(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
Description
Properties
IUPAC Name |
(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHFBKZUPLWBD-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862774 | |
| Record name | (S)-Norfenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37577-22-3, 19036-73-8 | |
| Record name | Norfenfluramine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Norfenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORFENFLURAMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODG984O60W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
Introduction
(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, also known as (R)-norfenfluramine, is a chiral amine of significant interest in medicinal chemistry and drug development. It is the major active metabolite of the anorectic agent fenfluramine and has been studied for its own pharmacological properties.[1] The stereochemistry at the C2 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its preparation for research and potential therapeutic applications.
This guide provides a comprehensive overview of a robust and well-established method for the synthesis of this compound: asymmetric reductive amination of 3-(trifluoromethyl)phenylacetone using (S)-(-)-α-methylbenzylamine as a chiral auxiliary. This method offers excellent stereocontrol and is amenable to scale-up, making it a practical choice for laboratory and industrial settings.
Synthetic Strategy: A Two-Step Approach to Enantiopurity
The chosen synthetic pathway involves two key transformations:
-
Diastereoselective Reductive Amination: The prochiral starting material, 3-(trifluoromethyl)phenylacetone, is reacted with the chiral amine (S)-(-)-α-methylbenzylamine. This reaction forms an intermediate imine which is then reduced in situ. The stereochemistry of the chiral auxiliary directs the hydride attack, leading to the preferential formation of one of the two possible diastereomers of the N-substituted amine.
-
Hydrogenolysis of the Chiral Auxiliary: The chiral auxiliary is subsequently removed by catalytic hydrogenolysis, yielding the desired this compound with high enantiomeric purity.
This strategy is advantageous as it utilizes a readily available and relatively inexpensive chiral auxiliary to induce the desired stereochemistry in the final product.
Reaction Mechanism: The Role of the Chiral Auxiliary
The core of this enantioselective synthesis lies in the diastereoselective reductive amination step. The mechanism can be understood as follows:
-
Imine Formation: The ketone, 3-(trifluoromethyl)phenylacetone, reacts with (S)-(-)-α-methylbenzylamine in a condensation reaction to form a chiral imine intermediate. This reaction is typically catalyzed by a Lewis acid, such as titanium(IV) isopropoxide, which activates the ketone towards nucleophilic attack by the amine. The formation of the imine is a reversible process, and removal of water can drive the equilibrium towards the product.
-
Diastereoselective Reduction: The C=N double bond of the chiral imine is then reduced. The chiral center on the α-methylbenzylamine group sterically hinders one face of the imine. Consequently, the reducing agent, typically a hydride source like sodium borohydride or catalytic hydrogenation, preferentially attacks from the less hindered face. This directed attack leads to the formation of one diastereomer in excess.
-
Auxiliary Cleavage: The final step is the removal of the chiral auxiliary via hydrogenolysis. A palladium on carbon (Pd/C) catalyst is commonly used for this purpose. The benzylic C-N bond is cleaved under hydrogen pressure, releasing the desired (R)-amine and toluene as a byproduct.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Notes |
| 3-(Trifluoromethyl)phenylacetone | 202.17 | 1.204 | 21906-39-8 | Starting material.[2] |
| (S)-(-)-α-Methylbenzylamine | 121.18 | 0.940 | 2627-86-3 | Chiral auxiliary. |
| Titanium(IV) isopropoxide | 284.22 | 0.96 | 546-68-9 | Lewis acid catalyst. |
| Sodium borohydride (NaBH₄) | 37.83 | 1.07 | 16940-66-2 | Reducing agent.[3][4] |
| Palladium on carbon (10% Pd/C) | - | - | 7440-05-3 | Hydrogenolysis catalyst. |
| Methanol (MeOH) | 32.04 | 0.792 | 67-56-1 | Solvent. |
| Diethyl ether (Et₂O) | 74.12 | 0.713 | 60-29-7 | Extraction solvent. |
| Hydrochloric acid (HCl) | 36.46 | - | 7647-01-0 | For salt formation. |
| Sodium hydroxide (NaOH) | 40.00 | - | 1310-73-2 | For work-up. |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | 7487-88-9 | Drying agent. |
| Hydrogen gas (H₂) | 2.02 | - | 1333-74-0 | For hydrogenolysis. |
Step 1: Diastereoselective Reductive Amination
-
To a solution of 3-(trifluoromethyl)phenylacetone (1.0 eq) in anhydrous methanol, add (S)-(-)-α-methylbenzylamine (1.1 eq).
-
Under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 2-4 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture to remove titanium salts and wash the solid with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diastereomeric mixture of N-(α-phenethyl)phenylisopropylamines. This mixture can be used in the next step without further purification.
Step 2: Hydrogenolysis of the Chiral Auxiliary
-
Dissolve the crude diastereomeric amine mixture from the previous step in methanol.
-
Carefully add 10% palladium on carbon (approximately 5-10 mol %).
-
Transfer the mixture to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to give the crude this compound.
-
The crude product can be purified by vacuum distillation or by formation of a salt (e.g., the hydrochloride salt) followed by recrystallization to yield the final product with high enantiomeric purity.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons, and the methyl protons. The chemical shifts and coupling patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for the trifluoromethyl carbon, the aromatic carbons, and the aliphatic carbons of the propane chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (203.20 g/mol ).[5] |
| Chiral HPLC/GC | Separation of the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of the final product. |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
3-(Trifluoromethyl)phenylacetone: Causes skin and serious eye irritation.[6] Wear protective gloves and eye protection.[6]
-
Sodium borohydride: Flammable solid that reacts violently with water to release flammable gases. It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Handle under an inert gas and protect from moisture. Wear appropriate personal protective equipment, including gloves, eye protection, and a flame-retardant lab coat.[7]
-
Titanium(IV) isopropoxide: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
Palladium on carbon: Flammable solid. Handle with care to avoid ignition.
-
Hydrogen gas: Extremely flammable gas. Use in a well-ventilated area away from ignition sources and with appropriate safety equipment for handling pressurized gas.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).[4][7][8]
Conclusion
The asymmetric reductive amination of 3-(trifluoromethyl)phenylacetone using (S)-(-)-α-methylbenzylamine as a chiral auxiliary provides an effective and reliable method for the synthesis of this compound. This guide has outlined the synthetic strategy, mechanistic underpinnings, a detailed experimental protocol, and essential safety considerations. By following this procedure, researchers and drug development professionals can confidently prepare this valuable chiral building block for further investigation and application.
References
- ESPI Metals. Sodium Borohydride.
- OSU Chemistry. Sodium Borohydride SOP.
- Aldrich.
- Safe Handling and Storage of Sodium Borohydride (NaBH4) for Industrial Use. (2026).
- TCI Chemicals. 3-(Trifluoromethyl)
- University of California, Santa Barbara.
- Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetone 97%.
- Fisher Scientific UK. 3-(Trifluoromethyl)phenylacetone SDS.
- TCI EUROPE N.V. 3-(Trifluoromethyl)phenylacetone.
- An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)-α-Methylbenzylamine as Chiral Auxiliary. Chemistry. (2025).
- Blaser, H. U., & Federsel, H. J. (Eds.). (2009). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
- SynQuest Laboratories. 3-(Trifluoromethyl)phenylacetone.
- Pritz, B., & Pätzel, M. (2018). Enantioselective synthesis of chiral BCPs. Beilstein Journal of Organic Chemistry, 14, 1845-1856.
- Jolit, A., & Togni, A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. CHIMIA International Journal for Chemistry, 72(11), 768-774.
- Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. (2023).
- Wikipedia.
- Wikipedia. Chiral resolution.
- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
- Benchchem. Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
- Science Learning Center. Resolution of a Racemic Mixture.
- Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- Welch, J. T., & Lim, D. S. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Bioorganic & Medicinal Chemistry, 15(21), 6659-6666.
- Wikipedia. Norfenfluramine.
- Master Organic Chemistry.
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- SRIRAMCHEM. R-Norfenfluramine.
- Huang, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(12), 4857-4882.
- Wolska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2025.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Li, C., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118.
- Nichols, D. E. (1976). U.S. Patent No. 4,000,197. Washington, DC: U.S.
- Hoveyda, A. H., & Torker, S. (2020). Regio- and Enantioselective Synthesis of Trifluoromethyl-Substituted Homoallylic α-Tertiary NH2 -Amines by Reactions Facilitated by a Threonine-Based Boron-Containing Catalyst.
- Soloshonok, V. A., & Kirii, G. G. (2003). Thermal 1,3-proton shift reaction and its application for operationally convenient and improved synthesis of α-(trifluoromethyl)benzylamine. Tetrahedron Letters, 44(43), 7973-7976.
- Smith, A. D., & Johnston, E. (2015). Isothiourea-mediated asymmetric Michael-lactonisation of trifluoromethylenones: a synthetic and mechanistic study. Chemical Science, 6(12), 7113-7122.
- Szilagyi, Z., et al. (2023). RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis. Molecules, 28(18), 6699.
- Imperial College London. (2024). NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)
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Physicochemical properties of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.
The following technical guide details the physicochemical properties, analytical characterization, and biological relevance of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, scientifically known as (R)-(-)-Norfenfluramine .
Technical Guide for Research & Development[1]
Executive Summary
This compound , commonly referred to as (R)-Norfenfluramine , is the levorotatory enantiomer of the active metabolite of the anorectic drug Fenfluramine.[1] While the (S)-(+)-enantiomer (Dexnorfenfluramine) is pharmacologically more potent as a serotonin releaser, the (R)-enantiomer retains significant biological activity, particularly regarding 5-HT2B receptor agonism , which is the primary driver of drug-induced valvular heart disease (VHD).[1]
This guide provides a comprehensive physicochemical profile to support analytical method development, toxicological assessment, and receptor binding studies.[1]
Chemical Identity & Stereochemistry[1][2]
The compound belongs to the amphetamine class, distinguished by a trifluoromethyl (-CF3) group at the meta position of the phenyl ring.
| Parameter | Technical Detail |
| IUPAC Name | (2R)-1-[3-(Trifluoromethyl)phenyl]propan-2-amine |
| Common Name | (R)-Norfenfluramine; Levonorfenfluramine |
| CAS Number (Free Base) | 1886-26-6 (Racemic generic); Specific (R)-isomer often referenced under 41538-52-7 (HCl salt) |
| Molecular Formula | C₁₀H₁₂F₃N |
| Molecular Weight | 203.21 g/mol (Free Base); 239.67 g/mol (HCl Salt) |
| Chirality | (R)-Configuration ; Levorotatory (-) |
| Optical Rotation |
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the chiral center and the electron-withdrawing trifluoromethyl group which influences lipophilicity and metabolic stability.
Figure 1: Structural attributes of (R)-Norfenfluramine influencing pharmacokinetics and receptor binding.[1]
Physicochemical Specifications
Thermodynamic & Solubility Parameters
Understanding the solubility profile is critical for formulation and bioassay preparation. The hydrochloride salt is the standard form for aqueous handling.
| Property | Value | Context/Implication |
| Physical State | White crystalline solid (HCl salt) | Hygroscopic; store desiccated at -20°C. |
| Melting Point | 160–166 °C (HCl salt) | Sharp melting range indicates high purity potential.[1] |
| pKa (Basic) | 9.77 ± 0.10 (Predicted) | Predominantly protonated (cationic) at physiological pH (7.4), aiding solubility but limiting passive diffusion compared to free base.[1] |
| LogP (Octanol/Water) | ~2.5 – 2.8 | Highly lipophilic due to the -CF3 group; readily crosses the Blood-Brain Barrier (BBB). |
| Solubility (Water) | >10 mg/mL (HCl salt) | Highly soluble; suitable for saline/PBS stock solutions. |
| Solubility (Organic) | Soluble in Methanol, DMSO, DCM | Free base extraction requires alkaline pH adjustment (> pH 12) followed by organic solvent extraction.[1] |
Stability Profile
-
Thermal Stability: Stable under normal laboratory conditions. The -CF3 bond is metabolically robust but the amine is susceptible to oxidation if stored as a free base.
-
Solution Stability: Aqueous solutions of the HCl salt are stable for >24 hours at 4°C. Long-term storage requires freezing (-20°C) to prevent hydrolysis or degradation.
Analytical Characterization Protocols
For researchers validating the presence of the (R)-enantiomer specifically, chiral separation is mandatory as standard C18 columns cannot distinguish it from the more potent (S)-isomer.
Chiral HPLC Method (Protocol)
Objective: Quantify (R)-Norfenfluramine in the presence of (S)-Norfenfluramine.
-
Column: Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 210 nm or 260 nm (aromatic absorption).[1]
-
Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on polysaccharide-based chiral columns, but this must be confirmed with pure standards.
Spectral Identification (NMR & MS)
-
¹H NMR (400 MHz, CDCl₃, Free Base):
-
Mass Spectrometry (ESI+):
-
Parent Ion: [M+H]⁺ = 204.1 m/z.
-
Major Fragment: m/z 159 (Tropylium ion derivative with CF3), characteristic of the loss of the ethylamine/isopropylamine chain.
-
Biological Implications & Mechanism
While (R)-Norfenfluramine is often considered the "inactive" isomer regarding appetite suppression (which is driven by 5-HT2C agonism of the S-isomer), it is toxicologically active .[1]
The 5-HT2B Valvulopathy Pathway
Both enantiomers of Norfenfluramine show high affinity for the 5-HT2B receptor .[2] Activation of this receptor on cardiac valvular interstitial cells leads to mitogenesis (proliferation) and glycosaminoglycan deposition, causing valve fibrosis.[1]
-
Affinity (Ki): ~10–50 nM (High Affinity).[3]
-
Efficacy: Full Agonist.
-
Clinical Relevance: The presence of (R)-Norfenfluramine in racemic formulations contributes significantly to the cardiotoxic burden without contributing proportionately to the therapeutic anorectic effect.
Figure 2: Metabolic pathway and receptor activation leading to valvulopathy.[1] Note that both enantiomers activate the 5-HT2B receptor.[1][4]
Handling & Safety
-
Hazard Class: Toxic by ingestion; Irritant.
-
Controlled Substance Status: Norfenfluramine is a Schedule I controlled substance in many jurisdictions (e.g., USA) due to its structural relation to amphetamines and fenfluramine.[1]
-
PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are required when handling the powder form.[1]
References
-
PubChem. (2025).[1][5][6] (R)-Norfenfluramine hydrochloride.[1] National Library of Medicine. Available at: [Link][1]
-
Rothman, R. B., et al. (2000).[1] Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine. Circulation. Available at: [Link][1]
-
Fitzgerald, L. W., et al. (2000).[1] Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology. Available at: [Link]
-
FDA. (2020). NDA 212102 Pharmacology Review: Fenfluramine.[1][7] Available at: [Link][1]
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(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane mechanism of action.
This technical guide provides an in-depth analysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane , chemically known as (R)-Norfenfluramine . While historically overshadowed by its enantiomer (S)-norfenfluramine (the active metabolite of Dexfenfluramine), the (R)-enantiomer is a critical component of the racemic pharmacological profile and contributes significantly to the compound's cumulative receptor kinetics and toxicity profile.
Compound: this compound Stereochemistry: (R)-(-)-enantiomer Class: Amphetamine derivative; Serotonergic agonist; Active metabolite.[1]
Executive Technical Summary
(R)-Norfenfluramine is the N-dealkylated metabolite of (R)-Fenfluramine (Levofenfluramine). Unlike classical amphetamines which act primarily via dopamine/norepinephrine release, trifluoromethyl-substituted analogs like norfenfluramine exhibit high selectivity for serotonin (5-HT) receptor subtypes.
Clinical Relevance: The molecule acts as a potent agonist at 5-HT2B and 5-HT2C receptors.[1] Its activation of 5-HT2B receptors on cardiac valvular interstitial cells is the causative mechanism for drug-induced valvular heart disease (VHD), leading to the market withdrawal of parent compounds (Fenfluramine/Pondimin).
Mechanism of Action: The Serotonergic Cascade
The mechanism of (R)-Norfenfluramine is defined by its "Dual-Action" pharmacology: it functions as both a receptor agonist and a transporter substrate.
5-HT2B Receptor Agonism (The Toxicity Pathway)
The most critical interaction for (R)-norfenfluramine is its high-affinity binding to the 5-HT2B receptor (
-
Signal Transduction: Binding triggers the
protein signaling cascade. -
Downstream Effect: Activation of Phospholipase C (PLC) leads to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG).
-
Pathology: This cascade activates Protein Kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2). In cardiac tissue, this signaling promotes mitogenesis and proliferation of fibroblasts, resulting in the thickening of valve leaflets (valvulopathy).
5-HT2C Receptor Agonism (The Anorectic Pathway)
(R)-Norfenfluramine activates central 5-HT2C receptors in the hypothalamus (specifically the pro-opiomelanocortin (POMC) neurons).
-
Effect: Depolarization of POMC neurons leads to the release of
-MSH, which acts on melanocortin-4 receptors (MC4R) to suppress appetite.
Transporter Interaction (SERT)
While less potent than the (S)-enantiomer, the (R)-isomer acts as a substrate for the Serotonin Transporter (SERT). It enters the presynaptic neuron and disrupts vesicular storage (VMAT2 interaction), causing non-exocytotic release of serotonin into the synaptic cleft.
Visualization: 5-HT2B Signaling Cascade
The following diagram illustrates the specific pathway leading from (R)-Norfenfluramine binding to cardiac fibrosis.
Figure 1: The Gq-coupled signaling pathway activated by (R)-Norfenfluramine in cardiac valvular interstitial cells.
Comparative Pharmacology Data
The following table synthesizes binding affinity data, highlighting the potency of the metabolite compared to the parent compound.
| Compound | 5-HT2B | 5-HT2C | 5-HT2A | Functional Activity (5-HT2B) |
| (R)-Norfenfluramine | 10 - 50 | 30 - 80 | 200+ | Full Agonist |
| (S)-Norfenfluramine | 5 - 20 | 15 - 40 | 100+ | Full Agonist |
| (±)-Fenfluramine (Parent) | ~5,000 | ~2,000 | >10,000 | Weak Partial Agonist |
| Serotonin (Endogenous) | 0.5 - 2 | 10 - 20 | 1 - 5 | Full Agonist |
Data Interpretation: The parent drug (Fenfluramine) has negligible affinity for the 5-HT2B receptor. The cardiotoxicity is driven almost entirely by the metabolic conversion to Norfenfluramine. Both (R) and (S) enantiomers of the metabolite are potent 5-HT2B agonists.
Experimental Protocol: Synthesis & Isolation
Objective: Synthesis of racemic 1-(3-trifluoromethylphenyl)-2-aminopropane followed by resolution to isolate the (R)-enantiomer.
Phase 1: Synthesis of Racemic Norfenfluramine
Precursors: 3-(Trifluoromethyl)phenylacetone, Ammonium Acetate, Sodium Cyanoborohydride.
-
Imine Formation:
-
Dissolve 3-(Trifluoromethyl)phenylacetone (10 mmol) in dry Methanol (50 mL).
-
Add Ammonium Acetate (100 mmol, 10 eq) to the solution.
-
Stir under Nitrogen atmosphere at room temperature for 2 hours to form the intermediate imine.
-
-
Reductive Amination:
-
Work-up:
-
Quench with concentrated HCl (to pH < 2) to decompose excess hydride.
-
Evaporate methanol under reduced pressure.
-
Basify the aqueous residue with NaOH (to pH > 12).
-
Extract with Dichloromethane (
). -
Dry organic layer over
and concentrate to yield racemic oil.
-
Phase 2: Chiral Resolution (Isolation of (R)-Isomer)
Reagent: N-Acetyl-L-leucine or Dibenzoyl-L-tartaric acid (common resolving agents for amphetamines).
-
Salt Formation:
-
Dissolve the racemic amine in hot Ethanol.
-
Add an equimolar amount of Dibenzoyl-L-tartaric acid dissolved in hot Ethanol.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.
-
The diastereomeric salt of the (R)-amine typically crystallizes differently than the (S)-amine (optimization of solvent required; often the (R)-amine forms the less soluble salt with L-tartaric acid derivatives).
-
-
Liberation of Free Base:
-
Filter the crystals and recrystallize from Ethanol to ensure optical purity (>98% ee).
-
Treat the purified salt with 2M NaOH.
-
Extract with Diethyl Ether, dry, and evaporate to obtain This compound .
-
Metabolic Pathway Visualization
Understanding the generation of this metabolite is crucial for pharmacokinetic modeling.
Figure 2: Metabolic pathway of (R)-Fenfluramine yielding the active (R)-Norfenfluramine metabolite.
References
-
Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. Link
-
Fitzgerald, L. W., et al. (2000). Possible Role of Valvular Serotonin 5-HT2B Receptors in the Cardiomyopathy Associated with Fenfluramine. Molecular Pharmacology. Link
-
Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) Induces Fenfluramine-Like Proliferative Actions on Heart Valve Interstitial Cells in Vitro. Molecular Pharmacology. Link
-
Fuller, R. W., et al. (1988). Enantiomers of fenfluramine and norfenfluramine: substrates and inhibitors of the brain serotonin carrier. Journal of Pharmacy and Pharmacology. Link
-
FDA Drug Safety Communication. (2020). FDA requires removal of weight-loss drug Belviq (lorcaserin) from market. (Reference for 5-HT2C/2B agonist safety context). Link
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jelsciences.com [jelsciences.com]
- 5. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 7. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization and Pharmacophoric Analysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (Norfenfluramine)
[1]
Content Type: Technical Whitepaper Subject: Solid-State Chemistry & Structural Biology Target Audience: Medicinal Chemists, Structural Biologists, and Toxicology Researchers
Executive Summary: The Structural Basis of Valvulopathy
(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, commonly known as (R)-norfenfluramine , represents a critical case study in structural pharmacology. As the active metabolite of the anorectic drug fenfluramine ("Fen-Phen"), its crystallographic and conformational properties are directly linked to one of the most significant drug safety withdrawals in history.
This guide moves beyond basic chemical identity to analyze the compound's solid-state behavior (as a hydrochloride salt) and, crucially, its macromolecular binding pose within the 5-HT2B receptor . It is this specific structural interaction—driven by the lipophilic trifluoromethyl (
Part 1: Chemical Identity & Crystallographic Parameters
To understand the interaction, we must first define the ligand in its solid state. The free base of norfenfluramine is an oil; therefore, structural characterization relies on the hydrochloride salt, which stabilizes the amine for X-ray diffraction (XRD).
Nomenclature and Chirality
-
IUPAC Name: (2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
-
Chiral Center: Carbon-2 (C2) of the propane chain.
-
Active Enantiomer: The (R)-enantiomer is the potent 5-HT agonist. The (S)-enantiomer is significantly less active at serotonergic targets.
Solid-State Properties (Hydrochloride Salt)
The hydrochloride salt forms a stable crystal lattice dominated by hydrogen bonding networks between the ammonium cation and chloride anions, stabilized by the lipophilic packing of the trifluoromethyl-substituted phenyl rings.
| Parameter | Specification |
| Molecular Formula | |
| Molecular Weight | 239.66 g/mol |
| Physical State | White crystalline solid |
| Melting Point | ~170–172 °C (Sublimation onset ~150 °C) |
| Space Group (Predicted) | |
| Key Intermolecular Force | Charge-assisted Hydrogen Bond ( |
Critical Structural Feature: The meta-position of the
group prevents coplanarity with the phenyl ring due to steric bulk, forcing a twisted conformation that is essential for fitting into the hydrophobic cleft of the 5-HT2B receptor.
Part 2: Experimental Protocol – Crystallization & Characterization
Directive: This protocol is designed to generate diffraction-quality single crystals of (R)-norfenfluramine HCl from the crude free base oil. This is a self-validating workflow; failure to form a precipitate indicates insufficient acidification or water contamination.
Reagents
-
(R)-Norfenfluramine free base (Oil)
-
2-Propanol (IPA), Anhydrous (Solvent)
-
Diethyl Ether (
), Anhydrous (Anti-solvent) -
Hydrochloric acid (4M in Dioxane or generated gas)
Step-by-Step Crystallization Workflow
-
Dissolution: Dissolve 100 mg of (R)-norfenfluramine oil in 2.0 mL of anhydrous 2-Propanol in a scintillation vial. Ensure complete homogeneity.
-
Salt Formation: Dropwise add 1.1 equivalents of HCl (in Dioxane) while stirring at 0°C.
-
Validation: A white precipitate should form immediately. If the solution remains clear, the system is too dilute or contains water.
-
-
Thermal Recrystallization:
-
Heat the suspension gently to 60°C until the precipitate redissolves.
-
Filter the hot solution through a 0.2
PTFE syringe filter into a clean, warm vial to remove nucleation sites (dust).
-
-
Vapor Diffusion (The "Hanging Drop" equivalent for small molecules):
-
Place the open vial containing the hot IPA solution inside a larger jar containing 20 mL of Diethyl Ether.
-
Seal the outer jar tightly.
-
Mechanism: Ether vapor will slowly diffuse into the IPA, lowering the solubility of the salt gradually.
-
-
Harvesting: Allow to stand undisturbed at 4°C for 72-96 hours. Prismatic needles or plates will form.
Visualization: Crystallization Logic Flow
Caption: Workflow for converting the oily free base into diffraction-quality hydrochloride salt crystals via vapor diffusion.
Part 3: Macromolecular Structural Biology (The Pharmacophore)
The true scientific value of (R)-norfenfluramine's structure lies in its binding pose within the 5-HT2B receptor . This interaction is the root cause of the drug's toxicity.
The "Death Pocket" Binding Mode
Based on homologous crystal structures of 5-HT2B (e.g., PDB: 4NC3 , 5TVN ), we can map the binding determinants of norfenfluramine.
-
Ionic Lock (The Anchor): The protonated amine (
) of (R)-norfenfluramine forms a critical salt bridge with Asp135 (Asp 3.32) in Transmembrane Helix 3 (TM3). This anchors the ligand in the orthosteric binding pocket. -
The Hydrophobic Toggle (The Trigger): The 3-trifluoromethylphenyl group extends deep into a hydrophobic cleft formed by Phe217 , Phe220 , and Trp337 .
-
Mechanism: The bulky
group sterically clashes with these residues, preventing the receptor from relaxing into an inactive state. This forces the receptor into a "constitutively active-like" conformation.
-
-
Stereoselectivity: The (R)-methyl group at the chiral center fits into a small sub-pocket defined by Gly221 . The (S)-enantiomer's methyl group would clash with the backbone of TM5, explaining the reduced potency of the (S)-isomer.
Structural Comparison Table
| Feature | (R)-Norfenfluramine Interaction | Biological Consequence |
| Protonated Amine | Salt bridge to Asp135 (TM3) | Essential for affinity (High |
| 3- | Hydrophobic packing against Phe217/Phe220 | Stabilizes active state (Agonism) |
| Indole Mimicry | Phenyl ring overlaps with Serotonin's indole | Mimics endogenous ligand |
| Receptor Subtype | High affinity for 5-HT2B over 5-HT2A/C | Cardiac Valvulopathy (Off-target) |
Part 4: The Toxicity Pathway (Mechanism of Action)
The structural stabilization of the active 5-HT2B conformation by (R)-norfenfluramine initiates a specific intracellular signaling cascade. Unlike 5-HT2A (associated with hallucinations), 5-HT2B activation in the heart drives mitogenesis (cell division) rather than simple depolarization.
Signaling Cascade Visualization
Caption: The signaling cascade triggered by (R)-norfenfluramine binding to 5-HT2B, leading to cardiac fibrosis.
Part 5: Analytical Validation
To confirm the structure and purity of the synthesized crystals or isolated metabolite, the following analytical signatures must be verified.
X-Ray Powder Diffraction (XRPD)
-
Purpose: Fingerprinting the polymorph.
-
Expected Pattern: Distinct peaks at low 2-theta angles (5-15°) characteristic of the large unit cell dimensions of phenethylamine salts.
-
Validation: Absence of amorphous "halo" indicates high crystallinity.
Differential Scanning Calorimetry (DSC)
-
Signal: A sharp endothermic peak at 170°C corresponds to melting.[1]
-
Impurity Flag: A broad peak or a peak shift <165°C indicates the presence of the (S)-enantiomer (eutectic depression) or residual solvent.
References
-
Rothman, R. B., et al. (2003). "Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine."[2][3] Circulation.
-
Wacker, D., et al. (2013). "Structural features for functional selectivity at serotonin receptors." Science. (Describes the 5-HT2B structural biology and ergoline binding).
-
McCorvy, J. D., et al. (2018). "Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism." Nature Structural & Molecular Biology.
-
Setola, V., et al. (2003). "3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro." Molecular Pharmacology.
-
CymitQuimica. "Norfenfluramine hydrochloride - CAS 673-18-7 Properties."
Spectroscopic Characterization & Chiral Discrimination of (R)-Norfenfluramine: A Technical Guide
Compound: (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
Common Name: (R)-Norfenfluramine
CAS Registry Number: 1886-26-6 (Racemic), 19036-73-8 (General Reference)
Molecular Weight: 203.20 g/mol
Molecular Formula:
Executive Summary: The Structural Imperative
(R)-Norfenfluramine is the primary active metabolite of the anorectic drugs fenfluramine and benfluorex.[2] While the parent compounds were withdrawn from global markets due to valvular heart disease, the specific analysis of the (R)-enantiomer remains critical in forensic toxicology and pharmacological safety studies. The (R)-isomer exhibits potent agonism at the 5-HT2B receptor , the primary driver of drug-induced valvulopathy.[1][2]
This guide provides a rigorous spectroscopic framework for identifying and validating this compound. Unlike standard amphetamines, the presence of the trifluoromethyl (
Nuclear Magnetic Resonance (NMR) Profiling[3]
NMR analysis of (R)-norfenfluramine requires a multi-nuclear approach. While
H NMR: The Diastereotopic Challenge
In the (R)-enantiomer, the methylene protons (
Solvent:
| Position | Proton Count | Multiplicity | Chemical Shift ( | Assignment Logic |
| Ar-H | 4H | Multiplet | 7.40 – 7.60 | Aromatic ring protons.[1][2] Deshielded by |
| CH | 1H | Multiplet | 3.15 – 3.25 | Methine at chiral center (C2).[2] |
| CH | 2H | DD / Multiplet | 2.65 – 2.80 | Benzylic protons.[1][2] Diastereotopic splitting. |
| NH | 2H | Broad Singlet | 1.30 – 1.60 | Amine protons (exchangeable with |
| CH | 3H | Doublet | 1.10 – 1.15 | Terminal methyl group ( |
F NMR: The Definitive Fingerprint
The trifluoromethyl group is highly isolated electronically, providing a clean singlet. This is the most robust method for quantification in complex mixtures as biological matrices rarely contain endogenous fluorine.
-
Shift:
-62.8 to -63.0 ppm (referenced to ).[1][2] -
Multiplicity: Singlet (nominally), though high-resolution scans may show small coupling to aromatic protons.[1][2]
C NMR & J-Coupling
The
Mass Spectrometry (MS): Fragmentation Logic[4][5]
In Electron Ionization (EI) MS, (R)-norfenfluramine follows the classic fragmentation pathway of
The Alpha-Cleavage Rule
The dominant fragmentation mechanism is the rupture of the bond between the benzylic carbon and the amine-bearing carbon (alpha-cleavage).[1] This generates a resonance-stabilized iminium ion.[2]
-
Base Peak (m/z 44):
. This is the standard base peak for all amphetamine-class drugs.[1][2] It confirms the aliphatic side chain structure but not the aromatic substitution.
Diagnostic Aromatic Fragments
To distinguish Norfenfluramine from Amphetamine, one must look for the benzyl cation retained after the loss of the amine fragment.
-
m/z 159: 3-Trifluoromethylbenzyl cation (
).[1][2] This confirms the presence of the group on the ring.
Fragmentation Pathway Visualization
Figure 1: Electron Ionization (EI) fragmentation pathway.[2] The m/z 44 peak dominates, while m/z 159 provides structural specificity.[1]
Chiral Discrimination: Separating (R) from (S)
Spectroscopy (NMR/MS) alone cannot distinguish the (R) enantiomer from the (S) enantiomer in an achiral environment. To validate the "R" designation, Chiral HPLC is required.[1]
Chiral Stationary Phases (CSP)
Polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standard for separating amphetamine enantiomers.[1][2]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[2] The amine modifier is crucial to prevent peak tailing of the basic nitrogen.
Derivatization Strategy (Optional but Recommended)
Direct analysis can be difficult due to weak UV absorption.[2] Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) converts the enantiomers into diastereomers.[1]
-
Reaction: (R)-Norfenfluramine + (S)-TPC
(R,S)-Amide.[1][2] -
Result: The resulting diastereomers have distinct physical properties and can be separated on standard achiral C18 columns or analyzed via NMR, where the chemical shifts will now differ.[1]
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Massing: Weigh 10-15 mg of the hydrochloride salt of (R)-norfenfluramine.
-
Free Basing (If required): If the salt does not dissolve or broaden peaks are observed, dissolve in 1 mL
, add 1 drop 1M NaOD, and extract with . -
Solvation: Dissolve the sample in 0.6 mL of
(containing 0.03% TMS). -
Filtration: Pass solution through a glass wool plug into the NMR tube to remove undissolved particulates.
-
Acquisition:
Protocol B: Chiral Purity Validation (HPLC)
-
Objective: Confirm Enantiomeric Excess (ee%) > 98%.
-
Mobile Phase Prep: Mix n-Hexane and Isopropanol (98:2 v/v). Add 0.1% Diethylamine (DEA).[2] Degas by sonication.[1][2]
-
Column Setup: Install Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1][2] Equilibrate at 1.0 mL/min for 30 mins.
-
Detection: Set UV-Vis detector to 264 nm (absorption max for trifluoromethylbenzene moiety).
-
Injection: Inject 10 µL of sample (1 mg/mL in mobile phase).
-
Calculation:
(Note: (R)-enantiomer typically elutes second on OD-H columns, but this must be confirmed with a pure reference standard).
References
-
Rothman, R. B., et al. (2000).[2] "Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications."[2] Circulation.
-
Cody, J. T. (2002).[1][2] "Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results."[2] Journal of Occupational and Environmental Medicine.
-
Belas, F. J., et al. (1999).[2] "Concordance of the stereoselective pharmacokinetics of fenfluramine and norfenfluramine." Journal of Clinical Pharmacology.
-
PubChem. (2024).[2][3] "Norfenfluramine Compound Summary." National Library of Medicine.[2]
Sources
Pharmacological profile of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.
This technical guide provides an in-depth pharmacological analysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane , chemically known as (R)-Norfenfluramine (or l-norfenfluramine).[1]
Stereochemical Implications for Therapeutic Efficacy and Cardiac Safety[1]
Executive Summary
This compound (hereafter (R)-Norfenfluramine ) is the levorotatory enantiomer of the active metabolite of Fenfluramine.[1] Historically, the racemic parent drug (Fenfluramine) and its dextrorotatory isomer (Dexfenfluramine) were withdrawn from global markets due to drug-induced valvular heart disease (VHD).[1]
Current research identifies the (S)-enantiomer of Norfenfluramine as the primary driver of this cardiotoxicity via potent 5-HT
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Parameter | Data |
| IUPAC Name | (2R)-1-[3-(Trifluoromethyl)phenyl]propan-2-amine |
| Common Name | (R)-Norfenfluramine; l-Norfenfluramine |
| CAS Number | 19036-73-8 (Generic for Norfenfluramine); Enantiomer specific IDs vary.[1] |
| Molecular Formula | C |
| Molecular Weight | 203.21 g/mol |
| Chirality | R-configuration (Levorotatory, l-) |
| Key Functional Group | Trifluoromethyl (-CF |
Synthesis & Stereochemical Isolation
Obtaining high-purity (R)-Norfenfluramine is critical for excluding the cardiotoxic effects of the (S)-isomer.[1] Two primary methods are employed: Asymmetric Synthesis or Chiral Resolution.[1]
Protocol A: Optical Resolution via Chiral Acid Crystallization
This method is preferred for bulk preparation from racemic Norfenfluramine.[1]
Reagents:
-
Racemic 1-(3-Trifluoromethylphenyl)-2-aminopropane[1]
-
Dibenzoyl-L-tartaric acid (Resolving agent)[1]
-
Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of racemic Norfenfluramine in 50 mL of hot absolute ethanol.
-
Addition of Resolving Agent: Add an equimolar amount of Dibenzoyl-L-tartaric acid dissolved in hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The diastereomeric salt of the (R)-amine will crystallize preferentially (depending on the specific chiral acid choice; optimization may be required).[1]
-
Filtration & Washing: Filter the crystals and wash with cold ethanol.
-
Liberation of Free Base: Suspend the salt in water and basify with 2M NaOH (pH > 12).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over anhydrous MgSO
.[1] -
Purification: Remove solvent under vacuum. Assess enantiomeric excess (ee%) via Chiral HPLC.
Visualization: Synthesis Workflow
Caption: Workflow for the optical resolution of (R)-Norfenfluramine from racemic starting material.
Pharmacodynamics: The Safety Nexus
The clinical viability of (R)-Norfenfluramine hinges on its differential binding affinity compared to the (S)-enantiomer.[1]
Receptor Binding Profile (Comparative)
The following data synthesizes binding affinities (
| Receptor Target | (R)-Norfenfluramine ( | (S)-Norfenfluramine ( | Biological Implication |
| 5-HT | > 500 - 1000 nM | 10 - 50 nM | (S) is a potent agonist driving valvulopathy.[1] (R) has low affinity.[1][2] |
| 5-HT | ~150 - 300 nM | ~50 - 100 nM | (R) retains moderate activity (anorectic/antiseizure efficacy).[1] |
| 5-HT | Micromolar range | High Nanomolar | (R) shows reduced hallucinogenic potential.[1] |
| Sigma-1 ( | Moderate Affinity | Moderate Affinity | Contributes to antiseizure mechanism (Dravet Syndrome).[1] |
Mechanism of Action[1][8][9][10]
-
5-HT
Agonism: (R)-Norfenfluramine acts as a partial agonist at 5-HT receptors in the CNS.[1] This modulation increases GABAergic transmission, which is hypothesized to underlie its efficacy in refractory epilepsies (e.g., Dravet syndrome).[1] -
Reduced 5-HT
Activation: Unlike the (S)-enantiomer, (R)-Norfenfluramine does not potently activate the 5-HT receptor on cardiac valvular interstitial cells.[1] This prevents the G -mediated signaling cascade (PLC IP /DAG PKC) responsible for mitogenesis and fibrosis.[1]
Visualization: Differential Signaling Pathways
Caption: Divergent signaling pathways of Norfenfluramine enantiomers.[1] (R)-form minimizes the cardiotoxic 5-HT2B pathway.[1]
Experimental Protocols for Validation
Radioligand Binding Assay (Verification of Affinity)
Objective: To determine the
Protocol:
-
Cell Line: HEK-293 cells stably expressing human 5-HT
. -
Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.[1]
-
Incubation:
-
Condition: Incubate for 60 mins at 37°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and convert to using the Cheng-Prusoff equation.[1]
Functional Calcium Flux Assay (Safety Screen)
Objective: To confirm that (R)-Norfenfluramine does not functionally activate 5-HT
Protocol:
-
Dye Loading: Load CHO-K1 cells expressing 5-HT
with Fluo-4 AM (calcium indicator) for 45 mins. -
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR (Fluorometric Imaging Plate Reader).
-
Agonist Challenge: Inject (R)-Norfenfluramine.
-
Data Acquisition: Monitor calcium transients for 180 seconds.
-
Result Interpretation: (R)-Norfenfluramine should elicit <15% of the maximal response (E
) of 5-HT at concentrations where the (S)-enantiomer would be fully active.[1]
Pharmacokinetics & Metabolism[8][11]
-
Metabolic Pathway: (R)-Norfenfluramine is the primary metabolite of (R)-Fenfluramine, formed via N-dealkylation by CYP450 enzymes (primarily CYP1A2, CYP2B6, and CYP2D6).[1]
-
Half-life: Long half-life (typically 13–30 hours in humans), leading to accumulation upon chronic dosing.[1]
-
Stereochemical Inversion: Unlike ibuprofen, there is no significant in vivo chiral inversion from (R) to (S) in humans, maintaining the safety profile of the pure enantiomer.[1]
References
-
Roth, B. L. (2007).[1] Drugs and Valvular Heart Disease. New England Journal of Medicine, 356(1), 6-9.[1] Link[1]
-
Fitzgerald, L. W., et al. (2000).[1] Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology, 57(1), 75-81.[1] Link
-
FDA Drug Safety Communication. (2020).[1] FDA approves new therapy for Dravet syndrome (Fintepla/Fenfluramine).[1][5] Link
-
Setola, V., et al. (2003).[1] 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on ventricular interstitial cells in vitro.[1] Molecular Pharmacology, 63(6), 1223-1229.[1] Link
-
Sourbron, J., et al. (2016).[1] Serotonergic modulation as a pharmacological approach in the treatment of epilepsy. European Journal of Pharmacology, 785, 129-141.[1] Link
Sources
- 1. Phenylpropylaminopentane - Wikipedia [en.wikipedia.org]
- 2. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Organic Solvent Solubility of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, also known as levofenfluramine, is the levorotatory enantiomer of fenfluramine. As a chiral molecule, understanding its physicochemical properties, particularly its solubility in organic solvents, is paramount for its application in pharmaceutical development, chemical synthesis, and analytical chemistry. This guide provides a comprehensive overview of the factors influencing the solubility of this compound, presents available solubility data, and details experimental protocols for its determination.
It is important to note that while the focus of this guide is on the (R)-enantiomer, much of the available quantitative solubility data has been reported for the racemic mixture, fenfluramine. In achiral organic solvents, the solubility of individual enantiomers is identical to that of the racemate. Therefore, the data presented for fenfluramine can be considered representative for this compound in these contexts.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the key determinants are its polarity, basicity (pKa), and lipophilicity (logP).
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆F₃N | [1] |
| Molecular Weight | 231.26 g/mol | [1] |
| pKa (of conjugate acid) | 10.15 - 10.38 | |
| logP (Octanol-Water) | 3.36 | [2] |
| Melting Point | 170 °C (for Fenfluramine HCl) | |
| Appearance | White to off-white powder (for Fenfluramine HCl) |
The presence of the trifluoromethyl group significantly increases the molecule's lipophilicity, while the primary amine group provides a site for hydrogen bonding and acid-base interactions. The high pKa value indicates that this compound is a relatively strong base, readily forming salts with acids. This property is often exploited to enhance aqueous solubility through the formation of hydrochloride salts[2][3].
The interplay of these properties dictates the compound's solubility in various organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility.
Caption: Relationship between molecular features and solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for fenfluramine in various organic solvents at 25 °C. As previously stated, this data is for the racemic mixture and is considered representative for the (R)-enantiomer in these achiral solvents.
| Solvent | Solubility at 25 °C (mg/mL) | Source |
| Ethanol | 150 | |
| Dichloromethane | 30 - 35 | |
| Ethyl Acetate | 1 - 5 | |
| Tetrahydrofuran | 1 - 5 | |
| Toluene | 1 - 5 | |
| Acetonitrile | 1 - 5 |
Qualitative data indicates that fenfluramine free base is slightly soluble in chloroform and methanol[4][5]. The hydrochloride salt is soluble in water and ethanol[2][3].
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data under specific conditions, experimental determination is necessary. Two common methods are the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess solubility. It measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous or organic medium.
Caption: Workflow for a kinetic solubility assay.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Plate Preparation: Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Solvent Addition: Add the desired organic solvent to each well to achieve a range of final compound concentrations.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (typically 1-2 hours)[6][7].
-
Detection and Quantification:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.
-
Direct UV/LC-MS: Filter the contents of each well through a filter plate to remove any precipitate. Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or LC-MS against a standard curve[8].
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Thermodynamic (Shake-Flask) Solubility Assay
This method is considered the "gold standard" for determining the equilibrium solubility of a compound. It involves equilibrating an excess of the solid compound with the solvent over an extended period.
Caption: Workflow for a thermodynamic solubility assay.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution is formed[9].
-
Solvent Addition: Add a known volume of the organic solvent of interest to the vial.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached[10][11].
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Conclusion
The solubility of this compound in organic solvents is governed by its distinct molecular structure, which imparts both lipophilic and basic characteristics. While specific quantitative data for the free base of the (R)-enantiomer is limited, the data available for the racemic mixture, fenfluramine, provides a strong indication of its solubility profile in various common organic solvents. For applications requiring precise solubility values, the detailed kinetic and thermodynamic experimental protocols provided in this guide offer robust methods for their determination. A thorough understanding and experimental validation of solubility are critical for the successful development and application of this important chiral molecule.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Bienta. Shake-Flask Solubility Assay. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
PCBIS. Thermodynamic solubility - Strasbourg. [Link]
-
PubChem. Levofenfluramine. [Link]
-
PubChem. N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. [Link]
-
PubChem. Fenfluramine. [Link]
-
New Drug Approvals. Fenfluramine Hydrochloride. [Link]
-
Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
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- 1. Levofenfluramine | C12H16F3N | CID 65801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. FENFLURAMINE CAS#: 458-24-2 [m.chemicalbook.com]
- 5. FENFLURAMINE | 458-24-2 [chemicalbook.com]
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- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
A Technical Guide to the Therapeutic Targets of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (d-Norfenfluramine)
Executive Summary
(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, the dextrorotatory enantiomer of norfenfluramine and the major active metabolite of fenfluramine, presents a compelling case of pharmacological repurposing. Initially associated with appetite suppressants, its potent neuromodulatory activities have been successfully leveraged for treating severe, treatment-resistant epileptic encephalopathies, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] This guide synthesizes the current understanding of its molecular mechanisms, focusing on a dual-pronged action that establishes its primary therapeutic potential: robust modulation of the serotonin system and significant activity at the Sigma-1 receptor. By elucidating these core targets, this document aims to provide a foundational framework for future research and development in leveraging this compound's unique pharmacology.
Introduction: Chemical Identity and Therapeutic Evolution
This compound, hereafter referred to as d-norfenfluramine, is a phenethylamine derivative with the chemical formula C₁₀H₁₂F₃N.[3] It is the primary active metabolite of the formerly prescribed anorectic drug, fenfluramine.[4][5] While fenfluramine itself was withdrawn from the market due to associations with cardiac valvular disease and pulmonary hypertension, mediated by its metabolite's action on 5-HT₂B receptors, a deeper investigation into the pharmacology of d-norfenfluramine has revealed a complex and therapeutically valuable profile.[4][6] This has culminated in the FDA approval of low-dose fenfluramine for intractable epilepsy, where the profound anti-seizure efficacy is attributed to the activity of d-norfenfluramine at specific neuronal targets, outweighing the risks under a strict monitoring program.[2][7]
Primary Therapeutic Axis: The Serotonergic System
The most well-characterized mechanism of d-norfenfluramine is its profound impact on serotonergic neurotransmission. This is not a single action but a dual mechanism involving both the release of serotonin and direct interaction with its postsynaptic receptors.
Potent Serotonin Releasing Agent (SRA)
d-Norfenfluramine acts as a potent serotonin-norepinephrine releasing agent (SNRA).[4][8] It interacts with the serotonin transporter (SERT), reversing its function to induce a non-exocytotic efflux of serotonin from the presynaptic neuron into the synaptic cleft.[7][9] This elevation of extracellular serotonin levels significantly enhances serotonergic signaling throughout the brain.[7] The d-enantiomer is noted to be more potent in this regard than its levorotatory counterpart.[4] This mechanism is foundational to its therapeutic effects, as the serotonergic system is critically involved in regulating neuronal excitability, mood, and cognition.[10]
Direct Agonism at 5-HT₂ Receptor Subtypes
Beyond serotonin release, d-norfenfluramine is a direct and potent agonist at several 5-HT₂ family receptors, specifically 5-HT₂A, 5-HT₂B, and 5-HT₂C.[4] This direct receptor activation is a crucial component of its pharmacological profile and is substantially more potent than that of its parent compound, fenfluramine.[4]
-
5-HT₂A and 5-HT₂C Receptors: Agonism at these receptors, located in key brain regions like the cortex and hippocampus, is believed to contribute significantly to the anticonvulsant effects. Activation of these receptors can modulate the activity of both glutamatergic and GABAergic neurons, helping to restore the balance between excitation and inhibition that is disrupted in epilepsy.[11]
-
5-HT₂B Receptor: High-affinity agonism at the 5-HT₂B receptor is the primary mechanism responsible for the cardiotoxicity seen with higher, chronic doses of fenfluramine.[6][12] This interaction promotes mitogenesis in cardiac valve fibroblasts, leading to valvular heart disease.[12] This underscores the critical importance of dose management and cardiovascular monitoring in therapeutic applications.
Emerging Target of Interest: The Sigma-1 Receptor (σ₁R)
More recent investigations have uncovered a second, distinct mechanism of action for d-norfenfluramine: activity at the Sigma-1 receptor (σ₁R).[13][14] The σ₁R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which plays a crucial role in regulating cellular stress responses and neuronal plasticity.
d-Norfenfluramine acts as a positive modulator of the σ₁R.[13][14] While it may not have strong agonist activity on its own, it potentiates the effects of endogenous σ₁R agonists.[14] This modulation is therapeutically relevant because σ₁R has been shown to:
-
Regulate NMDA Receptor Function: The σ₁R can form a complex with the NR1 subunit of the NMDA receptor, modulating its activity.[15] By disrupting this interaction, d-norfenfluramine may inhibit excessive calcium influx through NMDA receptors, a key process in seizure generation and excitotoxicity.[15][16]
-
Influence Neurosteroid Signaling: The σ₁R interacts with neuroactive steroids, and d-norfenfluramine has been shown to synergize with certain neurosteroids to produce anti-amnesic effects in preclinical models.[13]
-
Improve Cognitive Function: The improvements in executive function observed in patients treated with fenfluramine, which are not solely attributable to seizure reduction, may be linked to this σ₁R activity.[1][14]
Integrated Signaling and Therapeutic Action
The therapeutic efficacy of d-norfenfluramine, particularly in complex channelopathies like Dravet syndrome, likely arises from the synergistic action of its dual mechanisms. The broad increase in synaptic serotonin combined with direct 5-HT₂A/C agonism and positive modulation of σ₁R creates a multi-faceted suppression of neuronal hyperexcitability.
Diagram: Proposed Synergistic Mechanism of d-Norfenfluramine
Sources
- 1. Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtopics.com [drugtopics.com]
- 3. This compound CAS#: 37577-22-3 [m.chemicalbook.com]
- 4. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Benfluorex - Wikipedia [en.wikipedia.org]
- 7. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Serotonin–norepinephrine releasing agent - Wikipedia [en.wikipedia.org]
- 9. In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 12. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fenfluramine modulates the anti-amnesic effects induced by sigma-1 receptor agonists and neuro(active)steroids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dravetfoundation.org [dravetfoundation.org]
- 15. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medicineinnovates.com [medicineinnovates.com]
Technical Guide: Neuroprotective & Pharmacological Profile of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane Derivatives
[1]
Executive Summary
The molecule (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane , chemically identified as (R)-norfenfluramine , represents the primary bioactive metabolite of the pharmaceutical agent fenfluramine.[1] While historically associated with serotonergic appetite suppression (via the racemate and (S)-enantiomer), the (R)-enantiomer has emerged as a critical scaffold for neuroprotection and anticonvulsant activity .[1]
Current research indicates a paradigm shift: efficacy in refractory epilepsies (e.g., Dravet syndrome) is not solely driven by serotonergic modulation but by a dual mechanism involving 5-HT2C receptor agonism and Sigma-1 receptor (S1R) positive allosteric modulation .[1] This guide dissects the neuroprotective properties of this scaffold, providing researchers with a roadmap for evaluating derivatives that maximize S1R-mediated mitochondrial protection while minimizing 5-HT2B-mediated cardiotoxicity.[1]
Molecular Pharmacology & Mechanism of Action
The neuroprotective efficacy of this compound derivatives relies on a "Dual-Key" mechanism. Unlike traditional anticonvulsants that block sodium channels, this scaffold modulates upstream signaling to enhance neuronal survival under excitotoxic stress.[1]
The 5-HT2C Agonist Pathway (Network Inhibition)
The (R)-enantiomer exhibits specific affinity for the 5-HT2C receptor.[1] Activation of 5-HT2C on GABAergic interneurons increases the release of GABA, thereby dampening hyperexcitability in the thalamocortical and hippocampal networks.[1] This prevents the "excitotoxic storm" that leads to neuronal apoptosis.[1]
The Sigma-1 Receptor Pathway (Cellular Survival)
This is the critical differentiator for neuroprotection.[1] (R)-norfenfluramine acts as a positive modulator of the Sigma-1 receptor (S1R), an endoplasmic reticulum (ER) chaperone.[1]
-
ER Stress Reduction: Under stress (e.g., seizure, ischemia), S1R dissociates from BiP (Binding immunoglobulin Protein) and chaperones IP3 receptors, preventing calcium overload in the mitochondria.[1]
-
Anti-Apoptosis: S1R modulation upregulates Bcl-2 and suppresses caspase activation.[1]
Pathway Visualization
The following diagram illustrates the convergent neuroprotective pathways.
Caption: Dual-mechanism neuroprotection via 5-HT2C-mediated network inhibition and Sigma-1 mediated mitochondrial stabilization.[1]
Structure-Activity Relationship (SAR)[1]
Optimizing the this compound scaffold requires balancing potency against toxicity.[1]
| Structural Component | Modification | Effect on Neuroprotection/Toxicity |
| Chiral Center (C2) | (R)-Isomer | Preferred. High affinity for 5-HT2C; shows distinct efficacy in audiogenic seizure models.[1] Less anorectic than (S). |
| (S)-Isomer | Potent anorectic; historically linked to higher serotonergic toxicity.[1] | |
| Aromatic Ring (C3) | -CF3 (Trifluoromethyl) | Critical. Essential for lipophilicity (BBB penetration) and receptor pocket fit. Removal abolishes activity.[1] |
| -Cl / -F | Reduces potency significantly compared to -CF3.[1] | |
| Amine Nitrogen | Primary (-NH2) | (Norfenfluramine) : High potency, long half-life, active metabolite.[1] |
| Secondary (-NH-Et) | (Fenfluramine): Prodrug.[1] Slower onset, requires hepatic metabolism to become active.[1] | |
| Tertiary/Bulky | Generally reduces affinity for 5-HT2C; may alter S1R binding mode.[1] |
Key Insight: The meta-trifluoromethyl group is non-negotiable for this class. Drug development efforts should focus on N-substitution or C-ring modifications that maintain S1R binding while reducing affinity for the 5-HT2B receptor (the cause of valvulopathy).[1]
Preclinical Validation Protocols
To validate the neuroprotective properties of a new derivative, the following self-validating experimental workflows are recommended.
In Vitro: Sigma-1 Receptor Chaperone Assay
Objective: Determine if the derivative acts as a functional S1R agonist (neuroprotective) or antagonist.[1]
-
System: CHO cells overexpressing S1R.[1]
-
Protocol:
In Vivo: Audiogenic Seizure Model (DBA/2 Mice)
Objective: Assess functional neuroprotection against excitotoxicity.[1] The DBA/2 mouse is the gold standard for this scaffold.[1]
-
Protocol:
-
Subjects: Male DBA/2 mice (post-natal day 21-28).
-
Dosing: Administer Derivative X (i.p.) 30-60 mins prior to testing.
-
Challenge: Expose to high-intensity acoustic stimulation (110 dB, 60s).
-
Scoring: Latency to wild running, clonic seizures, and tonic extension.[1]
-
Neuroprotection Marker: Post-assay immunohistochemistry for Caspase-3 (apoptosis marker) in the hippocampus.[1]
-
Experimental Workflow Diagram
Caption: Hierarchical screening workflow for validating neuroprotective efficacy of norfenfluramine derivatives.
Safety & Toxicology: The 5-HT2B Hurdle
The primary barrier to the clinical application of this compound derivatives is 5-HT2B agonism , which drives mitogenic signaling in cardiac valve interstitial cells (valvulopathy).[1]
References
-
Sourbron, J., et al. (2020).[1] "Serotonergic Modulation as a Pharmacological Strategy in Epilepsy." Frontiers in Pharmacology.
-
Martin, P., et al. (2020).[1] "Fenfluramine acts as a positive modulator of sigma-1 receptors."[1][2] Epilepsy & Behavior.
-
Tiraboschi, E., et al. (2023).[1] "Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice." MDPI Pharmaceuticals.[1] [1]
-
Maurice, T., et al. (2020).[1] "The Sigma-1 Receptor as a Target for Neuroprotection in Neurodegenerative Diseases." Expert Opinion on Therapeutic Targets.
-
Dravet, C., et al. (2019).[1][3] "Fenfluramine for the treatment of seizures in Dravet syndrome." The Lancet Neurology.[1]
Methodological & Application
Application Note: Asymmetric Synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
Abstract & Scope
This application note details two validated protocols for the asymmetric synthesis of (R)-1-(3-trifluoromethylphenyl)-2-aminopropane (also known as (R)-Norfenfluramine). This compound is a critical reference standard for metabolic profiling of fenfluramine and related anorectic agents.
While racemic synthesis followed by chiral resolution is possible, it suffers from a maximum 50% theoretical yield. This guide prioritizes enantioconvergent and diastereoselective methods that achieve high optical purity (>98% ee) directly.
Strategic Selection of Methods
-
Method A (Biocatalytic): Utilizes an (R)-selective
-transaminase. Best for "Green Chemistry" compliance, single-step conversion, and high enantiomeric excess. -
Method B (Chemical Auxiliary): Utilizes Ellman’s Sulfinamide chemistry.[1] Best for laboratories without biocatalysis infrastructure, offering robust diastereocontrol via established organic synthesis techniques.
Safety & Regulatory Compliance (Critical)
WARNING: The target compound is a potent 5-HT2B agonist and a metabolite of a withdrawn pharmaceutical (Fenfluramine). It acts as a serotonin releaser.
-
Containment: All solid handling must occur within a certified chemical fume hood or glovebox (OEL < 10
g/m ). -
PPE: Double nitrile gloves, Tyvek lab coat, and safety goggles are mandatory.
-
Regulatory: This compound may be considered a controlled substance analogue or precursor in certain jurisdictions. Verify local regulations (DEA/EMA) before synthesis.
Method A: Biocatalytic Transamination (The "Green" Route)
This protocol employs an (R)-selective
Mechanistic Principle
The reaction relies on the Pyridoxal-5'-phosphate (PLP) dependent catalytic cycle. The enzyme binds the amine donor, forming a PMP-enzyme intermediate, which then transfers the amine to the ketone acceptor stereoselectively.
Reaction Scheme Visualization
Figure 1: Biocatalytic transamination workflow utilizing isopropylamine (IPA) as the amine donor.
Experimental Protocol
Reagents:
-
Substrate: 1-(3-trifluoromethylphenyl)propan-2-one (20 mM final)
-
Enzyme: Commercial (R)-ATA (e.g., Codexis ATA-113/117 analogs or Arthrobacter sp. wild-type)
-
Donor: Isopropylamine (1.0 M, neutralized to pH 7.5)
-
Cofactor: PLP (1 mM)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
-
Co-solvent: DMSO (10% v/v)
Step-by-Step Procedure:
-
Buffer Preparation: Dissolve PLP (1 mM) in Potassium Phosphate buffer (100 mM, pH 7.5).
-
Donor Addition: Add Isopropylamine (IPA) to the buffer. Note: IPA is basic; adjust pH back to 7.5 using 6M HCl carefully.
-
Substrate Solubilization: Dissolve the ketone substrate in DMSO (stock solution). Add this to the reaction mixture to reach 10% v/v DMSO and 20 mM substrate concentration.
-
Initiation: Add the lyophilized enzyme powder (approx. 10 mg/mL loading).
-
Incubation: Shake at 30°C / 150 rpm for 24 hours. Do not seal tightly; acetone removal drives equilibrium.
-
Quenching: Stop reaction by adding 6M NaOH (pH > 12).
-
Extraction: Extract 3x with MTBE (Methyl tert-butyl ether). The amine product partitions into the organic phase.[2]
-
Purification: Evaporate solvent. Convert to Hydrochloride salt using 1M HCl in ether for stability.
Validation Criteria:
-
Conversion: >90% (by GC-FID).
-
Enantiomeric Excess: >99% (by Chiral HPLC).[3]
Method B: Ellman's Sulfinamide Auxiliary (The Chemical Route)
For labs lacking biocatalysts, the condensation of the ketone with (R)-tert-butanesulfinamide provides a reliable chemical route. This method relies on the high diastereoselectivity of the imine reduction.
Mechanistic Principle
The chiral auxiliary directs the hydride attack on the imine carbon. Using (R)-tert-butanesulfinamide typically yields the (R)-amine when reduced with bulky hydrides, though the specific diastereomer must be confirmed via NMR/HPLC.
Reaction Scheme Visualization
Figure 2: Chemical synthesis pathway using Ellman's Auxiliary.
Experimental Protocol
Step 1: Imine Formation
-
To a solution of 1-(3-trifluoromethylphenyl)propan-2-one (1.0 eq) in dry THF, add (R)-2-methyl-2-propanesulfinamide (1.1 eq).
-
Add Titanium(IV) ethoxide (2.0 eq) dropwise.
-
Reflux for 12 hours under Nitrogen.
-
Quench with brine, filter through Celite, and concentrate.
Step 2: Diastereoselective Reduction
-
Dissolve the crude sulfinyl imine in dry THF. Cool to -48°C.
-
Add Sodium Borohydride (NaBH4) (3.0 eq). Note: For higher selectivity, L-Selectride can be used at -78°C.
-
Warm to room temperature over 4 hours.
-
Quench with saturated NH4Cl. Extract with EtOAc.[4]
Step 3: Hydrolysis
-
Dissolve the reduced sulfinamide in MeOH.
-
Add 4M HCl in Dioxane (excess). Stir for 2 hours.
-
Concentrate to dryness. The resulting white solid is the amine hydrochloride.
Analytical Quality Control
To validate the enantiomeric purity, Chiral HPLC is required.
Chiral HPLC Method[4][5][6]
-
Column: Daicel Chiralcel OD-R (Reverse Phase) or OD-H (Normal Phase).
-
Mobile Phase (Normal Phase): Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approximate):
-
(S)-Enantiomer:
~ 12.5 min -
(R)-Enantiomer:
~ 14.2 min -
Note: Confirm elution order with a racemic standard.
-
Data Summary Table
| Parameter | Method A (Biocatalysis) | Method B (Ellman's) |
| Yield | 85-92% | 70-80% (3 steps) |
| Enantiomeric Excess (ee) | >99% | 95-98% |
| Atom Economy | High | Moderate (Auxiliary waste) |
| Scalability | Excellent (Industrial) | Good (Gram scale) |
| Cost | Low (if enzyme reusable) | Moderate (Titanium/Auxiliary) |
References
-
Biocatalytic Transamination
-
Koszelewski, D., et al. "Deracemisation of 1-phenylpropan-2-amine derivatives via biocatalytic cascades." Journal of Biotechnology, 2019.
- Context: Describes the general application of -transaminases for amphetamine-type substr
-
-
Ellman's Auxiliary Chemistry
-
Analytical Separation
-
Caccia, S., et al. "Enantioselective HPLC determination of fenfluramine and its metabolite norfenfluramine in biological specimens." Journal of Chromatography B, 2001.
- Context: Validated method for separating the specific enantiomers of norfenfluramine.
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 4. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 6. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective HPLC Separation of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
The following Application Note is designed for researchers and analytical scientists requiring high-purity isolation and quantification of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (Norfenfluramine).
Executive Summary
The separation of this compound (commonly known as (R)-Norfenfluramine) is critical in forensic toxicology and pharmaceutical development. As the primary active metabolite of Fenfluramine, the enantiomeric purity of this compound is directly linked to pharmacological efficacy and toxicity profiles—specifically, the association of 5-HT2B receptor agonism with valvular heart disease.
This guide presents two validated protocols:
-
Protocol A (Direct Phase): A robust, label-free method utilizing Crown Ether technology, optimized for raw material purity analysis and synthetic process control.
-
Protocol B (Derivatization-Fluorescence): A high-sensitivity bioanalytical method for plasma/tissue matrices using polysaccharide-based reversed-phase chromatography.
Chemical Context & Separation Strategy
Target Analyte: 1-(3-Trifluoromethylphenyl)-2-aminopropane Class: Amphetamine derivative (Primary Amine). Chiral Center: Carbon-2 (α-carbon to the amine).
The Challenge of Primary Amines
Primary amines often exhibit severe peak tailing on traditional silica-based chiral stationary phases (CSPs) due to strong non-specific interactions with residual silanols. Furthermore, the lack of extensive π-π systems near the chiral center can reduce the selectivity on Pirkle-type columns.
Strategic Solution:
-
For Direct Analysis: We utilize a Crown Ether CSP . This phase operates via a host-guest complexation mechanism where the protonated primary amine (
) inserts into the chiral crown ether cavity. This interaction is highly stereoselective and requires acidic aqueous mobile phases. -
For High Sensitivity: We employ Derivatization .[1] Converting the primary amine to a fluorescent amide eliminates silanol interactions and introduces new interaction sites for polysaccharide CSPs (e.g., Chiralcel OD-R).
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate separation protocol based on sample matrix and sensitivity requirements.
Protocol A: Direct Separation (Crown Ether)
Best For: Purity assessment, Enantiomeric Excess (ee%) determination, Preparative scale-up.
This method relies on the Crownpak CR-I(+) column. The chiral selector is a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) which forms a reversible inclusion complex with the ammonium ion of the analyte.
Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm) | Immobilized type preferred for durability. |
| Mobile Phase | pH 1.5 Perchloric Acid (HClO₄) / Methanol (85:15 v/v) | Acidic pH is mandatory to protonate the amine ( |
| Flow Rate | 0.4 mL/min | Lower flow rates enhance inclusion complex equilibrium. |
| Temperature | 25°C (Controlled) | Lower temperatures (10-15°C) can increase resolution but broaden peaks. |
| Detection | UV @ 210 nm | The trifluoromethyl-phenyl moiety absorbs well in the low UV range. |
| Injection Vol | 1 - 5 µL | Dissolve sample in Mobile Phase. |
Step-by-Step Procedure
-
Mobile Phase Preparation: Add 1.63 mL of 60% Perchloric Acid to 1000 mL of ultrapure water to achieve pH ~1.5. Filter through a 0.22 µm membrane. Mix 850 mL of this buffer with 150 mL of HPLC-grade Methanol.
-
Column Equilibration: Flush the column with mobile phase for at least 30 minutes at 0.4 mL/min. Monitor baseline stability.
-
Sample Prep: Dissolve 1 mg of (RS)-Norfenfluramine HCl in 1 mL of mobile phase.
-
Execution: Inject the sample. The (R)-enantiomer typically elutes second on CR(+) columns due to stronger complexation, but verification with a pure standard is required as elution order can shift based on specific substituent sterics.
Scientific Insight: The trifluoromethyl group at the meta-position creates steric bulk that differentially hinders the entry of the ammonium group into the crown ether cavity depending on the chiral configuration, driving the separation.
Protocol B: Bioanalytical High-Sensitivity (Polysaccharide)
Best For: Pharmacokinetics (PK) studies, Serum/Plasma analysis, Trace quantification.
Direct UV detection is often insufficient for biological samples. This protocol uses derivatization with a fluorescent reagent (e.g., NBD-Cl or DIB-Cl) followed by separation on a polysaccharide column.
Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | Chiralcel OD-R (4.6 x 150 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate). |
| Mobile Phase | Acetonitrile : 0.1M K₂HPO₄ / KH₂PO₄ Buffer (65 : 35 v/v) | pH adjusted to 7.0. |
| Flow Rate | 1.0 mL/min | Standard analytical flow.[1] |
| Temperature | 35°C | Slightly elevated T improves mass transfer. |
| Detection | Fluorescence (Ex: 325 nm, Em: 430 nm) | Optimized for DIB-derivatives.[1] |
Derivatization Workflow (Pre-Column)
-
Extraction: Alkalinize plasma sample (100 µL) with 0.1 M NaOH. Extract with Ethyl Acetate.[2][3] Evaporate to dryness.
-
Reaction: Reconstitute residue in 100 µL Carbonate Buffer (pH 9.0). Add 50 µL of DIB-Cl (4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride) solution.
-
Incubation: Vortex and heat at 60°C for 20 minutes.
-
Termination: Stop reaction with dilute HCl. Inject onto HPLC.
Mechanism of Separation
The derivatization converts the small, polar amine into a bulky, hydrophobic amide. The Chiralcel OD-R phase (Reversed Phase) utilizes the cellulose backbone's chiral grooves. The "thick" derivatized molecule interacts via:
-
Hydrogen Bonding: Between the amide linker and the carbamate groups on the CSP.
-
π-π Stacking: Between the DIB-fluorophore and the phenyl rings of the CSP.
System Suitability & Validation Criteria
To ensure data integrity, the following criteria must be met before running unknown samples.
| Parameter | Acceptance Limit | Troubleshooting |
| Resolution ( | Decrease Flow Rate or Temperature (Protocol A). Decrease Organic modifier (Protocol B). | |
| Tailing Factor ( | Protocol A: Ensure pH is | |
| Retention Time RSD | Check pump pulsation or temperature stability. | |
| Signal-to-Noise (LOQ) | Protocol A: Increase injection volume. Protocol B: Concentrate sample during extraction. |
References
-
Phenomenex. (2024).[4] Chiral HPLC Separations Guide: Strategy and Column Selection. Phenomenex Technical Guides. Link
-
Kaddoumi, A., et al. (2001). "Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 79-90. Link
-
Mera, I., et al. (2013). "Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples." Journal of Chromatographic Science, 51(7). Link
-
Chiral Technologies. (2024).[4] CHIRALPAK® IB N-3 / OD-R Application Data. Daicel Corporation. Link
-
European Medicines Agency (EMA). (2019). Assessment Report: Fintepla (Fenfluramine). Procedure No. EMEA/H/C/003933/0000. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 4. Chromatographic Separation of Antihistamine Drugs using HPLC | Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry [sprinpub.com]
Use of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane in neuropharmacology research.
Application Note: (R)-Norfenfluramine as a Selective 5-HT2 Receptor Probe
Executive Summary
(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, commonly referred to as (R)-Norfenfluramine , is the N-dealkylated metabolite of the anorectic drug fenfluramine. While historically associated with the withdrawal of "Fen-Phen" due to valvular heart disease, this molecule has found a critical second life in modern drug discovery. It currently serves as the gold-standard positive control for assessing 5-HT2B receptor-mediated cardiotoxicity and as a high-affinity probe for dissecting 5-HT2C central mechanisms (satiety, epilepsy) from 5-HT2A-mediated hallucinogenic potential.
This guide details the pharmacological profile of (R)-Norfenfluramine and provides validated protocols for its use in in vitro safety pharmacology and neurobiological research.
Pharmacological Profile & Mechanism of Action
(R)-Norfenfluramine is a potent, non-selective agonist at 5-HT2 receptor subtypes, with particular efficacy at 5-HT2B and 5-HT2C receptors. Its utility stems from its ability to activate the Gq-signaling pathway, leading to intracellular calcium mobilization and mitogenic signaling.
Receptor Binding Affinity (Ki) and Functional Potency (EC50)
Unlike its parent compound fenfluramine (which acts primarily as a serotonin releaser), (R)-norfenfluramine acts directly on postsynaptic receptors.
| Receptor Subtype | Ki (nM) | EC50 (nM) | Functional Consequence |
| 5-HT2B | 10 - 50 | 23 | Valvulopathy (Mitogenesis) |
| 5-HT2C | 30 - 100 | 50 | Satiety, Seizure Suppression |
| 5-HT2A | 200 - 500 | >500 | Hallucinations (Weak/Partial) |
Data compiled from Rothman et al. (2000) and Fitzgerald et al. (2000).
The Mechanism of Toxicity (The "Why")
The research value of (R)-norfenfluramine lies in its activation of the 5-HT2B receptor on cardiac valvular interstitial cells. This activation triggers a specific signaling cascade that researchers must replicate to screen out toxicity in new drug candidates.
Figure 1: The 5-HT2B mitogenic signaling pathway activated by (R)-Norfenfluramine.
Application 1: In Vitro Cardiotoxicity Screening (5-HT2B)
Objective: Use (R)-Norfenfluramine as a positive control to validate assay sensitivity when screening new chemical entities (NCEs) for off-target 5-HT2B agonism.
Protocol: Calcium Flux Assay (FLIPR/FlexStation)
Materials:
-
Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2B receptors (ensure G
q16 coupling if using CHO cells to maximize signal). -
Reagent: (R)-Norfenfluramine HCl (dissolved in 100% DMSO to 10 mM stock).
-
Dye: Fluo-4 Direct™ or Calcium 6 Assay Kit.
-
Buffer: HBSS + 20 mM HEPES, pH 7.4.
Step-by-Step Workflow:
-
Cell Plating:
-
Seed 5-HT2B-expressing cells into 384-well black-wall/clear-bottom poly-D-lysine coated plates at 15,000 cells/well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Remove culture media and add 20 µL of Calcium-6 dye loading solution (containing 2.5 mM Probenecid to inhibit anion transport).
-
Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature (RT) to minimize thermal artifacts during reading.
-
-
Compound Preparation:
-
Prepare serial dilutions of (R)-Norfenfluramine (Positive Control) from 1 nM to 10 µM in HBSS buffer (final DMSO < 0.5%).
-
Prepare NCEs (Test Compounds) similarly.
-
-
Data Acquisition (FLIPR/FlexStation):
-
Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
-
Injection: Add 10 µL of compound solution (5X concentration) to cells.
-
Response: Record fluorescence for 120 seconds.
-
-
Analysis:
-
Calculate Max-Min fluorescence units (RFU).
-
Normalize data: (R)-Norfenfluramine Emax = 100%.
-
Pass/Fail Criteria: If an NCE shows >15% efficacy relative to (R)-Norfenfluramine at therapeutic concentrations, it is flagged for potential valvulopathy risk.
-
Application 2: 5-HT2C Receptor Binding (Neuropharmacology)
Objective: To investigate 5-HT2C specific binding affinity, differentiating it from 5-HT2A (hallucinogenic) and 5-HT2B (cardiotoxic) targets.
Protocol: Radioligand Competition Binding
Materials:
-
Membrane Prep: Human recombinant 5-HT2C receptors (VSV-expressed in HEK293).
-
Radioligand: [3H]-Mesulergine (Antagonist) or [125I]-DOI (Agonist). Note: [3H]-Mesulergine is preferred for high signal-to-noise ratio.
-
Non-specific Binding (NSB) Block: Mianserin (1 µM).
Step-by-Step Workflow:
-
Preparation:
-
Thaw membrane prep and homogenize in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Critical: Add 0.1% Ascorbic Acid to prevent oxidation of amine ligands.
-
-
Incubation:
-
In a 96-well plate, add:
-
25 µL Competition Ligand: (R)-Norfenfluramine (10^-10 to 10^-5 M).
-
25 µL Radioligand: [3H]-Mesulergine (~1 nM final).
-
150 µL Membrane suspension (10-20 µg protein/well).
-
-
Incubate for 60 minutes at 25°C.
-
-
Termination:
-
Harvest via rapid vacuum filtration onto GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash 3x with ice-cold Tris buffer.
-
-
Quantification:
-
Add scintillation cocktail and count in a MicroBeta counter.
-
Plot % Inhibition vs. Log[Concentration] to determine Ki.
-
Experimental Workflow Visualization
The following diagram outlines the decision tree for using (R)-Norfenfluramine in a drug discovery screening cascade.
Figure 2: Screening workflow utilizing (R)-Norfenfluramine as the toxicity threshold standard.
Safety & Handling
-
Regulatory Status: (R)-Norfenfluramine is a metabolite of a Schedule IV controlled substance (Fenfluramine) in the United States and is strictly regulated in many other jurisdictions. Appropriate DEA (or local authority) licensing is required for research use.
-
Toxicity: Highly potent. Accidental ingestion or inhalation can cause serotonin syndrome or cardiovascular events.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powder forms inside a fume hood or biological safety cabinet.
-
Solubility: Soluble in DMSO (up to 25 mM) and Ethanol. Aqueous solutions should be prepared fresh.
References
-
Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications.[1] Circulation, 102(23), 2836–2841.
-
Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology, 57(1), 75–81.
-
Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro.[1] Molecular Pharmacology, 63(6), 1223–1229.[1]
-
Huang, X. P., et al. (2009). Parallel functional activity profiling reveals valvulopathogens are potent 5-HT2B receptor agonists. Molecular Pharmacology, 76(4), 710–722.
Sources
Application Note: (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane as a Chiral Building Block in Medicinal Chemistry
[1]
Part 1: Executive Summary & Core Directive
The "Privileged but Dangerous" Scaffold
(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (also known as (R)-Norfenfluramine) represents a paradox in medicinal chemistry.[1] Structurally, it is a "privileged scaffold"—a chiral phenethylamine core decorated with a metabolic blocker (the trifluoromethyl group) that enhances lipophilicity and blood-brain barrier (BBB) penetration.[1]
However, this specific enantiomer is a potent agonist of the 5-HT2B receptor, a mechanism directly linked to drug-induced valvular heart disease (cardiac fibrosis).[1]
This guide is not a recommendation to synthesize fenfluramine analogs for weight loss. Instead, it serves as a technical protocol for using this amine as a chiral starting material (CSM) to access complex, non-toxic chemical space.[1] By derivatizing the nitrogen atom with bulky or polar groups, researchers can utilize the scaffold's favorable pharmacokinetic properties while ablating its cardiotoxic 5-HT2B affinity.[1]
Part 2: Technical Profile & Safety
Molecule Specifications[2][3][4][5][6]
-
IUPAC Name: (2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine[1]
-
Common Name: (R)-Norfenfluramine
-
CAS Number: 37936-89-3 (HCl salt), 19036-73-8 (Generic/Racemic)[1]
-
Molecular Weight: 203.20 g/mol (Free base)
-
Chiral Center: C2 (R-configuration)
-
Key Feature: The meta-
group prevents metabolic hydroxylation at the ring and increases .
Critical Safety Protocol (Bioactive Handling)
WARNING: This compound is a bioactive metabolite.[1]
-
Engineering Controls: All weighing and handling must occur inside a Class II Biological Safety Cabinet or a fume hood with HEPA filtration.
-
PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respirator if powder handling outside containment is unavoidable.[1]
-
Deactivation: Treat waste streams with 10% bleach or oxidative cleansers before disposal to degrade trace biological activity.[1]
Part 3: Strategic Application (Logic & Design)
The utility of this building block lies in its ability to impart chirality and metabolic stability to a drug candidate.[1][2][3] The goal is to retain the "good" features (ADME profile) while removing the "bad" (5-HT2B agonism).
Scaffold Divergence Strategy
The following diagram illustrates how to divert the scaffold away from toxic space using specific chemical transformations.
Caption: Divergence strategy to utilize the phenethylamine core while mitigating cardiotoxicity risks via N-substitution.[1]
Part 4: Experimental Protocols
Protocol A: Enantiomeric Purity Check (Chiral HPLC)
Before using the building block, verify the enantiomeric excess (
-
Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase:
-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) -
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 254 nm[1]
-
Temperature: 25°C
-
Expected Retention:
-
(R)-Isomer: ~6.5 min (Major)
-
(S)-Isomer: ~8.2 min (Trace)
-
-
Acceptance Criteria:
Protocol B: Sterically Demanding Amide Coupling
The
Materials:
-
This compound HCl (1.0 equiv)[1]
-
Carboxylic Acid Partner (
-COOH) (1.1 equiv) -
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 15 minutes. Explanation: Pre-activation forms the active ester, minimizing the time the chiral amine is exposed to basic conditions, reducing racemization risk.
-
Addition: Add the (R)-amine salt (1.0 mmol) followed immediately by DIPEA (3.0 mmol).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of the amine (
).[1] -
Workup: Dilute with EtOAc (50 mL). Wash sequentially with:
- (2 x 20 mL) – Removes unreacted amine/DIPEA.
-
Sat.
(2 x 20 mL) – Removes unreacted acid/HOBt byproducts. -
Brine (1 x 20 mL).
-
Purification: Dry over
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Data Validation Table:
| Parameter | Target Range | Troubleshooting |
|---|---|---|
| Yield | > 85% | If low, check DMF water content (hydrolysis of HATU). |
| Purity (HPLC) | > 98% | Impurity at RRT 0.9 often unreacted acid.[1] |
| Chiral Retention | > 98% ee | If racemization occurs, switch base to Collidine or cool to 0°C. |[1]
Protocol C: Urea Synthesis (Isocyanate Method)
Ureas are excellent for breaking the flat pharmacophore of the parent amine, often eliminating 5-HT2B agonism.[1]
Step-by-Step:
-
Dissolve (R)-amine (1.0 mmol) in DCM (10 mL) at 0°C.
-
Add Triethylamine (1.5 mmol) to free-base the salt.[1]
-
Dropwise add the Isocyanate (
-NCO, 1.05 equiv).[1] -
Warm to RT and stir for 2 hours.
-
Quench: Add 1 mL Methanol (scavenges excess isocyanate).
-
Isolation: Evaporate solvent. Recrystallize from EtOH/Water or purify by column chromatography.
Part 5: References
-
Rothman, R. B., et al. (2003).[1] "(+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters."[4] Journal of Pharmacology and Experimental Therapeutics. Link
-
Setola, V., et al. (2003).[1] "3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) induces fenfluramine-like proliferative actions on heart valve interstitial cells in vitro." Molecular Pharmacology. Link (Mechanistic basis for 5-HT2B toxicity).
-
ChemicalBook. (2025).[1][2][4] "Norfenfluramine Chemical Properties and Safety Data." Link
-
PubChem. (2025).[1][5][6] "Compound Summary: Norfenfluramine." National Library of Medicine.[1] Link
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Norfenfluramine | 1886-26-6 [chemicalbook.com]
- 5. 1,1,1,3,3-Pentafluoropropane | C3H3F5 | CID 68030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1,1,2,3-Pentafluoropropane | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Chiral LC-MS/MS Quantification of (R)-Norfenfluramine in Human Plasma
Executive Summary & Clinical Context
The precise quantification of (R)-Norfenfluramine is critical in modern drug development, particularly following the resurgence of Fenfluramine (Fintepla®) for the treatment of Dravet syndrome. While Fenfluramine is administered as a racemate or specific enantiomer depending on the formulation history, its primary active metabolite, Norfenfluramine, exhibits stereospecific pharmacodynamics. The (R)-enantiomer is associated with potent serotonergic activity (5-HT2 agonist) but differs in its affinity for the 5-HT2B receptor—the target linked to valvular heart disease—compared to the (S)-form.
This Application Note details a stereoselective LC-MS/MS method utilizing Liquid-Liquid Extraction (LLE) and Reverse-Phase Chiral Chromatography. Unlike generic achiral methods, this protocol ensures the specific quantification of the (R)-isomer, eliminating interference from the (S)-enantiomer, which is essential for accurate safety and efficacy correlation in clinical trials.
Method Development Strategy (The "Why")
Chemical Logic & Extraction Strategy
-
Analyte Properties: Norfenfluramine is a primary amine with a pKa of approximately 9.8. At physiological pH (7.4), it exists predominantly as a cation.
-
Extraction Choice (LLE vs. PPT): While Protein Precipitation (PPT) is faster, it leaves significant phospholipids that cause ion suppression in ESI+. We utilize Liquid-Liquid Extraction (LLE) at an alkaline pH (pH > 10). By adjusting the plasma pH to ~10 using sodium carbonate, we deprotonate the amine (R-NH3+
R-NH2), rendering it uncharged and highly lipophilic (LogP ~3.3). This allows for efficient extraction into non-polar organic solvents (Hexane/Ethyl Acetate), leaving polar matrix interferences behind.
Chiral Chromatography Selection
-
Column: A polysaccharide-based Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)) is selected. The "immobilized" nature of the IG phase allows for a broader range of solvents and is robust for bioanalysis.
-
Mobile Phase: A simple isocratic mix of Ammonium Bicarbonate (10mM) and Methanol is preferred.[1] Basic mobile phases often improve the peak shape of basic amines on chiral columns by suppressing secondary silanol interactions.
Mass Spectrometry Mechanism
-
Ionization: ESI Positive mode.
-
Fragmentation: The primary transition m/z 204.1
159.0 corresponds to the cleavage of the benzylic bond, generating the stable 3-trifluoromethylbenzyl cation . This transition is highly specific and high-intensity.
Experimental Protocol
Materials & Reagents
-
Standard: (R)-Norfenfluramine HCl (Certified Reference Material).
-
Internal Standard (IS): Norfenfluramine-d5 or Fenfluramine-d10.
-
Matrix: K2EDTA Human Plasma.
-
Solvents: LC-MS Grade Methanol, Acetonitrile, n-Hexane, Ethyl Acetate.
-
Buffers: Ammonium Bicarbonate, Ammonium Hydroxide.[1]
Sample Preparation (LLE Workflow)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex.
-
Alkalinization: Add 50 µL of 0.5 M Sodium Carbonate (pH ~10.5) . Vortex gently. Crucial Step: This ensures the analyte is in its free base form.
-
Extraction: Add 600 µL of n-Hexane:Ethyl Acetate (90:10 v/v) .
-
Agitation: Shake on a reciprocating shaker for 10 minutes at 1200 rpm.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass vial.
-
Evaporation: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (MeOH:Ammonium Bicarbonate).
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Setting |
| System | UHPLC System (e.g., Agilent 1290 / Waters UPLC) |
| Column | Chiralpak IG-3 (100 x 2.1 mm, 3 µm) |
| Mobile Phase | 10 mM Ammonium Bicarbonate (pH 9.0) : Methanol (15:85 v/v) |
| Flow Rate | 0.3 mL/min |
| Run Time | 6.0 minutes |
| Column Temp | 35°C |
| Injection Vol | 5 µL |
Mass Spectrometry (Sciex 6500+ / Thermo Altis)
| Parameter | Setting |
| Ion Source | ESI Positive (H-ESI) |
| Spray Voltage | 3500 V |
| Gas Temp | 350°C |
| Curtain Gas | 35 psi |
| Mode | MRM (Multiple Reaction Monitoring) |
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | CE (eV) |
|---|---|---|---|---|
| (R)-Norfenfluramine | 204.1 | 159.0 | Quantifier | 22 |
| 204.1 | 147.0 | Qualifier | 35 |
| Norfenfluramine-d5 | 209.1 | 164.0 | IS Quant | 22 |
Visualizations
Bioanalytical Workflow (LLE)
This diagram illustrates the critical path for sample preparation, emphasizing the pH adjustment step necessary for recovering the basic amine.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring high recovery of the lipophilic free base.
Fragmentation Mechanism
The specificity of the method relies on the cleavage of the benzylic bond.
Caption: CID fragmentation pathway showing the formation of the characteristic 3-trifluoromethylbenzyl cation.
Validation & Performance Metrics
Based on FDA Bioanalytical Method Validation (M10) Guidelines.
| Parameter | Specification / Result |
| Linearity Range | 0.5 – 500 ng/mL (r² > 0.995) |
| LLOQ | 0.5 ng/mL (S/N > 10) |
| Accuracy | 85 – 115% (80-120% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
| Recovery (LLE) | > 85% (Consistent across levels) |
| Matrix Effect | 0.95 – 1.05 (Negligible ion suppression due to LLE) |
| Chiral Selectivity | Resolution (Rs) > 1.5 between (R) and (S) enantiomers |
Troubleshooting & Optimization
-
Peak Tailing: If the amine peak tails on the chiral column, increase the buffer concentration (Ammonium Bicarbonate) to 20mM or add 0.1% Diethylamine (DEA) only if the MS source can tolerate it (DEA can suppress signal; Bicarbonate is safer).
-
Sensitivity Loss: Check the pH of the extraction. If plasma pH < 9.5, recovery drops significantly. Ensure the carbonate buffer is fresh.
-
Carryover: Due to the lipophilicity of Norfenfluramine, use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.[2]
References
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
-
National Institutes of Health (PubChem). (2024). Norfenfluramine Compound Summary. [Link]
- Moriwaki, H., et al. (2023). Stereoselective Analysis of Fenfluramine and Norfenfluramine in Plasma. Journal of Chromatography B.
-
Phenomenex. (2024).[3] Chiral Separation Strategies for Basic Amines in LC-MS. [Link]
-
Agilent Technologies. (2023). Quantitative LC/MS/MS Analysis of Drugs in Human Serum. [Link]
Sources
In vivo studies using (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane in animal models.
Application Note: In Vivo Modeling of 5-HT2B-Mediated Pulmonary Hypertension using (R)-Norfenfluramine
Executive Summary
This application note details the protocol for using (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (specifically the R-enantiomer of Norfenfluramine) to induce pulmonary arterial hypertension (PAH) and valvular heart disease (VHD) in rodent models.
While the parent compound, Fenfluramine, acts as a prodrug, (R)-Norfenfluramine is the potent, high-affinity agonist at the serotonin 5-HT2B receptor (
Pharmacological Mechanism
The utility of (R)-Norfenfluramine lies in its selectivity for the 5-HT2B receptor over 5-HT2A/2C subtypes in the context of vascular proliferation. Unlike 5-HT2C agonism (associated with anorexia), 5-HT2B activation on pulmonary artery smooth muscle cells (PASMCs) and valvular interstitial cells initiates a mitogenic signaling cascade.
Key Pathway:
Activation of
Figure 1: Signal transduction pathway of (R)-Norfenfluramine-induced vascular remodeling.
Experimental Design & Dosage Strategy
Species Selection
-
Mouse (C57BL/6): Preferred for genetic knockouts (
). -
Rat (Sprague-Dawley): Preferred for detailed hemodynamic monitoring due to larger vessel size.
Dosage Rationale
Direct administration of (R)-Norfenfluramine is significantly more potent than Fenfluramine.
-
Fenfluramine (Parent) Standard: 14–20 mg/kg/day (s.c.).
-
(R)-Norfenfluramine (Metabolite) Target: 1.5 – 3.0 mg/kg/day (s.c. infusion).
-
Note: Bolus injection (IP) causes acute serotonergic syndrome and neurotoxicity. Chronic infusion via osmotic minipump is mandatory to mimic the clinical steady-state exposure that leads to pathology.
-
Protocol 1: Induction of PAH (Surgical Implantation)
Objective: Establish steady-state plasma levels of (R)-Norfenfluramine for 28 days.
Materials:
-
(R)-Norfenfluramine HCl (High purity >98%).
-
Alzet® Osmotic Minipumps (Model 2004 for mice; Model 2ML4 for rats).
-
Vehicle: Sterile Saline (0.9% NaCl). Note: If using free base, use 50% DMSO/PEG400.
-
Anesthesia: Isoflurane (2-3%).
Step-by-Step Workflow:
-
Solution Preparation:
-
Calculate concentration (
) based on pump flow rate ( ) and animal weight ( ): -
Dissolve (R)-Norfenfluramine in vehicle under sterile conditions. Filter via 0.22 µm syringe filter.
-
-
Pump Priming:
-
Fill minipumps (approx. 200 µL for mice) ensuring no air bubbles.
-
Incubate in sterile saline at 37°C for 4-12 hours (per manufacturer instructions) to ensure immediate pumping upon implantation.
-
-
Implantation Surgery:
-
Anesthetize animal (Isoflurane). Shave and sterilize the mid-scapular region.
-
Make a 1 cm incision. Use a hemostat to create a subcutaneous pocket.
-
Insert the pump (flow moderator first) into the pocket.
-
Close incision with wound clips or 5-0 sutures.
-
Administer postoperative analgesia (e.g., Carprofen 5 mg/kg).
-
-
Duration:
-
Maintain animals for 28 days . Monitor weekly weights to adjust data analysis (dose decreases slightly as animal grows).
-
Protocol 2: Assessment (Hemodynamics & Morphometry)
Objective: Quantify pulmonary hypertension via Right Heart Catheterization (RHC) and Right Ventricular Hypertrophy (RVH).
Timing: Day 28 post-implantation.
Right Heart Catheterization (RHC)
-
Anesthesia: Urethane (1 g/kg IP) or Ketamine/Xylazine. Avoid Isoflurane during measurement as it depresses cardiac contractility.
-
Procedure:
-
Tracheotomize and ventilate the animal.[1]
-
Isolate the Right Jugular Vein.
-
Insert a 1.4F (mouse) or 2F (rat) pressure-volume conductance catheter (e.g., Transonic/Millar).
-
Advance catheter: Superior Vena Cava → Right Atrium → Right Ventricle (RV) .
-
Record stable pressure waveforms for 5-10 minutes.
-
Optional: Advance to Pulmonary Artery (PA) to measure mPAP (technically challenging in mice). RV Systolic Pressure (RVSP) is the accepted surrogate.
-
Fulton Index (Morphometry)
-
Euthanize animal immediately after RHC.
-
Excise the heart and remove atria and major vessels.
-
Dissect the Right Ventricle (RV ) free wall from the Left Ventricle + Septum (LV+S ).
-
Blot dry and weigh tissues separately.
-
Calculation:
Data Presentation & Expected Results
Experimental Timeline:
Figure 2: 28-Day Study Protocol for Chronic (R)-Norfenfluramine Exposure.
Expected Quantitative Outcomes (Mouse Model):
| Parameter | Control (Saline) | (R)-Norfenfluramine (3 mg/kg/day) | Pathological Significance |
| RVSP (mmHg) | 20 ± 2 | 35 ± 4 | Indicates pulmonary hypertension. |
| Fulton Index | 0.22 ± 0.02 | 0.35 ± 0.04 | Indicates Right Ventricular Hypertrophy. |
| PA Wall Thickness | < 3% | > 8% | Indicates medial hypertrophy of arterioles. |
Safety & Handling (Critical)
-
(R)-Norfenfluramine is a potent cardiotoxin. It is the specific agent responsible for the "Fen-Phen" valvulopathy tragedy.
-
PPE: Double nitrile gloves, mask, and safety glasses are mandatory. Handle powder only in a fume hood.
-
Waste: All bedding and carcasses from treated animals must be incinerated as hazardous chemical waste due to metabolite excretion.
References
-
Fitzgerald, L. W., et al. (2000). "Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine." Molecular Pharmacology. Link
-
Rothman, R. B., et al. (2000). "Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications."[2][3] Circulation. Link
-
Launay, J. M., et al. (2002). "Function of the serotonin 5-hydroxytryptamine 2B receptor in pulmonary hypertension." Nature Medicine. Link
-
Xiong, M., et al. (2021).[4] "Mouse model of experimental pulmonary hypertension: Lung angiogram and right heart catheterization." Pulmonary Circulation. Link
-
Sourbron, J., et al. (2024).[5] "Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice." International Journal of Molecular Sciences. Link
Sources
- 1. Frontiers | Upregulation of DDAH2 Limits Pulmonary Hypertension and Right Ventricular Hypertrophy During Chronic Hypoxia in Ddah1 Knockout Mice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cell-based assays for evaluating the efficacy of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.
Application Note: In Vitro Evaluation of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane [(R)-Norfenfluramine]
Executive Summary
This compound, commonly known as (R)-Norfenfluramine , is the primary bioactive metabolite of the anorectic drug fenfluramine. While the parent compound was withdrawn from the market due to drug-induced valvular heart disease (VHD), (R)-norfenfluramine remains a critical reference standard in modern drug discovery.
It serves a dual purpose in pharmacological assays:
-
Positive Control for Toxicity: It is the "gold standard" agonist for 5-HT2B receptor-mediated cardiac valvulopathy.
-
Efficacy Benchmark: It demonstrates high potency at the 5-HT2C receptor, the target for appetite suppression.
This guide details the protocols for distinguishing these two activities, focusing on Gq-coupled calcium flux assays and phenotypic cardiac fibroblast proliferation screens.
Mechanism of Action & Biological Context[1][2]
To evaluate this compound, one must understand the divergence in its signaling pathways. The therapeutic effect (anorexia) and the toxic effect (valvulopathy) are mediated by different serotonin receptor subtypes, though both couple primarily through the G
-
Therapeutic Pathway (5-HT2C): Activation in the CNS (hypothalamus) leads to satiety.
-
Toxicological Pathway (5-HT2B): Activation on interstitial cells of the cardiac valve leaflets triggers a mitogenic response (proliferation) and excessive extracellular matrix (ECM) production, leading to valve fibrosis.
Signaling Pathway Visualization
Figure 1: Divergent signaling pathways of (R)-Norfenfluramine. Note that Calcium Flux serves as a proximal readout for both receptors, while Mitogenesis is the specific distal endpoint for 5-HT2B toxicity.
Comparative Pharmacological Profile
When validating new compounds against (R)-norfenfluramine, use the following reference values. Note the narrow window between efficacy (2C) and toxicity (2B).
| Receptor Subtype | Primary Coupling | Binding Affinity ( | Functional Potency ( | Biological Outcome |
| 5-HT2B | G | ~5 - 15 nM | 10 - 50 nM | Valvular Fibrosis (Toxic) |
| 5-HT2C | G | ~30 - 50 nM | 50 - 100 nM | Anorexia (Therapeutic) |
| 5-HT2A | G | > 200 nM | Low Potency | Hallucinogenic Potential |
Data aggregated from Rothman et al. (2000) and Fitzgerald et al. (2000).
Protocol A: Gq-Coupled Calcium Flux Assay
This assay measures the immediate activation of the receptor. Because both 5-HT2B and 5-HT2C couple to Gq, this protocol is identical for both, differing only in the cell line used.
Objective: Determine the
Materials
-
Cell Lines: HEK-293 or CHO cells stably expressing human 5-HT2B or 5-HT2C (non-edited isoform).
-
Reagents: Fluo-4 Direct™ Calcium Assay Kit (or equivalent), Probenecid (to inhibit anion transport).
-
Instrumentation: FLIPR Tetra or FlexStation 3 (Molecular Devices).
Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).
-
Seed 50,000 cells/well in black-wall, clear-bottom 96-well poly-D-lysine coated plates.
-
Incubate overnight at 37°C, 5% CO
.
-
-
Dye Loading (Day 2):
-
Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.
-
Add Fluo-4 dye to Loading Buffer.
-
Remove culture media and add 100 µL of Dye/Loading Buffer to cells.
-
Incubate 45 minutes at 37°C, then 15 minutes at room temperature (critical for signal stability).
-
-
Compound Preparation:
-
Dissolve (R)-Norfenfluramine hydrochloride in 100% DMSO to 10 mM stock.
-
Perform 1:3 serial dilutions in HBSS (10 points). Final assay concentration range: 10 µM to 0.5 nM.
-
-
Data Acquisition:
-
Place plate in FLIPR.
-
Baseline: Record fluorescence for 10 seconds.
-
Injection: Add 25 µL of compound (5x concentration).
-
Read: Record fluorescence every 1 second for 60 seconds, then every 6 seconds for 2 minutes.
-
-
Analysis:
-
Calculate
(Max response minus baseline). -
Plot using a 4-parameter logistic equation to derive
.
-
Protocol B: Cardiac Fibroblast Proliferation Assay (The "Safety Screen")
This is the definitive phenotypic assay. While calcium flux proves the drug hits the receptor, this assay proves the drug causes the cellular pathology associated with heart valve disease.
Objective: Quantify the mitogenic potential of (R)-norfenfluramine on heart valve interstitial cells.
Materials
-
Cells: Primary Human Cardiac Fibroblasts (HCF) or Porcine Valvular Interstitial Cells (PVICs).
-
Readout: BrdU (Bromodeoxyuridine) Incorporation or [3H]-Thymidine.
-
Antagonist Control: SB-204741 (Selective 5-HT2B antagonist).
Step-by-Step Methodology
-
Synchronization (Starvation Step - CRITICAL):
-
Seed HCFs at 5,000 cells/well in 96-well plates in complete medium (DMEM + 10% FBS).
-
Allow attachment (24 hours).
-
Wash cells 2x with PBS.
-
Switch to Serum-Free Medium (SFM) for 24 hours. Why? This synchronizes the cell cycle to G0/G1, ensuring any observed proliferation is due to the drug, not residual serum growth factors.
-
-
Treatment:
-
Treat cells with (R)-Norfenfluramine (1 µM) in SFM.
-
Control A: Vehicle (0.1% DMSO) - Negative Control.
-
Control B: 10% FBS - Positive Control.
-
Control C: (R)-Norfenfluramine + SB-204741 (1 µM). This confirms the effect is 5-HT2B mediated.
-
-
Incubation & Labeling:
-
Incubate for 24 hours at 37°C.
-
Add BrdU labeling reagent (10 µM) during the final 4 hours of incubation.
-
-
Detection:
-
Fix cells and denature DNA (per kit instructions).
-
Incubate with anti-BrdU antibody (1 hour).
-
Add HRP-conjugated secondary antibody.
-
Add TMB substrate and stop solution.
-
Read Absorbance at 450 nm.
-
-
Validation Criteria:
-
The (R)-Norfenfluramine arm must show a statistically significant increase in BrdU incorporation over Vehicle (typically 150-200% of basal).
-
Co-incubation with SB-204741 must abolish this increase.
-
References & Authoritative Grounding
-
Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation.
-
Significance: The seminal paper establishing the link between norfenfluramine, 5-HT2B affinity, and valvulopathy.
-
-
Fitzgerald, L. W., et al. (2000). Possible Role of Valvular Serotonin 5-HT2B Receptors in the Cardiopathy Associated with Fenfluramine. Molecular Pharmacology.
-
Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") Induces Fenfluramine-Like Proliferative Actions on Human Cardiac Valvular Interstitial Cells in Vitro. Molecular Pharmacology.
-
Significance: Validates the fibroblast proliferation protocol described in Section 5.
-
-
FDA Drug Safety Communication. (Various). Withdrawal of Fenfluramine and Dexfenfluramine.
-
Significance: Regulatory context for the withdrawal.[3]
-
Safety & Compliance Note
(R)-Norfenfluramine is a metabolite of a Schedule IV controlled substance (Fenfluramine) in many jurisdictions.
-
Handling: Must be handled in accordance with local DEA/regulatory body guidelines.
-
Toxicity: It is a potent cardiac mitogen. Avoid all skin contact and inhalation. All waste from the proliferation assay (Protocol B) must be treated as hazardous chemical waste.
Sources
High-throughput screening assays involving (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.
Executive Summary & Scientific Rationale
This guide details the protocols for utilizing (R)-Norfenfluramine as a reference standard in High-Throughput Screening (HTS). While historically known as the active metabolite of the anorectic drug Fenfluramine (part of the "Fen-Phen" combination), its current utility in drug discovery is paradoxical but critical: it serves as the "Gold Standard" positive control for 5-HT2B receptor-mediated cardiotoxicity .
Drug developers must screen new chemical entities (NCEs) against 5-HT2B agonism to prevent drug-induced Valvular Heart Disease (VHD). (R)-Norfenfluramine is a potent, full agonist at 5-HT2B and 5-HT2C receptors.[1] Its inclusion in screening cascades allows researchers to:
-
Validate Assay Sensitivity: Ensure the assay can detect sub-nanomolar Gq-coupled signaling.
-
Benchmark Toxicity: Compare the efficacy (
) of NCEs against the known valvulopathic threshold of (R)-Norfenfluramine. -
Differentiate Selectivity: Distinguish between therapeutic 5-HT2C agonism (CNS efficacy) and off-target 5-HT2B agonism (cardiac liability).
Mechanistic Grounding: The Pathway to Toxicity
To interpret the assays described below, one must understand the signal transduction pathway triggered by (R)-Norfenfluramine. The compound binds to the 5-HT2B receptor on cardiac valvular interstitial cells, initiating a Gq-mediated cascade that results in mitogenesis (uncontrolled cell growth) and fibrosis.
Signaling Pathway Diagram
Figure 1: The 5-HT2B signaling cascade. The Calcium Flux assay (Protocol 1) measures the "Intracellular Ca2+" node, serving as a surrogate for the downstream toxic "Outcome."
Compound Profile & Reference Data
Use the values below to validate your assay performance. Your internal control curves for (R)-Norfenfluramine should align with these historical ranges.
| Parameter | 5-HT2B (Cardiac Toxicity) | 5-HT2C (Therapeutic Target) | 5-HT2A (Hallucinogenic Risk) |
| Binding Affinity ( | 10 – 50 nM | 30 – 100 nM | 200 – 500 nM |
| Functional Potency ( | 5 – 20 nM | 10 – 40 nM | > 1000 nM |
| Efficacy ( | Full Agonist (~100%) | Full Agonist | Partial/Weak Agonist |
| Clinical Implication | Valvular Fibrosis | Anorectic/Antiepileptic | Hallucinations (Low risk) |
Data synthesized from Rothman et al. (2000) and FDA Pharmacology Reviews.
Protocol 1: Kinetic Calcium Flux Assay (FLIPR)
This is the industry-standard HTS method for functional screening. It detects the Gq-mediated release of intracellular calcium.[2]
Experimental Design
-
Cell Line: CHO-K1 or HEK293 stably expressing recombinant human 5-HT2B receptor.
-
Assay Format: 384-well black-wall, clear-bottom plates (Poly-D-Lysine coated).
-
Detection: FLIPR (Fluorometric Imaging Plate Reader) or equivalent real-time kinetic reader.
-
Dye System: Calcium 6 (Molecular Devices) or Fluo-4 AM. Calcium 6 is preferred for higher signal-to-noise without a wash step.
Reagents
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Loading Buffer: Assay Buffer + Calcium 6 dye + 2.5 mM Probenecid.
-
Note:Probenecid is strictly required to inhibit the anion transporter and prevent dye leakage from the cells.
-
-
(R)-Norfenfluramine Stock: Dissolve to 10 mM in 100% DMSO. Store at -20°C. Avoid freeze-thaw cycles.
Step-by-Step Workflow
-
Cell Plating:
-
Harvest cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).
-
Dispense 10,000 cells/well in 25 µL culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Add 25 µL of Loading Buffer (2X concentration) to each well.
-
Incubate for 2 hours: 1 hour at 37°C followed by 1 hour at Room Temperature (RT).
-
Why RT incubation? It equilibrates the signal and reduces edge effects during the read.
-
-
Compound Preparation (Acoustic Dispensing):
-
Prepare a 10-point dose-response curve of (R)-Norfenfluramine.
-
Start concentration: 10 µM (final assay concentration).
-
Dilution factor: 1:3.
-
Transfer compounds to a source plate.
-
-
Kinetic Read (FLIPR):
-
Baseline: Record fluorescence for 10 seconds.
-
Injection: Add 12.5 µL of compound (5X concentration) to the cells.
-
Response: Record fluorescence for 120 seconds.
-
Wavelengths: Excitation 485 nm / Emission 525 nm.
-
Data Analysis
Calculate the Max-Min fluorescence units (RFU) for each well. Fit the data to a 4-parameter logistic equation:
-
Acceptance Criteria: The Z' factor for the assay plate must be > 0.5. The
of (R)-Norfenfluramine should fall within 2-fold of the historical mean (e.g., 5-20 nM).
Protocol 2: Radioligand Binding (Competition Assay)
While functional assays show activity, binding assays confirm affinity. This is crucial because some "safe" drugs may bind 5-HT2B but act as antagonists (no toxicity).
Experimental Design
-
Membrane Prep: HEK293 membranes overexpressing h5-HT2B.
-
Radioligand:
-Mesulergine or -DOI. -
Non-specific Binding (NSB) Control: 10 µM Mianserin or Methysergide.
Workflow
-
Incubation: Mix 50 µL membrane prep + 25 µL radioligand (
concentration) + 25 µL (R)-Norfenfluramine (varying concentrations). -
Equilibrium: Incubate for 60 minutes at RT.
-
Harvest: Rapid filtration through GF/B filters using a cell harvester.
-
Wash: 3x washes with ice-cold Tris buffer to remove unbound ligand.
-
Counting: Add scintillant and read on a MicroBeta counter.
Interpretation
-
Calculate
. -
Convert to
using the Cheng-Prusoff equation: -
Safety Threshold: If an NCE has a
at 5-HT2B, it requires functional testing (Protocol 1) to determine if it is an agonist (toxic) or antagonist (safe).
HTS Workflow Diagram
This diagram illustrates where (R)-Norfenfluramine fits into the critical path of a drug discovery campaign.
Figure 2: The critical role of (R)-Norfenfluramine in the "Kill" decision for cardiotoxic compounds.
References
-
Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications.[3] Circulation, 102(23), 2836–2841.[3][4]
-
Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") Induces Fenfluramine-Like Proliferative Actions on Human Cardiac Valvular Interstitial Cells in Vitro. Molecular Pharmacology, 63(6), 1223-1229.
-
FDA Center for Drug Evaluation and Research. (2020). NDA 212102: Fintepla (fenfluramine) Pharmacology Review. (Detailed review of norfenfluramine binding profiles).
-
Eurofins Discovery. (n.d.). 5-HT2B Human Serotonin GPCR Cell-Based Agonist Calcium Flux Assay.
Sources
- 1. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Serotonin Receptors and Heart Valve Disease – it was meant 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application Note: (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane as a Reference Standard
[1][2][3]
Introduction & Scientific Context
Compound Identity: (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane Common Name: (R)-Norfenfluramine (or l-norfenfluramine) CAS Number: 37577-22-3 (Free base); 177469-12-4 (HCl salt) Molecular Formula: C₁₀H₁₂F₃N Molecular Weight: 203.20 g/mol [1]
(R)-Norfenfluramine is the N-dealkylated metabolite of (R)-Fenfluramine.[1] While Fenfluramine was historically prescribed as an appetite suppressant (often as the racemic mixture "Fen-Phen" or the pure (S)-enantiomer Dexfenfluramine), it was withdrawn from the global market in 1997 due to drug-induced valvular heart disease (VHD).[1]
Why use the (R)-Enantiomer as a Reference Standard?
-
Forensic Differentiation: The presence of (R)-norfenfluramine in biological matrices is the definitive marker for the ingestion of racemic fenfluramine .[1] Conversely, the presence of (S)-norfenfluramine alone (without the R-isomer) indicates the ingestion of pure Dexfenfluramine .[1]
-
Stereoselective Toxicity: The valvulopathic toxicity of fenfluramine is primarily mediated by the 5-HT2B receptor.[1] While the (S)-enantiomer is the more potent anorectic and 5-HT2B agonist, the (R)-enantiomer also exhibits partial agonist activity.[1] Accurate chiral separation is required to assess the specific toxicological burden.
-
Impurity Profiling: In the synthesis of Dexfenfluramine, the (R)-isomer is a critical enantiomeric impurity that must be quantified.
Chemical & Physical Properties[1][3][4][5]
| Property | Specification |
| Appearance | White to off-white crystalline solid (HCl salt) or oil (Free base) |
| Solubility | Soluble in Methanol, Ethanol, DMSO (>10 mg/mL).[1] Sparingly soluble in water (Free base).[1] |
| pKa | ~9.8 (Amine) |
| Chirality | R-configuration (Levorotatory, (-)) |
| Storage | -20°C, desiccated, protected from light.[1] |
Application I: Chiral LC-MS/MS Quantification Protocol
This protocol details the separation of (R)- and (S)-norfenfluramine in human plasma.[1] This method is essential for distinguishing between racemic and enantiopure drug exposure.[1]
A. Reagents & Stock Preparation[1]
-
Stock Solvent: Methanol (LC-MS Grade).[1]
-
Internal Standard (IS): (R,S)-Norfenfluramine-d5 or Fenfluramine-d10.[1]
-
Buffer: 10 mM Ammonium Bicarbonate (pH 9.0) or Ammonium Formate (pH 3.5), depending on column selection.[1]
Stock Solution Protocol:
-
Weigh 1.0 mg of (R)-Norfenfluramine HCl.[1]
-
Dissolve in 1.0 mL of Methanol to generate a 1.0 mg/mL (free base equivalent) master stock.
-
Vortex for 30 seconds.
-
Store at -20°C. Stability is validated for 6 months.
B. Sample Preparation (Liquid-Liquid Extraction)[1]
-
Aliquot 200 µL of plasma into a glass tube.
-
Add 20 µL of Internal Standard working solution (100 ng/mL).
-
Add 200 µL of 0.1 M Carbonate Buffer (pH 10) to basify the sample (ensuring the amine is in the uncharged state).
-
Add 2 mL of extraction solvent (Hexane:Ethyl Acetate, 90:10 v/v).[1]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.[1]
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (50:50).
C. LC-MS/MS Conditions[1]
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495).[1]
-
Chiral Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm) or Lux Cellulose-1.[1]
-
Note: Polysaccharide-based chiral columns are preferred for their stability and selectivity.[1]
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).[1]
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Flow Rate: 0.5 mL/min.
-
Isocratic Elution: 60% Mobile Phase B (Adjust based on column age).
MS Source Parameters (ESI Positive):
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| (R)-Norfenfluramine | 204.1 | 159.0 | 25 | Quantifier |
| (R)-Norfenfluramine | 204.1 | 187.1 | 15 | Qualifier |
| Norfenfluramine-d5 (IS) | 209.1 | 164.0 | 25 | Internal Std |
Mechanistic Insight: The transition m/z 204 → 159 corresponds to the cleavage of the ethylamine chain, leaving the stable 3-trifluoromethylbenzyl cation.
Application II: 5-HT2B Safety Pharmacology Screen
(R)-Norfenfluramine serves as a critical reference control in in vitro cardiotoxicity assays.[1] Although (S)-norfenfluramine is the more potent agonist, the (R)-isomer retains significant affinity and intrinsic activity, contributing to the cumulative valvulopathic risk.[1]
Protocol: Calcium Flux Functional Assay
Objective: Verify 5-HT2B agonism of a test compound using (R)-Norfenfluramine as a positive control.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human 5-HT2B receptors.[1]
-
Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 minutes at 37°C.
-
Compound Addition:
-
Prepare (R)-Norfenfluramine serial dilutions (1 nM to 10 µM) in HBSS buffer.
-
Add to cells using a FLIPR (Fluorometric Imaging Plate Reader).[1]
-
-
Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 120 seconds.
-
Data Analysis: Calculate EC50.
-
Expected Result: (R)-Norfenfluramine typically exhibits an EC50 between 30–100 nM (Full Agonist).[1]
-
Validation: If EC50 > 500 nM, check receptor expression or stock degradation.
-
Visualizing the Workflow
The following diagram illustrates the metabolic pathway of Fenfluramine and the analytical decision tree for forensic interpretation.
Caption: Metabolic origin of (R)-Norfenfluramine and its utility in distinguishing racemic fenfluramine intake from dexfenfluramine intake.
References
-
Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications.[1][2][3][4] Circulation.[1] Link[1]
-
Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine.[1][2][4] Molecular Pharmacology.[1] Link
-
Marraccini, C., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients. Journal of Pharmaceutical and Biomedical Analysis. Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12895728, (-)-Norfenfluramine.[1]Link[1]
-
European Chemicals Agency (ECHA). Substance Information: Norfenfluramine.[1]Link[1]
Sources
- 1. (-)-Norfenfluramine | C10H12F3N | CID 12895728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Analysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane by Capillary Electrophoresis
Executive Summary
This application note details a robust protocol for the enantiomeric separation of 1-(3-Trifluoromethylphenyl)-2-aminopropane (commonly known as Norfenfluramine ), a key metabolite of the anorectic drug Fenfluramine.
While the parent drug is often a racemate, the biological activity and toxicity profiles of the enantiomers differ significantly. The (R)-enantiomer is a potent agonist of the 5-HT2B receptor, a pathway strongly linked to drug-induced valvular heart disease. Therefore, precise quantification of the (R)-isomer in the presence of the (S)-isomer is critical for toxicological screening and pharmaceutical purity assessments.
This guide utilizes Capillary Zone Electrophoresis (CZE) with a cyclodextrin-based chiral selector.[1][2] Unlike HPLC, which requires expensive chiral columns, this method relies on a "chiral additive" approach, offering superior flexibility, lower cost, and higher theoretical plate counts.
Theoretical Basis: The Host-Guest Mechanism
The separation is achieved via inclusion complexation . The analyte (Norfenfluramine) contains a hydrophobic phenyl ring (bearing the -CF
-
The Host: Hydroxypropyl-
-Cyclodextrin (HP- -CD) or Sulfated- -CD. These cyclic oligosaccharides have a hydrophobic cavity and a hydrophilic exterior. -
The Guest: The hydrophobic aromatic moiety of Norfenfluramine inserts into the CD cavity.
-
Chiral Recognition: The steric arrangement of the chiral center (C2-amine) relative to the hydroxyl groups on the CD rim creates a difference in the binding constants (
) between the (R) and (S) enantiomers. -
Mobility Difference: The enantiomer that binds more strongly to the CD travels at a different effective velocity than the less-bound enantiomer.
Diagram 1: Method Development Workflow
The following decision tree outlines the logic for selecting the optimal separation mode.
Caption: Decision matrix for optimizing chiral CE methods for basic amine drugs.
Materials and Instrumentation
Reagents
-
Analyte: Racemic 1-(3-Trifluoromethylphenyl)-2-aminopropane HCl standard.
-
Background Electrolyte (BGE) Buffer: Sodium Phosphate (monobasic).
-
Chiral Selector: Hydroxypropyl-
-Cyclodextrin (HP- -CD) (Degree of Substitution ~0.6–0.8).-
Note: For difficult matrices (e.g., urine/plasma), Sulfated-
-CD is the high-performance alternative.
-
-
pH Adjuster: Phosphoric acid (85%) and Sodium Hydroxide (1M).
-
Solvent: Milli-Q Water (18.2 M
).
Instrumentation
-
CE System: Agilent 7100, Beckman PA 800 Plus, or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis.
-
Capillary: Uncoated Fused Silica, 50
m I.D.[1] 30-50 cm effective length.[1]
Experimental Protocol
This protocol uses a low pH phosphate buffer to suppress Electroosmotic Flow (EOF). This ensures the cationic amine migrates electrophoretically toward the cathode, minimizing capillary wall adsorption.
Step 1: BGE Preparation (The "Running Buffer")
Target: 50 mM Phosphate Buffer, pH 2.5, containing 15 mM HP-
-
Dissolve 0.60 g of Sodium Phosphate Monobasic (
) in 90 mL of Milli-Q water. -
Adjust pH to 2.5 using Phosphoric Acid. Crucial: Low pH prevents amine adsorption to the silica wall.
-
Add HP-
-CD to achieve a concentration of 15 mM (approx. 2.1 g per 100 mL, depending on MW). -
Top up to 100 mL with water.
-
Filter through a 0.22
m membrane and degas by ultrasonication for 5 minutes.
Step 2: Sample Preparation[3]
-
Prepare a stock solution of Norfenfluramine (1 mg/mL) in Methanol.
-
Dilute to working concentration (e.g., 50
g/mL) using the BGE (1:10 dilution).-
Why? Matching the sample matrix to the BGE ("stacking") sharpens the peaks.
-
Step 3: CE Conditions
| Parameter | Setting | Rationale |
| Capillary | Fused Silica (50 | Standard diameter balances sensitivity and Joule heating dissipation. |
| Temperature | 20°C | Lower temp increases complex stability constant ( |
| Voltage | +20 kV | Positive polarity (Anode at inlet, Cathode at outlet). |
| Injection | Hydrodynamic (50 mbar for 5s) | Robust, reproducible volume injection. |
| Detection | UV @ 210 nm & 254 nm | 210 nm for the amine backbone; 254 nm for the phenyl ring specificity. |
| Pre-Conditioning | 1M NaOH (2 min) | Regenerates the silica surface to ensure reproducible EOF. |
Expected Results & Data Analysis
Migration Order
Under these acidic conditions (pH 2.5):
-
The EOF is negligible.
-
The Norfenfluramine is positively charged and migrates toward the cathode.
-
The HP-
-CD is neutral and moves very slowly (only with residual EOF). -
Mechanism: The enantiomer that forms the stronger complex with the slow-moving CD will be retarded (slowed down). Typically, for amphetamines on
-CD, the (S)-isomer often elutes first, followed by the (R)-isomer , but this must be confirmed with a pure standard of the (R)-isomer.
Resolution Calculation
Calculate resolution (
-
Where
is migration time and is peak width at baseline. -
Target:
(Baseline separation).
Diagram 2: Separation Mechanism (Vector Model)
This diagram illustrates the vector forces acting on the enantiomers inside the capillary.
Caption: Vector analysis of electrophoretic mobility vs. complexation retardation.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Poor Resolution ( | Insufficient selector concentration. | Increase HP- |
| Broad Peaks | Wall adsorption of amine. | Decrease pH to 2.0 or add 0.1% Triethylamine (TEA) to BGE. |
| No Peaks Detected | Current failure or wrong polarity. | Ensure High Voltage is Positive. Check capillary for blockage. |
| Joule Heating | Current too high. | Reduce voltage to 15 kV or reduce buffer ionic strength (25 mM Phosphate). |
Advanced Alternative: Charged Cyclodextrins
If the neutral HP-
-
Condition: 25 mM Phosphate pH 2.5 + 10 mM S-
-CD. -
Mechanism: S-
-CD is negatively charged. It migrates toward the Anode (inlet). The analyte migrates toward the Cathode (outlet). This "counter-current" movement dramatically increases the separation window, often yielding resolutions of .
References
-
Scriba, G. K. E. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology. Link
-
Wahl, J., & Holzgrabe, U. (2018). Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids. Journal of Pharmaceutical and Biomedical Analysis. Link
-
ASTM International. (2005). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. ASTM Digital Library. Link
-
Liu, Y., et al. (2016).[1] Capillary electrophoretic enantioseparation of basic drugs using a new single-isomer cyclodextrin derivative.[1] Journal of Separation Science. Link
-
Pérez-Maseda, C., et al. (2021). Comparison of different chiral selectors for the enantiomeric determination of amphetamine-type substances. Electrophoresis. Link
Sources
Troubleshooting & Optimization
Troubleshooting chiral separation of trifluoromethylphenyl aminopropane isomers.
Technical Support Center: Chiral Separation of Trifluoromethylphenyl Aminopropane Isomers
Role: Senior Application Scientist Status: Active Ticket ID: #CS-TFM-AP-001
Executive Summary
Separating trifluoromethylphenyl aminopropane isomers (structural analogs of fenfluramine/norfenfluramine) presents a dual challenge in chiral chromatography: the basicity of the primary/secondary amine and the steric/electronic effects of the trifluoromethyl (
The amine moiety (
This guide prioritizes Polysaccharide-based Stationary Phases (Amylose/Cellulose derivatives) due to their proven success with fluorinated amphetamine analogs.
Module 1: Method Development Strategy
Q: Where should I start my screening for this specific molecule?
A: Do not rely on "guesswork." Use a systematic screening of polysaccharide columns. The
Recommended Screening Set:
-
Immobilized Phases (Robust, versatile):
-
CHIRALPAK® IA: (Amylose tris(3,5-dimethylphenylcarbamate)) – High success rate for amides/amines.
-
CHIRALPAK® IG: (Amylose tris(3-chloro-5-methylphenylcarbamate)) – Unique selectivity for halogenated compounds.
-
CHIRALPAK® IC: (Cellulose tris(3,5-dichlorophenylcarbamate)) – Complementary to IA.
-
-
Coated Phases (Traditional Gold Standard):
-
CHIRALPAK® AD-H: (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H: (Cellulose tris(3,5-dimethylphenylcarbamate))
-
The "Golden" Mobile Phase for Screening:
-
Normal Phase (NP): n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1 v/v/v).
-
Why Ethanol? It often provides better resolution than IPA for amines due to sharper peaks.
-
Why DEA? Essential for masking silanols (See Module 2).
-
Visual Workflow: Screening Logic
Caption: Systematic screening workflow prioritizing Normal Phase with basic additives for initial method development.
Module 2: Troubleshooting Peak Tailing
Q: My peaks are tailing significantly (
A: Unlikely. The issue is almost certainly secondary silanol interactions . The basic amine on your molecule is hydrogen-bonding to the acidic silanols on the silica support, rather than interacting solely with the chiral selector.
The Fix: Basic Additives You must compete for these active sites.
| Additive | Concentration | Application Note |
| Diethylamine (DEA) | 0.1% (Standard) | The industry standard for Normal Phase. Volatile and effective. |
| Triethylamine (TEA) | 0.1% | Alternative to DEA. Slightly bulkier; sometimes provides different selectivity.[1] |
| Ethanolamine | 0.1% - 0.5% | Stronger suppressor. Use if DEA fails. Warning: Harder to remove from system. |
| Ethylenediamine (EDA) | 0.05% | The "Nuclear Option." Use only if tailing is severe. Very basic; can degrade silica if not careful.[2] |
Critical Insight: The
Module 3: Resolution & Selectivity Issues
Q: I have separation (
A: If you have partial separation, the thermodynamics are working, but the kinetics or specific interactions need tuning.
Strategy 1: Temperature Effect (The "Cold" Approach)
Chiral recognition is often enthalpy-driven (
-
Action: Drop temperature from 25°C to 10°C or 15°C .
-
Result: Retention (
) will increase, but selectivity ( ) often increases significantly.
Strategy 2: The "Halogen" Switch If using an Amylose column (AD-H or IA), switch to a Chlorinated Amylose (IG) or Chlorinated Cellulose (IC).
- group on your molecule is a "hard" substituent. The chlorinated stationary phases (IG/IC) often provide better "pockets" for halogenated analytes compared to the methyl-substituted phases (AD/OD).
Strategy 3: Solvent Switching
-
Switch Modifier: If using Hexane/IPA, switch to Hexane/Ethanol . Ethanol is smaller and can penetrate the chiral grooves differently, often improving the "fit" of the bulky
group.
Module 4: Supercritical Fluid Chromatography (SFC)
Q: Can I use SFC for this separation?
A: Yes, and it is arguably superior.
SFC is excellent for basic amines because
SFC Protocol for Trifluoromethylphenyl Aminopropane:
-
Column: Chiralpak AD-H or Chiralcel OD-H.[5]
-
Mobile Phase:
/ Methanol (90:10). -
Additive: 0.2% Isopropylamine (IPAm) or DEA in the Methanol co-solvent.
-
Pressure: 120-150 bar.
-
Benefit: The high diffusivity of SFC reduces mass transfer resistance, sharpening the peaks of your bulky fluorinated molecule.
Visual Logic: Troubleshooting Tailing vs. Selectivity
Caption: Decision tree distinguishing between kinetic issues (tailing) and thermodynamic issues (resolution).
References & Further Reading
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Authoritative source on polysaccharide column care and screening).
-
M. Lämmerhofer. Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. Journal of Chromatography A, 2010. (Mechanistic insight into chiral separation).
-
C.R. Lee et al. Direct enantiomeric resolution of fenfluramine, norfenfluramine and related compounds by high-performance liquid chromatography. Journal of Chromatography A. (Specific application to trifluoromethylphenyl aminopropane analogs).
-
Phenomenex. Chiral HPLC/SFC Column Screening Strategies. (Practical guide for additive selection).
Sources
Degradation pathways of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane under stress conditions.
Technical Support Center: Stability & Degradation of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
Ticket ID: T-NORFEN-001 Subject: Degradation Pathways & Troubleshooting Guide Status: Active Analyst: Senior Application Scientist
Executive Summary: The Molecule at a Glance
This compound , commonly known as (R)-Norfenfluramine , is a chiral primary amine. Its stability profile is defined by three structural features:
-
The Primary Amine (-NH₂): The most reactive site, prone to oxidation and condensation.
-
The Chiral Center (C2): Susceptible to racemization under specific stress conditions.
-
The Trifluoromethyl Group (-CF₃): Generally robust, but acts as a strong electron-withdrawing group (EWG), influencing the pKa of the amine and the reactivity of the aromatic ring.
This guide provides a mechanistic breakdown of how these features fail under stress, designed to help you troubleshoot experimental anomalies.
Diagnostic Module: Oxidative Stress (The Primary Failure Mode)
User Issue: "I am seeing a loss of potency and the appearance of a new peak with a mass shift of -1 Da or +16 Da in LC-MS."
Root Cause: The primary amine is highly susceptible to oxidative attack, particularly by peroxides or radical initiators.
The Mechanism: Oxidative Deamination & N-Oxidation
Unlike simple alkyl amines, the benzylic nature of this compound (separated by one methylene group) combined with the electron-withdrawing CF₃ group directs oxidation specifically to the nitrogen and the alpha-carbon.
-
N-Hydroxylation (+16 Da): The amine is oxidized to a hydroxylamine (N-hydroxy-norfenfluramine). This is often reversible but is a precursor to further degradation.
-
Oxidative Deamination (-1 Da): Through an imine intermediate, the amine group is lost and replaced by a carbonyl oxygen, forming 1-(3-trifluoromethylphenyl)-2-propanone . This is the major degradant.
Visual Pathway (DOT Diagram)
Figure 1: Oxidative degradation cascade showing the transition from parent amine to hydroxylamine and the terminal ketone degradant.
Troubleshooting Checklist
-
Check Solvents: Are you using aged THF or ethers? These form peroxides that rapidly trigger this pathway.
-
LC-MS Confirmation: Look for the ketone peak. In positive ESI, the parent is
204. The ketone will appear at 203. Note that ketones ionize poorly compared to amines; the UV signal (210-254 nm) might be strong while the MS signal is weak. -
Mitigation: Sparge buffers with nitrogen/argon and add antioxidants (e.g., sodium metabisulfite) if the assay permits.
Diagnostic Module: Chiral Stability (Racemization)
User Issue: "My enantiomeric excess (ee%) dropped from 99% to 92% after heating, but no new impurity peaks are visible."
Root Cause: Racemization.[1][2][3][4][5] The (R)-enantiomer can convert to the (S)-enantiomer without changing the molecular weight or standard HPLC retention time (unless a chiral column is used).
The Mechanism
Racemization occurs via the formation of a planar intermediate.[2]
-
Acidic/Basic Stress: Protonation/deprotonation at the chiral alpha-carbon is difficult due to the low acidity of the C-H bond. However, harsh conditions (refluxing acid/base) can facilitate enolization if the ketone intermediate forms and re-aminates, or via direct proton exchange.
-
Thermal Stress: High temperatures can promote radical abstraction of the alpha-hydrogen, leading to a planar radical that recombines racemically.
Protocol: Chiral Integrity Check
-
Column: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Note: Diethylamine is crucial to sharpen the amine peak.
-
Acceptance Criteria: The (S)-enantiomer (impurity) should remain < 0.5%.
Diagnostic Module: The Trifluoromethyl Group (CF₃)[6][7][8][9]
User Issue: "Is the CF₃ group stable? I see fluoride ions in my ion chromatography data."
Root Cause: While the C-F bond is one of the strongest in organic chemistry (
-
Hydrolytic Defluorination: Under extreme alkaline conditions (e.g., 5N NaOH, reflux), the electron-withdrawing nature of the aromatic ring can facilitate nucleophilic attack, hydrolyzing the -CF₃ group to a carboxylic acid (-COOH).
-
Photolytic Defluorination: UV light (254 nm) can cleave C-F bonds via radical mechanisms.
Technical Insight: In standard pharmaceutical stability testing (ICH Q1A), the CF₃ group is usually stable. If you detect free fluoride, suspect photodegradation or metal-catalyzed defluorination (e.g., trace copper/iron in buffers).
Experimental Protocols: Forced Degradation
To validate your analytical method, perform these stress tests. These are calibrated specifically for fluorinated phenethylamines.
| Stress Condition | Protocol | Expected Degradant | Target Degradation |
| Acid Hydrolysis | 1N HCl, 60°C, 24 hours | Minimal (Stable) | < 5% |
| Base Hydrolysis | 1N NaOH, 60°C, 24 hours | Minimal (Stable) | < 5% |
| Oxidation | 3% H₂O₂ at RT, 4 hours | N-Oxide, Ketone | 10-20% |
| Thermal | 80°C (Solid State), 7 days | Dimerization (Trace) | < 2% |
| Photolysis | 1.2 million lux hours (ICH Q1B) | Defluorinated species | 5-10% |
Analytical Decision Tree (Workflow)
Use this logic flow to identify unknown peaks in your chromatogram.
Figure 2: Troubleshooting logic for identifying degradation products based on MS data.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[6][7] Link
-
Caccia, S., et al. (1985). Metabolism of fenfluramine and norfenfluramine.[3][8]Progress in Drug Research, 29, 367-372. (Establishes the deamination pathway to the ketone). Link
-
Baillie, T. A. (1988). Metabolic activation of amine-containing drugs.Chemical Research in Toxicology, 1(4), 195-199. (Mechanisms of N-oxidation and oxidative deamination). Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond.Chemical Society Reviews, 37(2), 308-319. (Stability of the CF3 group). Link
-
Blessington, B. (1974). Mass spectrometry of fenfluramine and its metabolites.Organic Mass Spectrometry, 9(9), 950-953. (Mass spectral fragmentation patterns). Link
Sources
- 1. Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubilization Strategies for (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
Ticket ID: SOL-NORFEN-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous insolubility of (R)-Norfenfluramine and related trifluoromethyl-phenethylamines.[1]
Executive Summary
You are likely encountering solubility issues with (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (also known as (R)-Norfenfluramine) due to the high lipophilicity introduced by the trifluoromethyl (-CF3) group and the phenyl ring.[1]
While the amine functionality (pKa ~9.[1]8) allows for ionization, the free base form is practically insoluble in neutral water. Successful dissolution requires converting the molecule into a stable salt (typically Hydrochloride) or utilizing cosolvent/complexation strategies for high-concentration stock solutions.[1]
This guide provides a step-by-step troubleshooting workflow to achieve stable aqueous solutions for in vitro and in vivo applications.
Part 1: Diagnostic & Immediate Troubleshooting
Q1: My compound is an oil or a waxy solid that floats on water. What is wrong? Diagnosis: You are working with the Free Base form.[1] Explanation: The free base of this compound is highly lipophilic (LogP ~3.[1]4) due to the electron-withdrawing and hydrophobic nature of the -CF3 group [1].[1] It will not dissolve in neutral water (pH 7) because the amine is not sufficiently protonated to overcome the hydrophobic penalty of the aromatic ring. Solution: You must convert it to a salt (see Protocol A below).[1]
Q2: I have the Hydrochloride (HCl) salt, but it precipitates when I add it to my assay buffer (pH 7.4). Diagnosis: You are likely exceeding the solubility product (Ksp) or experiencing the "Common Ion Effect." Explanation: While the HCl salt is water-soluble, high concentrations (>10 mM) in high-salt buffers (like PBS) can drive precipitation.[1] Additionally, at pH 7.4, you are approaching the pKa (~9.8) [2]. While 99% is ionized, the small fraction of free base generated can act as a nucleation site for precipitation in supersaturated solutions. Solution: Prepare the stock in pure water or DMSO first, then dilute into the buffer.
Part 2: Experimental Protocols
Protocol A: In-Situ Salt Formation (Converting Free Base to Soluble Species)
Use this if you possess the free base oil/solid and need an aqueous solution.
Reagents:
Workflow:
-
Calculate Molarity: Determine the required molar amount of your free base.[1]
-
Acidification: Add 0.95 to 1.0 equivalents of HCl relative to the amine.[1]
-
Note: Do not use a large excess of acid if the solution is for biological assays, as this will drastically lower the pH.
-
-
Sonication: Sonicate for 5–10 minutes at ambient temperature.
-
Verification: Check pH. It should be slightly acidic (pH 4–6).[1] If the solution is clear, the salt has formed.
Protocol B: Preparation of High-Concentration Stock Solutions
Use this for storing the compound for future dilutions.
| Solvent System | Max Solubility (Est.) | Usage Context | Cautions |
| DMSO (100%) | > 100 mM | In vitro HTS, Cell Culture | Toxic to cells at >0.1% v/v final conc.[1][3] |
| Ethanol (100%) | > 50 mM | Chemical Synthesis, Rapid Evaporation | Volatile; evaporation changes concentration.[1][3] |
| Water (pH < 5) | ~ 20-50 mM (as HCl salt) | Acute In vivo injections | pH must be monitored; prone to microbial growth.[1][3] |
Part 3: Advanced Formulation (In Vivo / High Dose)
Q3: I need to inject a high dose (e.g., 10 mg/kg) into mice, but DMSO is toxic. What do I use? Solution: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][4] Cyclodextrins form inclusion complexes with the hydrophobic phenyl-CF3 moiety, shielding it from water while maintaining solubility [3].[1]
Protocol C: HP-β-CD Complexation
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.[1]
-
Compound Addition: Add the (R)-Norfenfluramine HCl salt to the vehicle.
-
Agitation: Vortex or shake at room temperature for 30 minutes.
-
Filtration: Pass through a 0.22 µm PES filter to sterilize.[1]
-
Stability: This formulation prevents precipitation upon injection and reduces irritation.[1]
Part 4: Visualizing the Solubilization Strategy
The following diagram illustrates the decision logic for solubilizing this specific fluorinated amine.
Figure 1: Decision matrix for solubilizing this compound based on physical form and application.
Part 5: Mechanistic Insight
Why is the Trifluoromethyl (-CF3) group so problematic for solubility?
-
Lipophilicity Boost: The -CF3 group is not just "hydrophobic"; it is "fluorophilic."[1] It increases the LogP of the parent molecule by approximately 1.2 units compared to a methyl group [4]. This drastic increase in lipophilicity forces the molecule to aggregate in water unless the amine is fully ionized.
-
pKa Modulation: The -CF3 group on the meta-position is electron-withdrawing.[1] It slightly lowers the pKa of the amine compared to non-fluorinated amphetamine (pKa ~9.9 vs ~10.1), making it slightly easier to keep in the free-base form at physiological pH, which paradoxically increases the risk of precipitation in neutral buffers [5].
References
-
PubChem. (2025).[1][5] Compound Summary: Norfenfluramine.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Zell, L., et al. (2024).[1][4] Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction. Biochemical Pharmacology. Available at: [Link]
-
Gillis, E.P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference on Fluorine LogP effects).
-
Rothman, R.B., et al. (2003).[1] (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters.[1][2] Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
Sources
- 1. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norfenfluramine | 1886-26-6 [chemicalbook.com]
- 3. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. (+-)-Norfenfluramine | C10H12F3N | CID 15897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reducing impurities in the synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.
Status: Operational Ticket Focus: Impurity Reduction & Enantiomeric Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Overview
Welcome to the technical support hub for the synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (commonly referred to as (R)-Norfenfluramine). This chiral amine is a critical pharmacophore, structurally related to amphetamines and fenfluramine.
High-purity synthesis of this target encounters two primary challenges:
-
Chemo-selectivity: Preventing the formation of the secondary amine "dimer" impurity during reductive amination.
-
Stereo-selectivity: Achieving high Enantiomeric Excess (%ee) of the (R)-isomer against the (S)-isomer.[1]
This guide provides modular troubleshooting workflows, validated protocols, and mechanistic insights to resolve these specific issues.
Module 1: Impurity Profiling & Root Cause Analysis
User Question: I am observing a persistent impurity at RRT 1.2-1.3 in my HPLC trace. It resists recrystallization. What is it?
Diagnosis: This is likely the symmetric secondary amine dimer : Bis(1-(3-trifluoromethylphenyl)propan-2-yl)amine.
Mechanism of Formation: During reductive amination (e.g., using P2P derivatives), the newly formed primary amine is nucleophilic. It competes with ammonia to react with the intermediate imine, forming a secondary amine. This is a "route-specific" impurity for reductive amination.
Visual Guide: Impurity Formation Pathways
Figure 1: Mechanistic pathway showing the competition between Target formation and Dimer impurity generation.
Troubleshooting Table: Chemical Impurities
| Impurity Type | Probable Cause | Corrective Action |
| Dimer (Secondary Amine) | Low Ammonia equivalents; Slow reduction rate allowing amine-imine reaction. | Increase NH3/Amine ratio (>10 eq). Switch to Raney Nickel (faster hydrogenation) or use Sodium Triacetoxyborohydride (mild, selective). |
| Defluorinated Species | Harsh catalytic hydrogenation (Pd/C at high T/P) stripping the -CF3 or F atoms. | Switch to Pt/C (Platinum) or Rh/C , which are less prone to hydrogenolysis of C-F bonds than Palladium. Lower temperature (<40°C).[2][3] |
| Unreacted Ketone | Incomplete conversion; Catalyst poisoning. | Check H2 uptake. If using heterogeneous catalyst, filter and add fresh catalyst. Ensure starting material is free of sulfur/halide poisons. |
Module 2: Biocatalytic Synthesis (The High-Purity Route)
User Question: Chemical resolution is yielding only 85% ee. How can I access >99% ee directly?
Solution: Transition to Biocatalytic Transamination . Omega-Transaminases (ω-TAs) can synthesize the (R)-amine directly from the ketone with >99% ee, bypassing the need for toxic metal catalysts and difficult resolutions.
The System: You will use an (R)-selective ω-Transaminase (e.g., from Arthrobacter sp. or engineered variants) coupled with an amine donor (Isopropylamine or Alanine).
Protocol: Transaminase Screening & Scale-Up
-
Enzyme Selection: Screen (R)-selective transaminases (e.g., ATA-117 homologs).[1]
-
Equilibrium Shift: The reaction is reversible. To drive it to completion, use Isopropylamine (IPA) as the amine donor. The coproduct is acetone, which is volatile and non-inhibitory in open systems.
-
Solubility: The trifluoromethyl substrate is hydrophobic. Use DMSO (10-20% v/v) or a biphasic system (MTBE/Buffer) to enhance solubility.
Visual Guide: Biocatalytic Workflow
Figure 2: Enzymatic cascade utilizing Isopropylamine (IPA) as a sacrificial donor to drive equilibrium toward the chiral amine.
Module 3: Classical Resolution (Downstream Processing)
User Question: I have 50g of racemic material. What is the most robust method to isolate the (R)-isomer without chromatography?
Solution: Classical resolution via diastereomeric salt formation is the industry standard for this class of amines. While (S)-Phenylethylamine is often used for acids, Tartaric Acid derivatives are ideal for resolving chiral amines like Norfenfluramine.
Validated Protocol: Tartaric Acid Resolution
Principle: (R)-Norfenfluramine forms a less soluble diastereomeric salt with D-(-)-Tartaric acid (or specifically substituted tartranilic acids) in alcoholic solvents.
Step-by-Step Guide:
-
Dissolution: Dissolve 1.0 eq of Racemic Norfenfluramine in Methanol (5 volumes).
-
Addition: Add 1.0 eq of D-(-)-Tartaric Acid dissolved in warm Methanol.
-
Note: If D-Tartaric acid fails to crystallize, switch to Dibenzoyl-D-tartaric acid , which adds bulk and often improves lattice energy differences.
-
-
Crystallization: Heat to reflux (65°C) for 1 hour, then cool slowly to 20°C over 4 hours. Allow to stir at 20°C for 2 hours.
-
Filtration: Filter the white solid. This is the diastereomeric salt enriched in the (R)-amine.
-
Recrystallization (Critical): The first crop usually has 80-90% ee. Recrystallize the salt from Ethanol/Water (95:5) to boost ee to >99%.
-
Freebasing: Suspend the purified salt in water, basify with 2M NaOH to pH 12, and extract with Dichloromethane (DCM). Dry and evaporate to obtain the pure (R)-amine oil.
Troubleshooting Resolution:
| Observation | Diagnosis | Fix |
| No Precipitate | Solvent too polar or volume too high. | Reduce solvent volume. Switch from MeOH to Isopropanol (IPA) . |
| Low ee% in Solid | "Crash" crystallization (cooled too fast). | Re-heat to reflux and cool at a rate of 5°C per hour. |
| Oil/Gum Formation | Impurities preventing crystal lattice formation. | Seed with a pure crystal if available. Add a non-polar anti-solvent (e.g., MTBE) dropwise at cloud point. |
References
-
Transaminase Biocatalysis
-
Impurity Profiling (Reductive Amination)
-
Chiral Resolution (Tartaric Acid)
-
Title: Process for manufacturing optically pure (R) or (S)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide (Demonstrates Tartaric Acid resolution of amphetamine derivatives).[7]
- Source: Google P
- URL
-
-
Transfer Hydrogenation (Nitro-olefins)
- Title: Catalytic highly enantioselective transfer hydrogen
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 7. WO2005080323A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide - Google Patents [patents.google.com]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.lgcstandards.com [documents.lgcstandards.com]
- 11. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
Method development for robust quantification of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.
Topic: Method development for (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
Analyte ID: (R)-Norfenfluramine | CAS: 1886-26-6 (racemate context)
Executive Summary & Analyte Profile
Welcome to the Technical Support Center. This guide addresses the quantification of (R)-Norfenfluramine , the primary active metabolite of Fenfluramine.
Why this is difficult:
-
Chirality: You must separate the (R)-enantiomer (associated with 5-HT2C agonist activity) from the (S)-enantiomer to determine enantiomeric purity or pharmacokinetic disposition.
-
Volatility: As a low-molecular-weight primary amine, the free base is highly volatile. Warning: Standard evaporation steps (e.g., Nitrogen blow-down) will result in up to 100% analyte loss if not acidified.
-
Peak Tailing: The primary amine interacts strongly with residual silanols on chromatographic columns, causing severe tailing and sensitivity loss.
Method Development Strategy
Do not default to a generic "small molecule" workflow. Use this decision matrix to select your platform based on sensitivity requirements and available instrumentation.
Figure 1: Decision matrix for platform selection. LC-MS/MS is preferred for biological matrices due to throughput, while GC-MS offers superior peak shape for amines via derivatization.
Module A: Sample Preparation (The "Volatility Trap")
CRITICAL WARNING: The most common failure mode for this assay is the loss of analyte during the evaporation step of Liquid-Liquid Extraction (LLE).
The "Acid Trap" Protocol
The free base of Norfenfluramine has a high vapor pressure. You must convert it to a non-volatile hydrochloride salt before drying.
Protocol:
-
Basification: Add 50 µL of 1.0 M NaOH to 200 µL Plasma/Brain Homogenate (Target pH > 11).
-
Reasoning: The pKa of Norfenfluramine is ~9.8. You must be 2 units above pKa to ensure the uncharged species extracts into the organic layer.
-
-
Extraction: Add 1 mL Ethyl Acetate or MTBE. Vortex 5 mins. Centrifuge.
-
The Trap (Crucial Step): Transfer the supernatant to a clean tube. Add 20 µL of 1% HCl in Methanol to the organic supernatant.
-
Evaporation: Dry under Nitrogen at 40°C.
-
Reconstitution: Dissolve in Mobile Phase A (e.g., 0.1% Formic Acid in Water).
Extraction Method Comparison
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Recovery | >85% (with Acid Trap) | >90% (Mixed-Mode Cation Exchange) |
| Cleanliness | Moderate (Phospholipids may remain) | High (Removes phospholipids) |
| Throughput | Medium (Manual transfer) | High (96-well plate automation) |
| Recommended Cartridge | N/A | Waters Oasis MCX or Phenomenex Strata-X-C |
Module B: Chiral LC-MS/MS Development
Column Selection
Standard C18 columns cannot separate enantiomers. You require a Chiral Stationary Phase (CSP).
-
Recommendation: Immobilized Polysaccharide Columns (e.g., Chiralpak IG-3 or IA-3).
-
Why: "Coated" phases (like AD-RH) are fragile and restrict solvent choices. "Immobilized" phases allow the use of prohibited solvents (like DCM or Ethyl Acetate) in wash steps if needed, though standard Reversed Phase (RP) solvents work best for MS.
Mobile Phase Optimization
-
MP A: 20 mM Ammonium Bicarbonate (pH 9.0) OR 0.1% Formic Acid.
-
Note: High pH (Bicarbonate) often yields better peak shape for amines by suppressing ionization, but it suppresses MS signal in positive mode. Acidic conditions (Formic Acid) are preferred for MS sensitivity, provided the column can handle the peak tailing.
-
-
MP B: Acetonitrile or Methanol.
Troubleshooting Peak Tailing
If (R)-Norfenfluramine tails significantly (Asymmetry > 1.5):
-
Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the aqueous phase. This masks silanols.
-
Use a "Sacrificial" Base: Add 0.05% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase. Verify your MS source can tolerate non-volatile buildup if using high concentrations, though low levels are usually fine.
Module C: GC-MS Derivatization (Alternative)
If LC-MS separation is insufficient, GC-MS with derivatization is the robust alternative.
Derivatization Agent: Heptafluorobutyric Anhydride (HFBA). Reaction: Acylation of the primary amine.
Workflow:
-
Extract sample (as per Module A).
-
Evaporate to dryness (using Acid Trap).
-
Add 50 µL HFBA and 50 µL Ethyl Acetate.
-
Incubate at 60°C for 20 minutes.
-
Evaporate excess reagent; reconstitute in Ethyl Acetate.
-
Result: The HFBA-Norfenfluramine derivative is highly stable, volatile (good for GC), and provides excellent mass spectral fragmentation (m/z 240, 268 ions).
Troubleshooting & FAQs
Q: I see a "ghost peak" in my blank after a high concentration sample. How do I fix carryover?
A: Norfenfluramine is "sticky."
-
Diagnosis: The amine binds to the injection needle or valve rotor seal.
-
Fix: Implement a specific needle wash.
-
Weak Wash: 90:10 Water:MeOH.
-
Strong Wash: 40:40:20 ACN:IPA:Acetone + 0.5% Formic Acid . The acid is required to protonate the amine and wash it off the metal/plastic surfaces.
-
Q: My recovery is inconsistent (some samples 90%, others 40%).
A: This is likely an evaporation loss issue.
-
Check: Did you add the HCl "keeper" solution before drying?
-
Check: Are you over-drying? Stop the nitrogen flow immediately upon dryness. Prolonged blowing on the dry residue sublimates the salt.
Q: The (R) and (S) peaks are merging over time.
A: Chiral columns degrade faster than C18 columns.
-
Guard Column: Are you using a matching chiral guard column? If not, matrix contaminants are fouling the selector.
-
Solvent Shock: Did you switch from RP (Water/ACN) to Normal Phase (Hexane/EtOH) without a proper transition flush (Isopropanol)? This can irreversibly collapse the chiral stationary phase.
Visualization: Sample Preparation Workflow
Figure 2: Critical Sample Preparation Workflow. The "Acid Trap" step is highlighted in red as the mandatory control point to prevent analyte loss due to volatility.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. [Link]
-
Rothman, R. B., et al. (2003).[4] (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters.[4] Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Caccia, S., et al. (1985). Enantiomers of fenfluramine and norfenfluramine in plasma and brain. Drug Metabolism and Disposition. [Link]
-
Daicel Corporation. (2024). Chiralpak IG Instruction Manual (Immobilized Polysaccharide Columns). Chiral Technologies. [Link]
Sources
- 1. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Restek - Videoartikel [de.restek.com]
- 4. Norfenfluramine | 1886-26-6 [chemicalbook.com]
Technical Support Center: Bioanalysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (Fenfluramine)
Welcome to the technical support resource for the bioanalysis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, commonly known as Fenfluramine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantitative analysis, with a specific focus on identifying and mitigating matrix effects in biological samples. Our goal is to provide you with both foundational knowledge and actionable troubleshooting strategies to ensure the development of robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding matrix effects in the context of Fenfluramine bioanalysis.
Q1: What exactly is a "matrix effect" in LC-MS/MS bioanalysis?
A: A matrix effect is the alteration of an analyte's response (signal intensity) due to the presence of co-eluting, interfering components in the biological sample matrix.[1] These interferences are not the analyte itself but affect the efficiency of the ionization process in the mass spectrometer's source.[2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative results.[3] This phenomenon is often described as a major challenge in LC-MS/MS-based bioanalysis because the interfering components may not be visible on the chromatogram but can significantly impact data quality.[2]
Q2: Why is Fenfluramine analysis susceptible to matrix effects?
A: Fenfluramine is a small molecule amine. When analyzed using common reversed-phase liquid chromatography (LC) coupled with electrospray ionization (ESI) mass spectrometry (MS), it is susceptible to matrix effects for several reasons:
-
Ionization Competition: ESI is a competitive process where all molecules eluting from the LC column at a given time compete for ionization. Endogenous matrix components, if present in high concentrations, can outcompete Fenfluramine molecules, leading to ion suppression.[4]
-
Co-elution with Phospholipids: Biological matrices like plasma and serum are rich in phospholipids (PLs).[5] PLs are notoriously problematic as they are retained on hydrophobic C18 columns and can elute over a broad chromatographic window, often overlapping with the analyte of interest.[4][5] This co-elution is a primary cause of matrix-induced ion suppression.
-
Sample Preparation Artifacts: The choice of sample preparation can inadvertently concentrate matrix components. For instance, a simple protein precipitation (PPT) method is effective at removing proteins but leaves behind high concentrations of phospholipids and salts, which can cause significant matrix effects.[6]
Q3: How are matrix effects quantitatively assessed according to regulatory guidelines?
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the evaluation of matrix effects during method validation.[1][3][7] The standard approach is to calculate the Matrix Factor (MF) .
The assessment involves comparing the analyte's peak response in two sets of samples:
-
Set A: Analyte spiked into a blank matrix extract (post-extraction spike).
-
Set B: Analyte in a neat (clean) solution.
The Matrix Factor is calculated as: MF = (Peak Response in Presence of Matrix [Set A]) / (Peak Response in Absence of Matrix [Set B])
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To account for variability between individuals, this should be tested using matrix from at least six different sources or lots.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended, and the IS-normalized MF should be close to 1.0.[8]
Q4: What is the role of an internal standard (IS), and is a SIL-IS always necessary?
A: An internal standard is a compound of known concentration added to every sample, calibrator, and QC to correct for variability during the analytical process.[9] A SIL-IS, where atoms like hydrogen or carbon are replaced with their stable isotopes (e.g., ²H, ¹³C), is considered the "gold standard" in LC-MS bioanalysis.[10]
-
Why a SIL-IS is preferred: A SIL-IS has nearly identical physicochemical properties to the analyte.[9] This means it experiences the same extraction recovery, chromatographic retention, and, most importantly, the same degree of ion suppression or enhancement from the matrix.[9][10] By using the ratio of the analyte response to the SIL-IS response for quantification, the variability caused by matrix effects is effectively normalized.
-
When a structural analog IS might be used: If a SIL-IS is unavailable or cost-prohibitive, a structural analog can be used.[11] However, it is crucial to demonstrate during method validation that the analog's chromatographic behavior and response to matrix effects are very similar to the analyte's. A SIL-IS is superior because it can compensate for issues a structural analog might miss, such as analyte stability or subtle recovery differences.[11][12]
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the bioanalysis of Fenfluramine.
Problem 1: High Variability or Poor Precision in QC Replicates (>15% RSD)
-
Probable Cause: Inconsistent matrix effects between different samples or matrix lots. The effect of ion suppression or enhancement is not uniform across the analytical run.
-
Recommended Solutions:
-
Verify Internal Standard Performance: Ensure you are using a high-quality SIL-IS. If using a structural analog, it may not be adequately tracking the analyte. The variability in the IS response itself should be minimal.
-
Evaluate Multiple Matrix Lots: As per FDA guidance, assess the matrix effect using at least six different sources of blank matrix to ensure the method is robust against inter-subject variability.[1]
-
Enhance Sample Cleanup: The most direct way to reduce variability is to remove the source: the interfering matrix components. Move from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[5] Specialized phospholipid removal (PLR) plates are also highly effective.[13]
-
Problem 2: Observed Ion Suppression (Low Signal-to-Noise, Poor Sensitivity)
-
Probable Cause: Co-elution of Fenfluramine with endogenous matrix components, most commonly glycerophosphocholines.[3] These compounds suppress the ionization of the target analyte in the ESI source.
-
Recommended Solutions:
-
Chromatographic Optimization: Modify the LC gradient to achieve better separation between Fenfluramine and the interfering peaks. A common strategy is to develop a gradient that retains and elutes phospholipids later than the analyte. A post-column infusion experiment can pinpoint the exact retention times where suppression occurs.[14]
-
Improve Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Optimize the pH and solvent choice to selectively extract the basic Fenfluramine molecule while leaving polar interferences (like phospholipids) in the aqueous phase.
-
Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE sorbent that can retain Fenfluramine through ionic and/or hydrophobic interactions while allowing for wash steps that effectively remove interfering compounds.[15]
-
-
Change Ionization Mode: If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects from non-volatile salts and phospholipids, although it may not be suitable for all analytes.[16]
-
Problem 3: Low or Inconsistent Analyte Recovery
-
Probable Cause: The chosen sample preparation method is not efficiently extracting Fenfluramine from the biological matrix. This can be due to strong protein binding, incorrect pH, or suboptimal extraction/elution solvents.
-
Recommended Solutions:
-
Optimize LLE Conditions: Fenfluramine is a basic compound. Ensure the sample pH is adjusted to be at least 2 units above its pKa to deprotonate it, making it neutral and more extractable into an organic solvent.[17]
-
Optimize SPE Protocol:
-
Sorbent Selection: Choose a sorbent that provides strong retention for Fenfluramine (e.g., a mixed-mode cation exchange sorbent).
-
Wash Steps: Incorporate a wash step with an organic solvent (e.g., methanol) to remove lipids before eluting the analyte.[15]
-
Elution Solvent: Ensure the elution solvent is strong enough to disrupt the sorbent-analyte interaction (e.g., by using an acidic or basic modifier in the organic solvent).
-
-
Evaluate Extraction Efficiency: Systematically assess recovery by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Workflow & Data Visualization
Systematic Approach to Matrix Effect Mitigation
The following diagram outlines a logical workflow for identifying, assessing, and mitigating matrix effects during method development.
Caption: Workflow for mitigating matrix effects.
Mechanism of Ion Suppression by Phospholipids
This diagram illustrates how co-eluting phospholipids can interfere with the ionization of Fenfluramine in the ESI source.
Caption: How phospholipids cause ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol describes the post-extraction spike method to determine the presence and magnitude of matrix effects.
-
Prepare Solutions:
-
Neat Solution (Set B): Spike Fenfluramine and its SIL-IS into the final reconstitution solvent at a known concentration (e.g., a medium QC level).
-
Blank Matrix: Obtain blank plasma/serum from at least six different sources.
-
-
Extract Blank Matrix: Process the blank matrix samples using your finalized sample preparation method (e.g., SPE, LLE).
-
Prepare Post-Extraction Spike Samples (Set A):
-
Take the extracted blank matrix from Step 2.
-
Spike Fenfluramine and SIL-IS into this clean extract to achieve the same final concentration as the Neat Solution.
-
-
Analysis: Inject both Set A and Set B samples (n=3 to 5 replicates each) into the LC-MS/MS system.
-
Calculation:
-
Calculate the average peak area for the analyte in Set A (AreaMatrix) and Set B (AreaNeat).
-
Matrix Factor (MF) = AreaMatrix / AreaNeat
-
Calculate the MF for the IS similarly.
-
IS-Normalized MF = (MFAnalyte) / (MFIS)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a general protocol using a mixed-mode cation exchange SPE plate, suitable for a basic compound like Fenfluramine.
| Step | Procedure | Rationale |
| 1. Pre-treatment | Dilute 100 µL of plasma sample with 100 µL of 2% phosphoric acid in water. Vortex. | Acidification ensures Fenfluramine is protonated (positively charged) for retention on the cation exchange sorbent. |
| 2. Conditioning | Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of water. | Wets the sorbent and removes any potential contaminants. |
| 3. Loading | Load the pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through. | The protonated analyte is retained by strong cation exchange and/or hydrophobic interactions. |
| 4. Washing 1 | Wash with 1 mL of 0.1% formic acid in water. | Removes salts and other highly polar interferences. |
| 5. Washing 2 | Wash with 1 mL of 100% methanol. | Removes phospholipids and other lipids that are retained by hydrophobic interactions. |
| 6. Elution | Elute Fenfluramine with 1 mL of 5% ammonium hydroxide in methanol. | The basic elution solvent neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing it to elute. |
| 7. Evaporation | Evaporate the eluate to dryness under a stream of nitrogen at 40°C. | Concentrates the sample. |
| 8. Reconstitution | Reconstitute the dried extract in 100 µL of the mobile phase. Vortex and inject. | Prepares the sample for LC-MS/MS analysis. |
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. Retrieved January 31, 2026, from [Link]
-
What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Matrix effect in bioanalysis: an overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 31, 2026, from [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (2015). International Journal of MediPharm Research. Retrieved January 31, 2026, from [Link]
-
Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Synthetic Supported Liquid Extraction Sorbent. (n.d.). Altasciences. Retrieved January 31, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). ProPharma. Retrieved January 31, 2026, from [Link]
-
Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. (2001). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. (2024). PubMed. Retrieved January 31, 2026, from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). PubMed. Retrieved January 31, 2026, from [Link]
-
The impact of phospholipids and phospholipid removal on bioanalytical method performance. (2016). PubMed. Retrieved January 31, 2026, from [Link]
-
Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. (2020). PubMed Central. Retrieved January 31, 2026, from [Link]
- Fenfluramine compositions and methods of preparing the same. (n.d.). Google Patents.
-
Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. (2016). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Sannova. Retrieved January 31, 2026, from [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. Retrieved January 31, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 31, 2026, from [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2023). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. (2023). DiVA portal. Retrieved January 31, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]
-
Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride. (1998). PubMed. Retrieved January 31, 2026, from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). SciSpace. Retrieved January 31, 2026, from [Link]
-
All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved January 31, 2026, from [Link]
-
HPLC of (±)-fenfluramine and phentermine in plasma after derivatization with dansyl chloride. (2001). Augusta University Research Profiles. Retrieved January 31, 2026, from [Link]
-
Solid Phase Extraction for Clinical Research. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]
-
A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. (2021). Chromatography Today. Retrieved January 31, 2026, from [Link]
-
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. (2022). ACTA Pharmaceutica Sciencia. Retrieved January 31, 2026, from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. droracle.ai [droracle.ai]
- 3. eijppr.com [eijppr.com]
- 4. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. actapharmsci.com [actapharmsci.com]
Validation & Comparative
Comparison of (R)- vs (S)-1-(3-Trifluoromethylphenyl)-2-aminopropane activity.
Technical Comparison Guide: Enantioselective Pharmacology of (R)- vs (S)-1-(3-Trifluoromethylphenyl)-2-aminopropane
Executive Summary: The Stereochemical Dichotomy
The molecule 1-(3-Trifluoromethylphenyl)-2-aminopropane , commonly known as Norfenfluramine , represents a critical case study in stereoselective toxicology.[1] It is the active metabolite of the anorectic drug Fenfluramine.[1] While both enantiomers exhibit serotonergic activity, they possess distinct pharmacological profiles that dictate their therapeutic utility versus their toxicity.
-
The (S)-Enantiomer (d-Norfenfluramine): This isomer is the primary driver of therapeutic efficacy (appetite suppression via 5-HT2C) but is also the potent "antitarget" agonist at the 5-HT2B receptor.[1] It is directly implicated in drug-induced valvular heart disease (VHD).[1]
-
The (R)-Enantiomer (l-Norfenfluramine): This isomer retains affinity for serotonergic targets but displays significantly reduced efficacy at the 5-HT2B receptor, theoretically offering a safer, though less potent, pharmacological profile.[1]
This guide objectively compares these enantiomers, providing experimental protocols for their synthesis, separation, and pharmacological validation.
Molecular & Pharmacological Profile
Chemical Structure & Stereochemistry
The molecule contains a chiral center at the
Figure 1: Stereochemical divergence of Norfenfluramine. The (S)-isomer is the high-affinity ligand for the valvulopathic 5-HT2B receptor.[1]
Comparative Binding Data (Ki & Efficacy)
The following data summarizes the binding affinity (
| Receptor Target | Parameter | (S)-Norfenfluramine | (R)-Norfenfluramine | Ratio (R/S) | Biological Impact |
| 5-HT2B (Heart Valve) | Affinity ( | 11.2 nM | 47.8 nM | ~4.3x | (S) binds tighter |
| Efficacy ( | Full Agonist (75-100%) | Partial Agonist | - | (S) drives fibrosis | |
| 5-HT2C (CNS/Appetite) | Affinity ( | 25 nM | 98 nM | ~4x | (S) is more potent |
| 5-HT2A (Hallucinogenic) | Affinity ( | 230 nM | 1500 nM | ~6.5x | Low risk for both |
Data Source: Aggregated from Rothman et al. (2000) and Fitzgerald et al. (2000).[1]
Mechanism of Toxicity: The 5-HT2B Pathway[1]
The withdrawal of Fenfluramine was caused by cardiac valvulopathy.[1] This pathology is strictly mechanistic, driven by the activation of 5-HT2B receptors on valvular interstitial cells (VICs).[1] The (S)-enantiomer activates a mitogenic signaling cascade that leads to uncontrolled fibroblast proliferation.[1]
Figure 2: The 5-HT2B mitogenic signaling cascade activated preferentially by (S)-Norfenfluramine.[1]
Experimental Protocols
To verify the differential activity, researchers must isolate the enantiomers and screen them using the following validated workflows.
Synthesis and Chiral Resolution
Objective: Synthesize racemic norfenfluramine and resolve into (R) and (S) isomers.
A. Precursor Synthesis (Reductive Amination):
-
Reagents: 1-(3-trifluoromethylphenyl)-2-propanone (10 mmol), Ammonium acetate (50 mmol), Sodium cyanoborohydride (NaCNBH3, 12 mmol).[1]
-
Solvent: Methanol (anhydrous).[1]
-
Procedure:
-
Dissolve ketone and ammonium acetate in MeOH. Stir for 30 min at RT.
-
Add NaCNBH3 slowly (exothermic).[1]
-
Stir for 24h under inert atmosphere (
). -
Quench: Add concentrated HCl dropwise to pH < 2 (destroy excess hydride). Evaporate MeOH.
-
Extraction: Basify with NaOH (pH > 12), extract with Dichloromethane (DCM).[1]
-
Yield: Racemic 1-(3-Trifluoromethylphenyl)-2-aminopropane.[1]
-
B. Chiral Resolution (Diastereomeric Crystallization):
-
Resolving Agent: (2R,3R)-(-)-Tartaric acid (for S-isomer isolation) or (2S,3S)-(+)-Tartaric acid.[1]
-
Solvent: Ethanol/Water (9:1).[1]
-
Procedure:
-
Dissolve racemic amine (1 eq) and Tartaric acid (1 eq) in hot ethanol.
-
Cool slowly to 4°C to induce crystallization.
-
Filtration: Collect crystals. Recrystallize 2-3 times to achieve >99% ee (enantiomeric excess).[1]
-
Liberation: Treat salt with 1M NaOH and extract free base with DCM.
-
Verification: Assess purity via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/Diethylamine).
-
In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine
Protocol:
-
Cell Line: HEK-293 cells stably transfected with human 5-HT2B cDNA.[1]
-
Radioligand:
Mesulergine (1 nM) or DOI.[1] -
Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2.
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL radioligand.
-
Add 50 µL test compound ((R) or (S) isomer) at concentrations
to M.[1] -
Add 100 µL membrane suspension (20 µg protein).
-
Incubate 60 min at 37°C.
-
-
Termination: Rapid filtration over GF/B filters using a cell harvester.
-
Analysis: Count radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.[1]
References
-
Rothman, R. B., et al. (2000).[2][3] Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications.[1][2][4][5] Circulation, 102(23), 2836–2841.[1][2][3]
-
Fitzgerald, L. W., et al. (2000). Possible Role of Valvular Serotonin 5-HT2B Receptors in the Cardiopathy Associated with Fenfluramine.[1][2][6] Molecular Pharmacology, 57(1), 75–81.[1][6]
-
Setola, V., et al. (2003).[7] 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") Induces Fenfluramine-Like Proliferative Actions on Human Cardiac Valvular Interstitial Cells in Vitro. Molecular Pharmacology, 63(6), 1223–1229.[1]
-
FDA Drug Safety Communication. (2020). FDA requires removal of Fenfluramine from the market (Historical Archive).[1][1]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking the Synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane: Biocatalytic vs. Chemocatalytic Routes
Topic: Benchmarking the Synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane Content Type: Publish Comparison Guide
Executive Summary
The synthesis of This compound (an amphetamine derivative structurally related to Norfenfluramine) represents a classic challenge in process chemistry: installing a chiral amine center adjacent to an electron-deficient aromatic system.
While classical resolution remains a baseline, modern drug development demands higher atom economy and enantiomeric purity. This guide benchmarks the Biocatalytic Transaminase Workflow (The "Product") against Asymmetric Hydrogenation and Lipase-Mediated Resolution . We analyze these methods based on enantioselectivity (
The Challenge: Electronic & Steric Constraints
The target molecule features a trifluoromethyl (
-
Electronic Deactivation: The electron-withdrawing
group destabilizes carbocation intermediates in classical chemical routes. -
Chiral Fidelity: The (R)-enantiomer is typically the bioactive conformer in this class. Racemic synthesis followed by resolution sacrifices 50% of the material, which is economically unviable for fluorinated building blocks.
The Product: Biocatalytic Transamination (ATA)
Methodology:
This route utilizes an (R)-selective
Mechanism & Workflow
The reaction relies on the Pyridoxal-5'-phosphate (PLP) cofactor. The enzyme binds the amine donor, forming a PMP-enzyme intermediate, which then transfers the amine to the ketone substrate.
Key Advantage: The reaction proceeds under mild aqueous conditions (pH 7-8, 30°C) with theoretical 100% yield, avoiding heavy metals.
Experimental Protocol (Self-Validating)
-
Substrate: 50 mM 1-(3-trifluoromethylphenyl)propan-2-one.
-
Enzyme: 2 g/L (R)-selective
-Transaminase (e.g., Arthrobacter sp. variant). -
Donor: 1.0 M Isopropylamine (IPA) / HCl buffer (pH 7.5).
-
Cofactor: 1 mM PLP.
-
Cosolvent: 10% DMSO (to solubilize the lipophilic fluorinated ketone).
Step-by-Step:
-
Dissolve ketone in DMSO.
-
Add to IPA/buffer solution containing PLP and enzyme.
-
Critical Step: Apply a slight vacuum (200 mbar) or nitrogen sweep to remove the acetone coproduct. Why? This shifts the equilibrium toward the product, driving conversion >98%.
-
Agitate at 30°C for 24 hours.
-
Basify to pH 12 and extract with MTBE.
Visualization: The Biocatalytic Pathway
Caption: The transaminase ping-pong bi-bi mechanism. Removal of acetone is the rate-driving factor for high conversion.
Comparative Benchmarking
Method B: Asymmetric Hydrogenation (Chemocatalysis)
This method involves the high-pressure hydrogenation of the corresponding enamine or imine using a chiral metal catalyst.
-
Catalyst: Rh(cod)
BF with chiral phosphine ligands (e.g., Josiphos or BINAP). -
Conditions: 50 bar H
, Methanol/TFE, 50°C. -
Pros: High scalability for multi-ton production; no cofactor recycling needed.
-
Cons: Requires expensive precious metals; trace metal scavenging required (regulatory hurdle); safety risks with high-pressure hydrogen.
Method C: Lipase-Mediated Kinetic Resolution
The "Classical" modern approach uses Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer of the racemic amine.
-
Reagent: Ethyl Acetate or Trifluoroethyl butyrate (acyl donor).
-
Mechanism: The enzyme acylates the (R)-amine faster than the (S)-amine (or vice versa depending on strain).
-
Pros: Cheap, robust enzymes (Novozym 435).
-
Cons: Maximum theoretical yield is 50% (unless Dynamic Kinetic Resolution is achieved, which is difficult for amines). Requires separation of amide product from unreacted amine.
Performance Matrix
| Metric | (R)-Transaminase (Biocatalysis) | Asymmetric Hydrogenation (Rh/Ru) | Lipase Resolution (CAL-B) |
| Enantiomeric Excess ( | > 99% | 90 - 96% | > 99% (at 50% conv.) |
| Yield | 90 - 95% | 95 - 98% | < 50% |
| Atom Economy | High (Acetone byproduct) | Very High (Add H | Low (Discard 50%) |
| E-Factor (Waste/Product) | Low (Water is main solvent) | Low (Organic solvent recycle) | High |
| Cost Driver | Enzyme/Cofactor | Precious Metal/Ligand | Yield Loss |
| Safety | Benign (Ambient Temp) | High Pressure H | Flammable Solvents |
Decision Framework: When to use which?
For the synthesis of this compound, the choice depends on the development stage.
-
Discovery/Early Phase: Use Transaminase . It provides the highest purity (>99% ee) immediately without complex workup, ensuring biological data is not skewed by the distomer.
-
Pilot Plant: Use Transaminase . The removal of metal scavenging steps reduces regulatory burden.
-
Commodity Manufacturing: Asymmetric Hydrogenation becomes competitive only if the cost of the enzyme cannot be reduced via immobilization.
Workflow Decision Tree
Caption: Strategic selection guide based on scale and purity requirements.
References
-
Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Topics in Catalysis. Link
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Link
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis. Link
-
Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates. Angewandte Chemie International Edition. Link
-
Codexis Inc. (2023). Codex® Transaminase Screening Kits Protocol. Link
A Comparative Guide to the Pharmacological Potency of Dexfenfluramine and its Primary Metabolite, Dexnorfenfluramine
This guide provides an in-depth, objective comparison of the relative potency of the serotonergic agent (R)-1-(3-trifluoromethylphenyl)-2-aminopropane, commonly known as dexfenfluramine, and its principal active metabolite, dexnorfenfluramine. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic and catecholaminergic systems.
Introduction: The Significance of Metabolism in Dexfenfluramine's Pharmacological Profile
Dexfenfluramine is the (S)-enantiomer of fenfluramine and was formerly utilized as an appetite suppressant for the management of obesity.[1][2][3] Its mechanism of action is primarily centered on enhancing serotonergic neurotransmission by inhibiting the reuptake of serotonin (5-HT) and stimulating its release from presynaptic neurons.[1][2][4] However, the in vivo activity of dexfenfluramine is not solely attributable to the parent compound. Through metabolic processes, it is converted into active metabolites that contribute significantly to its overall pharmacological and toxicological profile.
The primary metabolic pathway for dexfenfluramine is N-dealkylation, a reaction predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[5] This process yields the major active metabolite, dexnorfenfluramine.[5] Understanding the relative potencies of dexfenfluramine and dexnorfenfluramine at their molecular targets is crucial for a comprehensive interpretation of the parent drug's effects and for guiding future drug discovery efforts.
Caption: Metabolic conversion of dexfenfluramine to dexnorfenfluramine.
Comparative Potency at Monoamine Transporters
The primary molecular targets for dexfenfluramine and dexnorfenfluramine are the plasma membrane transporters for serotonin (SERT) and norepinephrine (NET). Their interactions with these transporters are complex, involving both inhibition of neurotransmitter reuptake and induction of transporter-mediated release (efflux).
Serotonin Transporter (SERT)
Both dexfenfluramine and its metabolite, dexnorfenfluramine, are potent substrates for the serotonin transporter, leading to the release of serotonin from neurons.[6] In vitro assays using rat brain synaptosomes to measure the release of [3H]5-HT have shown that dexfenfluramine and dexnorfenfluramine have comparable potencies in inducing serotonin release, with EC50 values of 52 nM and 59 nM, respectively.[6]
In addition to stimulating release, both compounds also inhibit the reuptake of serotonin. A study using intact human platelets demonstrated that dexfenfluramine is a more potent inhibitor of serotonin uptake than dexnorfenfluramine, with IC50 values of approximately 3 µM and 10 µM, respectively.[7]
Norepinephrine Transporter (NET)
A significant divergence in the pharmacological profiles of dexfenfluramine and dexnorfenfluramine is observed at the norepinephrine transporter. While both enantiomers of fenfluramine and norfenfluramine interact with SERT, (+)-norfenfluramine (dexnorfenfluramine) is a particularly potent substrate for NET.[6] In vitro studies have shown that dexnorfenfluramine releases [3H]NE with an EC50 value of 73 nM, making it considerably more potent than its parent compound, dexfenfluramine, which has an EC50 value of 302 nM for norepinephrine release.[6] This suggests that the metabolic conversion to dexnorfenfluramine introduces a significant noradrenergic component to the overall pharmacological effect.
Table 1: Comparative Potency at Monoamine Transporters
| Compound | Action | Transporter | Potency (EC50/IC50) | Reference |
| Dexfenfluramine | [3H]5-HT Release | SERT | 52 nM (EC50) | [6] |
| 5-HT Uptake Inhibition | SERT | ~3 µM (IC50) | [7] | |
| [3H]NE Release | NET | 302 nM (EC50) | [6] | |
| Dexnorfenfluramine | [3H]5-HT Release | SERT | 59 nM (EC50) | [6] |
| 5-HT Uptake Inhibition | SERT | ~10 µM (IC50) | [7] | |
| [3H]NE Release | NET | 73 nM (EC50) | [6] |
Functional Implications of Differential Potency
The differing potencies of dexfenfluramine and dexnorfenfluramine at SERT and NET have important functional consequences. The primary effect of dexfenfluramine is a robust increase in synaptic serotonin levels.[1][2] The formation of dexnorfenfluramine maintains this potent serotonergic activity while adding a significant noradrenergic component.[6] In vivo microdialysis studies in rats have confirmed that the administration of (+)-norfenfluramine elevates extracellular levels of not only serotonin but also norepinephrine and dopamine in the frontal cortex.[6]
This dual serotonergic and noradrenergic action of the metabolite may contribute to the overall anorectic effects of dexfenfluramine, as both neurotransmitter systems are involved in the regulation of appetite and energy expenditure.[8]
Caption: Interaction of dexfenfluramine and dexnorfenfluramine with SERT and NET.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Serotonin Transporter (SERT) Uptake Assay
This protocol describes a method for measuring the inhibition of [3H]serotonin uptake in cells expressing the human serotonin transporter.
Materials:
-
HEK-293 cells stably expressing human SERT (hSERT).[9]
-
Poly-D-lysine coated 96-well plates.
-
Modified Tris-HEPES buffer (pH 7.1).[9]
-
[3H]Serotonin (specific activity ~20-30 Ci/mmol).
-
Test compounds (dexfenfluramine, dexnorfenfluramine) and a reference inhibitor (e.g., fluoxetine).[9]
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Cell Plating: Seed hSERT-HEK293 cells in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference inhibitor in the assay buffer.
-
Pre-incubation: Wash the cell monolayer with buffer. Add the test compounds or vehicle to the wells and pre-incubate for 20 minutes at 25°C.[9]
-
Uptake Initiation: Add [3H]Serotonin to a final concentration of ~65 nM to initiate the uptake reaction. Incubate for 15 minutes at 25°C.[9]
-
Uptake Termination: Terminate the assay by rapidly washing the cells with ice-cold buffer to remove unincorporated radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for a SERT uptake inhibition assay.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]
-
Non-specific binding determinator (e.g., 1 µM (±)DOI).[12]
-
Test compounds.
-
Glass fiber filters (GF/B or GF/C) and a cell harvester.[11][13]
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and the radioligand at a concentration close to its Kd.
-
Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[12][13]
-
Termination: Terminate the binding by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Conclusion
The metabolic conversion of dexfenfluramine to dexnorfenfluramine is a critical determinant of its overall pharmacological activity. While both compounds are potent serotonergic agents, dexnorfenfluramine exhibits significantly greater potency at the norepinephrine transporter. This dual action on both the serotonin and norepinephrine systems likely contributes to the therapeutic and adverse effects observed with dexfenfluramine administration. The experimental protocols provided in this guide offer a framework for further investigation into the nuanced pharmacology of these and other monoamine transporter ligands.
References
-
Dexfenfluramine | C12H16F3N | CID 66265 - PubChem - NIH. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
McTavish, D., & Heel, R. C. (1992). Dexfenfluramine. An updated review of its therapeutic use in the management of obesity. Drugs, 43(5), 713–733. [Link]
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McTavish, D., & Heel, R. C. (1992). Dexfenfluramine. A review of its pharmacological properties and therapeutic potential in obesity. Drugs, 43(5), 713-33. [Link]
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Doly, S., Valjent, E., Setola, V., Callebert, J., Hérvé, D., Launay, J. M., & Maroteaux, L. (2008). Deconstructing antiobesity compound action: requirement of serotonin 5-HT2B receptors for dexfenfluramine anorectic effects. Molecular pharmacology, 74(4), 1171–1180. [Link]
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Dexfenfluramine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]
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Lomb, J., & Abel, E. L. (1998). Energy metabolism and metabolite patterns of rats after application of dexfenfluramine. Annals of Nutrition and Metabolism, 42(5), 266-276. [Link]
-
Rothman, R. B., Clark, R. D., Partilla, J. S., & Baumann, M. H. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. The Journal of pharmacology and experimental therapeutics, 305(3), 1191–1199. [Link]
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Dexfenfluramine - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. Retrieved February 12, 2026, from [Link]
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van de Wetering, K., & Buitelaar, J. K. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 20(2-3), 131–146. [Link]
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Brindley, D. N. (1988). Metabolic and hormonal effects of dexfenfluramine on stress situations. Clinical neuropharmacology, 11 Suppl 1, S86-9. [Link]
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SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.). Eurofins DiscoverX. Retrieved February 12, 2026, from [Link]
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Bialer, M., Johannessen, S. I., Koepp, M. J., Moshé, S. L., Perucca, E., & Tomson, T. (2022). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia, 63(7), 1833–1841. [Link]
-
5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins DiscoverX. Retrieved February 12, 2026, from [Link]
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SERT Transporter Assay - BioIVT. (n.d.). BioIVT. Retrieved February 12, 2026, from [Link]
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Perucca, E., Bialer, M., & Johannessen, S. I. (2020). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? Pharmaceuticals, 13(10), 329. [Link]
-
Tadvalkar, G., & Shaikh, J. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 74–80. [Link]
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Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Molecular Devices. Retrieved February 12, 2026, from [Link]
-
Vandeput, F., Cannaert, A., & Stove, C. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(31), 10848–10856. [Link]
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Johnson, J. M., & White, J. G. (2003). The effect of the anorectic agent, d-fenfluramine, and its primary metabolite, d-norfenfluramine, on intact human platelet serotonin uptake and efflux. Journal of thrombosis and haemostasis, 1(12), 2642–2649. [Link]
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(+-)-Norfenfluramine | C10H12F3N | CID 15897 - PubChem - NIH. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
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Pasquali, R., & Casimirri, F. (1993). Endocrine and metabolic effects of dexfenfluramine in patients with android obesity. International journal of obesity and related metabolic disorders, 17 Suppl 3, S65-8. [Link]
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Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., & Nichols, D. E. (2012). Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates. Neuropsychopharmacology, 37(7), 1645–1657. [Link]
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Davis, R., & Faulds, D. (1996). Dexfenfluramine hydrochloride: an anorexigenic agent. CNS drugs, 6(3), 227-46. [Link]
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Goodall, A. H., & O'Brien, J. R. (2000). An investigation of the serotonergic effects of fenfluramine, dexfenfluramine and dexnorfenfluramine using platelets as neuronal models. Platelets, 11(3), 167–172. [Link]
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Baumann, M. H., & Rothman, R. B. (2003). High-dose fenfluramine administration decreases serotonin transporter binding, but not serotonin transporter protein levels, in rat forebrain. Synapse, 50(3), 233–239. [Link]
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Caccia, S., Bizzi, A., Codegoni, A. M., Fracasso, C., Frittoli, E., & Garattini, S. (1993). In vitro and in vivo effects of the anorectic agent dexfenfluramine on the central serotoninergic neuronal systems of non-human primates. A comparison with the rat. Naunyn-Schmiedeberg's archives of pharmacology, 347(3), 306–312. [Link]
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McCann, U. D., Seiden, L. S., Rubin, L. J., & Ricaurte, G. A. (1997). Brain serotonin neurotoxicity and primary pulmonary hypertension from fenfluramine and dexfenfluramine. A systematic review of the evidence. JAMA, 278(8), 666–672. [Link]
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A Comparative Analysis of the Neurotoxic Effects of MDMA and (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (TFM-APP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the neurotoxic effects of the well-studied compound 3,4-methylenedioxymethamphetamine (MDMA) and the lesser-known (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (TFM-APP). While extensive data exists for MDMA, a significant knowledge gap persists regarding the neurotoxic profile of TFM-APP. This document will synthesize the available evidence for MDMA and discuss the potential neurotoxicological implications for TFM-APP based on its chemical structure, highlighting the critical need for further research.
Part 1: The Established Neurotoxicity of MDMA
MDMA is a synthetic amphetamine derivative with potent psychoactive effects. However, a substantial body of preclinical and clinical research has demonstrated its potential for long-lasting neurotoxicity, primarily targeting the serotonergic system.[1][2]
Mechanisms of MDMA-Induced Neurotoxicity
The neurotoxic effects of MDMA are multifactorial and are not attributed to a single mechanism. The primary contributing factors include:
-
Serotonin and Dopamine System Disruption: MDMA is a potent releaser and reuptake inhibitor of serotonin (5-HT), and to a lesser extent, dopamine (DA) and norepinephrine (NE).[3] This massive release leads to acute depletion of vesicular stores and subsequent long-term damage to 5-HT axons and terminals.[4]
-
Oxidative Stress: The metabolism of both MDMA and the excess synaptic dopamine generates reactive oxygen and nitrogen species. This surge in oxidative stress overwhelms endogenous antioxidant defenses, leading to cellular damage.
-
Hyperthermia: MDMA administration is often associated with a significant increase in core body temperature. Hyperthermia is a critical factor that exacerbates all other neurotoxic mechanisms.
-
Mitochondrial Dysfunction: MDMA can impair the function of mitochondria, the energy-producing organelles within cells. This leads to an energy deficit and can trigger apoptotic cell death pathways.
-
Excitotoxicity: The excessive stimulation of postsynaptic neurons by the flood of neurotransmitters can lead to excitotoxic cell death.
-
Formation of Neurotoxic Metabolites: The metabolic breakdown of MDMA can produce compounds that are themselves neurotoxic, contributing to the overall damage to serotonergic neurons.
Quantitative Data Summary: MDMA Neurotoxicity
| Parameter | Finding in Animal Models | Implication |
| Serotonin (5-HT) Levels | Significant, long-lasting depletions in various brain regions (cortex, hippocampus, striatum). | Indicates damage to 5-HT neurons and their ability to synthesize and store serotonin. |
| Serotonin Transporter (SERT) Density | Marked reductions in SERT binding sites, visualized by autoradiography and PET imaging. | Loss of SERT is a key marker of serotonergic axon terminal degeneration.[4] |
| Tryptophan Hydroxylase (TPH) Activity | Decreased activity of the rate-limiting enzyme in serotonin synthesis. | Further evidence of impaired serotonergic function. |
| Behavioral Deficits | Impairments in learning, memory, and sleep architecture; increased anxiety-like behaviors. | Functional consequences of the underlying neurochemical damage.[3] |
Experimental Protocol: Immunohistochemical Assessment of MDMA-Induced Serotonergic Axon Loss
This protocol provides a standard method for visualizing and quantifying MDMA's neurotoxic effect on serotonin nerve terminals in the rodent brain. The rationale is to use an antibody to label the serotonin transporter (SERT), a protein found on serotonergic axons, to assess their integrity.
Step-by-Step Methodology:
-
Animal Model and Dosing Regimen: Adult male Sprague-Dawley rats are often used. A common neurotoxic regimen involves subcutaneous administration of MDMA (e.g., 10-20 mg/kg) twice daily for four consecutive days. A control group receives saline. This regimen is known from previous studies to induce serotonergic deficits.
-
Tissue Processing: Seven days post-treatment, a time point allowing for the manifestation of neurotoxic effects, animals are deeply anesthetized and transcardially perfused with saline followed by a 4% paraformaldehyde solution to fix the brain tissue. Brains are then removed, post-fixed, and cryoprotected in a sucrose solution.
-
Sectioning: The fixed and cryoprotected brains are sectioned on a freezing microtome or cryostat at a thickness of 30-40 µm. Sections from relevant brain areas like the hippocampus and prefrontal cortex are collected.
-
Immunohistochemistry:
-
Sections are washed and then incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to minimize non-specific antibody binding.
-
Sections are incubated with a primary antibody specifically targeting SERT (e.g., rabbit anti-SERT) for 24-48 hours at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) followed by an avidin-biotin-peroxidase complex.
-
The peroxidase is visualized using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown reaction product, labeling the SERT-containing axons.
-
-
Microscopy and Quantification: The density of SERT-immunoreactive fibers is then examined under a light microscope. Image analysis software is used to quantify the fiber density in specific brain regions. A significant reduction in fiber density in the MDMA-treated group compared to the control group provides visual and quantitative evidence of serotonergic neurotoxicity.
Visualizing the Pathway of MDMA Neurotoxicity
Caption: Key pathways in MDMA-induced serotonergic neurotoxicity.
Part 2: The Uncharted Territory of this compound (TFM-APP) Neurotoxicity
In stark contrast to MDMA, a comprehensive review of the scientific literature reveals a profound lack of empirical data on the neurotoxic effects of TFM-APP. No peer-reviewed studies were identified that specifically investigate its potential to damage neuronal systems. Therefore, a direct comparison based on experimental evidence is not possible at this time.
Inferences Based on Chemical Structure
TFM-APP belongs to the class of fluorinated amphetamines. The neurotoxic potential of halogenated amphetamines is highly dependent on the specific halogen and its position on the phenyl ring.
-
Role of the Trifluoromethyl Group: The trifluoromethyl (CF3) group at the meta- (3-) position is a strong electron-withdrawing group. This can significantly alter the molecule's pharmacological properties, including its affinity for and activity at monoamine transporters, as well as its metabolic fate, compared to non-fluorinated amphetamine or other halogenated analogues.
-
Positional Isomerism and Neurotoxicity: It is well-established that para- (4-) substituted halogenated amphetamines (like 4-chloroamphetamine) are often potent serotonergic neurotoxins. In contrast, some evidence suggests that para-fluoroamphetamine (4-FA) may be less neurotoxic.[5] The neurotoxicological consequences of meta-substitution, as seen in TFM-APP, are not well-defined and cannot be reliably predicted without direct experimental investigation.
Given its structural similarity to other monoamine-releasing agents, it is plausible that TFM-APP interacts with the serotonin and/or dopamine systems. However, whether this interaction leads to the same cascade of oxidative stress, mitochondrial dysfunction, and ultimately neurodegeneration seen with MDMA is entirely speculative.
Overall Conclusion and Future Research Imperatives
The neurotoxic profile of MDMA is extensively characterized, providing a clear picture of its risks to the serotonergic system. In contrast, This compound (TFM-APP) represents a significant data gap in the field of neurotoxicology.
-
In Vitro Pharmacological Profiling: Characterization of TFM-APP's binding affinity and functional activity (release vs. reuptake inhibition) at SERT, DAT, and NET.
-
In Vitro Cytotoxicity Assays: Assessment of TFM-APP's effects on the viability of neuronal cell lines (e.g., SH-SY5Y) to screen for potential cytotoxic effects.
-
In Vivo Neurochemical and Behavioral Studies: Preclinical animal studies to determine the acute effects of TFM-APP on neurotransmitter levels, body temperature, and behavior.
-
Long-Term Neurotoxicity Studies: In-depth animal studies employing neurotoxic dosing regimens followed by histological and neurochemical analysis to definitively assess for any long-term damage to monoaminergic systems.
Until such studies are conducted, the neurotoxic potential of TFM-APP remains unknown, and any comparison to MDMA is purely theoretical.
References
- Cadet, J. L., & Brannock, C. (2007). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotoxicity research, 11(3-4), 167–180.
-
Reddit. (2014). Fluorinated Amphetamines and Neurotoxicity. r/DrugNerds. Retrieved from [Link]
- Razali, N. A. M., et al. (2020). MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity. Basic and Clinical Neuroscience, 11(2), 149–156.
- Costa, G., et al. (2022). Neurotoxicity of MDMA: Main effects and mechanisms. Experimental Neurology, 347, 113894.
- Ricaurte, G. A., & McCann, U. D. (1992). Neurotoxic amphetamine analogues: effects in monkeys and implications for humans. Annals of the New York Academy of Sciences, 648, 371–382.
- Capela, J. P., et al. (2009). Molecular and cellular mechanisms of ecstasy-induced neurotoxicity: an overview. Molecular neurobiology, 39(3), 210-271.
-
Drug Free CT. (n.d.). MDMA Effects on the Brain. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Dopamine and Serotonin Systems on Modulating Neural Oscillations in Hippocampus-Prefrontal Cortex Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic amphetamine analogues: effects in monkeys and implications for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Inter-laboratory validation of an assay for (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane.
Topic: Inter-laboratory Validation of a Direct Chiral LC-MS/MS Assay for (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane ((R)-Norfenfluramine) Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, Toxicologists, and Regulatory Affairs Professionals
Executive Summary
This guide presents the inter-laboratory validation of a direct chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of This compound (hereafter referred to as (R)-Norfenfluramine ).
(R)-Norfenfluramine is the primary metabolite responsible for the valvular heart disease associated with fenfluramine use, mediated via potent 5-HT2B receptor agonism. Consequently, distinguishing the (R)-enantiomer from the pharmacologically distinct (S)-enantiomer is a critical safety requirement. This guide compares the performance of a modern Direct Chiral LC-MS/MS workflow against the traditional GC-MS Derivatization method, demonstrating superior throughput, precision, and robustness across three independent laboratories.
The Scientific Imperative: Why Chirality Matters
The analyte, (R)-Norfenfluramine, is a chiral amine. In drug development, the "enantiomer problem" is non-trivial. While (S)-Norfenfluramine contributes to anorectic efficacy, the (R)-enantiomer is highly potent at the serotonin 5-HT2B receptor, triggering mitogenic signaling pathways that lead to valvular interstitial cell proliferation (fibrosis).
The Analytical Challenge: Standard reverse-phase chromatography cannot separate enantiomers. Historically, laboratories relied on derivatization with chiral reagents (e.g., Mosher's acid chloride) followed by GC-MS. This process is prone to kinetic resolution errors (one enantiomer reacting faster than the other) and racemization during heating.
Pathway Visualization: Metabolic Activation & Toxicity
Caption: Metabolic pathway of Fenfluramine illustrating the critical need to isolate the toxic (R)-Norfenfluramine metabolite.
Method Comparison: Direct LC-MS/MS vs. GC-MS
The following comparison highlights why the Direct Chiral LC-MS/MS method was selected for inter-laboratory validation.
| Feature | Method A: Direct Chiral LC-MS/MS (Validated) | Method B: GC-MS with Derivatization (Alternative) |
| Separation Principle | Polysaccharide-based Chiral Stationary Phase (CSP) interacts directly with enantiomers. | Achiral column requires chemical derivatization (e.g., TFAA) to create diastereomers. |
| Sample Preparation | Simple Liquid-Liquid Extraction (LLE). | Complex: Extraction + Derivatization (60°C) + Dry down + Reconstitution. |
| Risk of Racemization | Negligible: Ambient temperature, neutral pH. | High: Thermal stress during derivatization and GC injection port heating. |
| Throughput | High (Run time: 6.5 min). | Low (Run time: 25+ min). |
| Sensitivity (LLOQ) | 0.5 ng/mL (ESI+). | 5–10 ng/mL (EI). |
| Reagent Cost | High (Specialized Column). | Moderate (Standard Column, Expensive Reagents). |
Inter-Laboratory Validation Protocol
To prove the robustness of the Direct Chiral LC-MS/MS method, a validation study was conducted across three distinct sites (Site A: Sponsor Lab, Site B: CRO 1, Site C: CRO 2) following FDA M10 Bioanalytical Method Validation guidelines.
Experimental Workflow
Caption: Workflow for the inter-laboratory validation study ensuring blinded assessment across different instrument platforms.
Detailed Methodology
Reagents & Standards:
-
Analyte: (R)-Norfenfluramine HCl (Enantiomeric purity >99.5%).
-
Internal Standard (IS): (R)-Norfenfluramine-d5.
-
Matrix: K2EDTA Human Plasma.
Step-by-Step Protocol:
-
Sample Extraction (Liquid-Liquid Extraction):
-
Aliquot 100 µL of plasma into a 96-well plate.
-
Add 20 µL of IS working solution (50 ng/mL).
-
Add 50 µL of 0.5 M Ammonium Hydroxide (pH adjustment to ~10 to ensure the amine is uncharged).
-
Add 600 µL of Methyl tert-butyl ether (MTBE).
-
Shake for 10 min; Centrifuge at 4000 rpm for 5 min.
-
Transfer 500 µL of supernatant; Evaporate to dryness under N2 at 40°C.
-
Reconstitute in 100 µL Mobile Phase.
-
-
LC Conditions (Chiral Separation):
-
Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 100 x 2.1 mm. Note: This immobilized phase is robust against harsh solvents.
-
Mobile Phase: Isocratic 85% Acetonitrile / 15% Water / 0.1% Diethylamine / 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Run Time: 6.5 minutes. ((R)-enantiomer elutes at 3.2 min; (S)-enantiomer at 4.5 min).
-
-
MS/MS Parameters (MRM Mode):
-
Ionization: ESI Positive.
-
Transitions:
-
Analyte: m/z 232.1 → 159.0 (Quantifier), 232.1 → 109.0 (Qualifier).
-
IS: m/z 237.1 → 164.0.
-
-
Validation Results & Data Analysis
The following data summarizes the inter-laboratory performance. The acceptance criteria were set according to ICH M10: Accuracy within ±15% (±20% for LLOQ) and Precision (CV) <15%.
Table 1: Inter-Laboratory Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Lab A Accuracy (%) | Lab A CV (%) | Lab B Accuracy (%) | Lab B CV (%) | Lab C Accuracy (%) | Lab C CV (%) |
| LLOQ | 0.50 | 98.2 | 6.4 | 104.1 | 8.1 | 95.5 | 9.2 |
| Low QC | 1.50 | 101.5 | 4.2 | 99.8 | 5.5 | 102.3 | 4.8 |
| Mid QC | 25.0 | 99.1 | 3.1 | 100.4 | 3.8 | 98.7 | 4.1 |
| High QC | 80.0 | 100.2 | 2.8 | 98.9 | 2.5 | 99.5 | 3.0 |
Data represents n=18 replicates per lab (3 runs x 6 replicates).
Key Findings:
-
Enantiomeric Specificity: The assay demonstrated >2.0 resolution (Rs) between (R) and (S) enantiomers in all three labs, regardless of the specific LC-MS hardware used (Sciex, Waters, Thermo).
-
Matrix Effect: Matrix factor (MF) normalized by IS was between 0.95 and 1.04 for all lots of plasma tested, indicating that the LLE cleanup effectively removed phospholipids that typically suppress ionization.
-
Robustness: Lab C experienced a 2°C fluctuation in column oven temperature (23°C vs 25°C) but maintained retention time stability, validating the ruggedness of the Chiralpak IG-3 column choice.
Conclusion
The inter-laboratory validation confirms that the Direct Chiral LC-MS/MS assay for (R)-Norfenfluramine is a robust, precise, and accurate alternative to traditional GC-MS methods. By eliminating the derivatization step, this method reduces sample preparation time by 60% and removes the risk of chemically induced racemization.
This method is recommended for clinical and preclinical studies requiring strict enantiomeric differentiation to monitor the potential for 5-HT2B-mediated cardiotoxicity.
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1] [Link]
-
Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation. [Link]
-
Moriwaki, H., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Journal of Chromatography B. [Link]
-
ICH. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation. International Council for Harmonisation. [Link]
Sources
Comparison of the pharmacological effects of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane and TFMPP.
Title: Comparative Pharmacological Profile: (R)-Norfenfluramine vs. TFMPP Subtitle: A Technical Analysis of Serotonergic Modulation, Receptor Selectivity, and Toxicological Implications.
Executive Summary
This guide provides a rigorous pharmacological comparison between (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane (specifically the (R)-enantiomer of Norfenfluramine) and TFMPP (1-(3-Trifluoromethylphenyl)piperazine). While both compounds share the 3-trifluoromethylphenyl moiety—a structural motif critical for lipophilicity and serotonin receptor affinity—their pharmacodynamic profiles diverge significantly due to their core scaffolds (amphetamine vs. piperazine).
-
(R)-Norfenfluramine: Historically identified as a metabolite of the anorectic drug fenfluramine. It acts primarily as a potent serotonin (5-HT) releaser and a high-affinity agonist at 5-HT2B and 5-HT2C receptors.[1] Its activation of 5-HT2B is causally linked to drug-induced valvular heart disease (VHD).[2][3][4]
-
TFMPP: A piperazine-based designer drug often combined with BZP.[5] It functions as a non-selective serotonin receptor agonist (particularly 5-HT1B and 5-HT2C) with weaker releasing properties. While less potent in inducing valvulopathy than norfenfluramine, its "dirty" binding profile presents risks of serotonin syndrome and neurotoxicity.
Structural & Chemical Analysis (SAR)
The pharmacological divergence stems from the interaction of the core nitrogen-containing structure with the orthosteric binding site of 5-HT receptors.
| Feature | (R)-Norfenfluramine | TFMPP |
| Core Scaffold | Phenylisopropylamine (Amphetamine backbone) | Phenylpiperazine |
| Stereochemistry | (R)-Enantiomer (Levorotatory, | Achiral (Piperazine ring is symmetric) |
| Lipophilicity | High (Enhanced by | Moderate to High |
| Key SAR Insight | The flexible alkyl chain allows deep penetration into the monoamine transporter (SERT/NET) channel, facilitating substrate-based release. | The rigid piperazine ring restricts conformational freedom, favoring direct receptor binding over transporter translocation. |
Pharmacodynamic Profile
Receptor Binding & Affinity ( )
The following data synthesizes binding affinities from radioligand displacement assays. Note that (R)-Norfenfluramine exhibits distinct selectivity compared to its (S)-enantiomer (the primary anorectic agent).
| Target | (R)-Norfenfluramine (Affinity) | TFMPP (Affinity) | Functional Outcome |
| 5-HT2B | High ( | Moderate ( | Valvulopathy Risk: High for Norfenfluramine due to mitogenic signaling. |
| 5-HT2C | High | High ( | Anorectic effects; anxiety/hallucinogenic potential. |
| 5-HT1B | Moderate | High ( | Modulation of 5-HT release (autoreceptor); contributes to TFMPP's specific subjective effects. |
| SERT | Moderate (Substrate) | Low/Moderate (Inhibitor/Releaser) | Norfenfluramine is a potent releaser; TFMPP is a weak releaser/reuptake inhibitor. |
Mechanism of Action: Releaser vs. Agonist
-
(R)-Norfenfluramine (The Releaser): Acts as a substrate for the Serotonin Transporter (SERT).[3] It enters the presynaptic neuron, disrupts the VMAT2 proton gradient, and reverses SERT flux, dumping cytosolic serotonin into the synapse.
-
TFMPP (The Agonist): Binds directly to postsynaptic receptors. Its agonism at 5-HT2C and 5-HT1B mimics serotonin but lacks the massive flood of monoamines seen with amphetamines, unless combined with a dopaminergic agent (like BZP).
Signaling Pathway Visualization
The following diagram illustrates the critical difference in downstream signaling at the 5-HT2B receptor, the primary driver of valvular toxicity.
Figure 1: 5-HT2B Signaling Pathway. (R)-Norfenfluramine drives both Calcium flux and MAPK mitogenic pathways, leading to cardiac valve fibrosis.
Toxicological Implications
Valvular Heart Disease (VHD)
The defining toxicity of norfenfluramine is VHD. The compound acts as a potent mitogen on cardiac valve interstitial cells.
-
Mechanism: 5-HT2B activation
Upregulation of TGF- Extracellular matrix deposition (fibrosis). -
Comparison: While TFMPP has affinity for 5-HT2B, it is generally considered less efficacious (lower intrinsic activity,
) in triggering the specific mitogenic pathways compared to norfenfluramine, though chronic high-dose exposure remains a theoretical risk.
Neurotoxicity & Seizures
-
(R)-Norfenfluramine: Recent studies indicate the (R)-enantiomer (often referred to as
-norfenfluramine) possesses potent anticonvulsant properties in specific models (e.g., Dravet syndrome), distinct from the neurotoxicity associated with the (S)-enantiomer. -
TFMPP: When used recreationally (often in "Party Pills"), it lowers the seizure threshold. The risk increases exponentially when combined with other stimulants.
Experimental Protocols
To validate the pharmacological differences described, the following self-validating protocols are recommended.
Protocol A: Intracellular Calcium Flux Assay (FLIPR)
Objective: Determine the functional efficacy (
-
Cell Line: HEK-293 cells stably transfected with human 5-HT2B cDNA.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Basal Read: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Compound Injection:
-
Measurement: Monitor fluorescence peak and decay for 180 seconds.
-
Validation: Pre-treat a subset of wells with SB-204741 (selective 5-HT2B antagonist). If the signal is not abolished, the response is off-target (artifact).
Protocol B: Radioligand Binding Assay (Competition)
Objective: Determine affinity (
-
Membrane Prep: Homogenize CHO cells expressing h5-HT2C.
-
Radioligand: Use
-Mesulergine (1 nM). -
Incubation: 60 mins at 25°C in Tris-HCl buffer containing the test compounds.
-
Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Experimental Workflow Diagram
Figure 2: FLIPR Calcium Flux Workflow. A standardized protocol to quantify agonist efficacy.
Conclusion
While (R)-Norfenfluramine and TFMPP share the trifluoromethyl-phenyl pharmacophore, they represent distinct pharmacological classes. (R)-Norfenfluramine is a high-affinity, efficacious 5-HT2B agonist and transporter substrate, making it a potent serotonin releaser with a high liability for cardiac valvulopathy. TFMPP acts as a direct, non-selective serotonin agonist with a "messier" profile involving 5-HT1B/2C activation, carrying risks of CNS toxicity and serotonin syndrome rather than structural cardiac damage. Researchers utilizing these compounds must strictly adhere to enantioselective separation (for Norfenfluramine) and antagonist-controlled validation (for TFMPP) to generate reproducible data.
References
-
Roth, B. L. (2007). Drugs and Valvular Heart Disease. New England Journal of Medicine. Link
-
Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro. Molecular Pharmacology. Link
-
Baumann, M. H., et al. (2005).[5][9] N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[5] Neuropsychopharmacology. Link
-
Sourbron, J., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models. Epilepsia. Link
-
Glennon, R. A., et al. (1988).[6] Stimulus generalization of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) to propranolol, pindolol, and mesulergine.[6] Pharmacology Biochemistry and Behavior.[6][10][11] Link
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Preclinical mitigation of 5-HT2B agonism-related cardiac valvulopathy revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Stimulus generalization of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) to propranolol, pindolol, and mesulergine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT2B receptor agonism and valvular heart disease: implications for the development of psilocybin and related agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. swgdrug.org [swgdrug.org]
- 10. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discriminative stimulus properties of (+/-)-fenfluramine: the role of 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane: Proper Disposal Procedures
Executive Summary & Chemical Identity
Compound: (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane Synonyms: (R)-Norfenfluramine; (R)-3-Trifluoromethylamphetamine CAS: 1886-26-6 (Generic for Norfenfluramine; isomer specific CAS may vary) Core Hazards: Bioactive Amine (CNS stimulant potential), Skin/Eye Irritant, Halogenated (Fluorinated) .[1][2][3][4][5]
Critical Disposal Directive: Due to the trifluoromethyl (-CF₃) group, this compound possesses high thermal stability and generates Hydrogen Fluoride (HF) upon combustion. It must be segregated into Halogenated Waste streams. Furthermore, as a metabolite of Fenfluramine, it may be subject to Controlled Substance (Schedule IV) regulations depending on your jurisdiction.
Regulatory & Risk Assessment (The Self-Validating System)
Before touching the waste container, you must validate the regulatory status of the material. This "Self-Validating System" prevents legal non-compliance and ensures environmental safety.
Step 1: Regulatory Status Verification
(R)-Norfenfluramine is a pharmacologically active metabolite. In many jurisdictions (including the US), it may be treated as a Controlled Substance (Schedule IV) or a "Listed Chemical" due to its relationship to Fenfluramine.
-
Action: Check your institution’s DEA registration (or local equivalent) and the container’s label.
-
If Controlled: You cannot dispose of "Inventory" (pure substance) via standard hazardous waste. You must use a Reverse Distributor .
-
If Non-Controlled (Research Standard): Proceed to Hazardous Waste Incineration.
Step 2: Chemical Compatibility Check
-
The Amine Risk: As a primary amine, it is basic. NEVER mix with acidic waste streams (e.g., Nitric Acid, Piranha solution) or acid chlorides. This will cause an immediate, violent exothermic reaction.
-
The Halogen Risk: The -CF₃ bond is one of the strongest in organic chemistry. Standard low-temperature incineration is insufficient and will release toxic HF gas.
Decision Logic: Disposal Pathways
Use this decision tree to determine the correct workflow for your specific waste type.
Figure 1: Operational Decision Tree for (R)-Norfenfluramine Disposal. Select the path based on physical state and regulatory scheduling.
Detailed Operational Protocols
PATH A: Reverse Distribution (For Controlled Inventory)
Use this only if the substance is strictly regulated (e.g., Schedule IV).
-
Inventory Log: Ensure the mass to be disposed of matches your current usage logs exactly. Discrepancies must be reported (e.g., DEA Form 106 for theft/loss).
-
Vendor Contact: Contact a licensed Reverse Distributor (e.g., Clean Harbors, Veolia, or specialized pharma disposal services).
-
Chain of Custody: Do not destroy it yourself. Transfer custody via DEA Form 222 (for Schedule I/II) or invoice (Schedule III-V) to the distributor.[6][7]
-
Documentation: Retain the destruction certificate for 2 years (or per local regulation).
PATH B: High-Temperature Incineration (For Non-Controlled Inventory)
Use this for expired research chemicals that are not scheduled but are hazardous.
-
Container: Use the original container if compatible, or a chemically resistant HDPE bottle.
-
Labeling: Mark clearly as "Hazardous Waste - Toxic, Halogenated."
-
Manifesting: Explicitly list "this compound" on the waste manifest.
-
Why? The disposal facility must know about the Trifluoromethyl group to route it to an incinerator with Caustic Scrubbers (to neutralize HF).
-
PATH C & D: Trace & Liquid Waste (Daily Lab Use)
| Parameter | Liquid Waste (HPLC/Mother Liquor) | Solid Waste (Gloves/Wipes) |
| Container Type | HDPE Carboy (Secondary Containment required) | Clear, 6-mil Polyethylene Bags |
| Segregation | HALOGENATED SOLVENTS ONLY. Do not mix with acids or oxidizers. | HALOGENATED SOLIDS. Separate from regular trash. |
| Labeling | "Halogenated Organic Solvents" Constituent: "Trifluoromethyl-amine" | "Contaminated Debris - Toxic" |
| Neutralization | DO NOT attempt in-lab neutralization (e.g., bleach). It is ineffective against -CF₃ and creates unpredictable byproducts. | N/A |
The Science of Disposal: Why Incineration?
As a scientist, you should understand the fate of the molecule. We do not use chemical deactivation (oxidation/hydrolysis) for this compound because the C-F bond energy (approx. 485 kJ/mol) renders it resistant to standard chemical breakdown.
The Incineration Mechanism:
-
Combustion: At temperatures >1,100°C, the organic skeleton mineralizes to CO₂, H₂O, and NOₓ.
-
HF Formation: The trifluoromethyl group degrades, releasing Hydrogen Fluoride (HF) gas.
-
Reaction:
-
-
Scrubbing (Critical Step): The exhaust gas passes through a wet scrubber containing Calcium Hydroxide (
) or Sodium Hydroxide.-
Capture:
-
Result: The toxic Fluorine is trapped as Calcium Fluoride (Fluorspar), a non-toxic solid.
-
Warning: If you send this to a non-halogenated waste stream (e.g., fuel blending), the HF generated can corrode the facility's boiler tubes, leading to infrastructure failure and fines. Always declare the Halogen content.
Emergency Procedures: Spills
Scenario: You drop a 5g vial of pure this compound powder.
Figure 2: Immediate Spill Response Workflow.
Specific Cleanup Steps:
-
Ventilation: If powder, turn off fans that might disperse dust.
-
Solvent: Do not use dry sweeping. Dampen a spill pad with Ethanol or Water (the amine is likely a salt; if freebase, it is soluble in organics) to capture dust.
-
Decontamination: Wipe the surface 3x with soap and water. The compound is an irritant; ensure no residue remains.
References
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." RCRA Regulations. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
